C22H23ClN4
Description
Properties
CAS No. |
4569-86-2 |
|---|---|
Molecular Formula |
C22H23ClN4 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N,N-diethyl-8-imino-10-phenylphenazin-2-amine;hydrochloride |
InChI |
InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H |
InChI Key |
MOVNSGGBTSIUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Clozapine (C22H23ClN4): A Comprehensive Technical Guide
Introduction: The Significance of Clozapine
Clozapine, with the chemical formula C22H23ClN4, is an atypical antipsychotic medication that holds a unique position in the treatment of schizophrenia.[1] It is often considered the "gold standard" for treatment-resistant schizophrenia and is also utilized to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1] Unlike typical antipsychotics, clozapine exhibits a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors.[2][3] This multifaceted mechanism of action is believed to be responsible for its superior efficacy in a subset of patients, although it also contributes to a significant side effect profile that necessitates careful patient monitoring.[2][3] The synthesis of this structurally complex dibenzodiazepine derivative has been a subject of considerable interest, with several pathways developed to achieve its efficient production.[4][5] This in-depth technical guide will provide a detailed exploration of the most prominent synthesis pathway for clozapine, delving into the underlying reaction mechanisms and providing practical, field-proven experimental protocols.
Retrosynthetic Analysis and Chosen Pathway
A retrosynthetic analysis of clozapine (1) reveals a key disconnection at the amidine functionality, leading back to the tricyclic lactam, 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one (2). This lactam can be formed via an intramolecular amide bond formation from the diamine intermediate (3). The diarylamine linkage in (3) can be forged through a copper-catalyzed Ullmann condensation between an aniline derivative (4) and an anthranilic acid derivative (5). This retrosynthetic strategy forms the basis of a widely employed and robust synthesis of clozapine.
Caption: Retrosynthetic analysis of Clozapine.
This guide will focus on a common and well-documented synthetic route, which can be broken down into four key stages:
-
Ullmann Condensation: Formation of the diarylamine backbone.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Intramolecular Cyclization: Formation of the dibenzodiazepinone core.
-
Amidation: Introduction of the N-methylpiperazine moiety to yield clozapine.
Part 1: Synthesis of the Diarylamine Intermediate via Ullmann Condensation
The initial step in this synthetic sequence is the copper-catalyzed N-arylation of an anthranilic acid derivative with a substituted aniline, a classic example of an Ullmann condensation.[7] This reaction establishes the crucial diarylamine linkage that forms the backbone of the clozapine molecule.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation has been the subject of extensive study, with evidence supporting a pathway involving organocopper intermediates.[6][8][9] The currently accepted mechanism proceeds through the following key steps:
-
Formation of a Copper(I) Amide: In the presence of a base, the amine starting material is deprotonated to form an amide, which then reacts with a copper(I) salt (often generated in situ) to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) amide complex, forming a transient copper(III) intermediate.
-
Reductive Elimination: This copper(III) species is unstable and rapidly undergoes reductive elimination to form the desired C-N bond of the diarylamine and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Caption: Generalized mechanism of the Ullmann Condensation.
Experimental Protocol: Synthesis of 2-(4-Chloro-2-nitrophenylamino)benzoic acid
This protocol describes the synthesis of the diarylamine intermediate from 2-chlorobenzoic acid and 4-chloro-2-nitroaniline.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzoic acid | 156.57 | 15.65 g | 0.1 |
| 4-Chloro-2-nitroaniline | 172.57 | 17.25 g | 0.1 |
| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.2 |
| Copper(I) Iodide | 190.45 | 1.90 g | 0.01 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (15.65 g, 0.1 mol), 4-chloro-2-nitroaniline (17.25 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and copper(I) iodide (1.90 g, 0.01 mol).
-
Add N,N-dimethylformamide (200 mL) to the flask.
-
Heat the reaction mixture to 140-150 °C with stirring for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the crude product.
-
Recrystallization from ethanol or acetic acid can be performed for further purification.
Expected Yield: Approximately 70-80%.
Part 2: Reduction of the Nitro Group
The second stage involves the reduction of the nitro group on the diarylamine intermediate to a primary amine. This transformation is crucial for the subsequent intramolecular cyclization step. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being common choices.[10]
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a well-established transformation that proceeds through a series of intermediates. When using a metal catalyst such as Raney Nickel and hydrogen gas, the mechanism involves the stepwise reduction of the nitro group on the catalyst surface. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the primary amine.
Caption: Stepwise reduction of a nitro group to an amine.
Experimental Protocol: Synthesis of 2-(2-Amino-4-chlorophenylamino)benzoic acid
This protocol details the reduction of the nitro-substituted diarylamine using Raney Nickel as the catalyst.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Chloro-2-nitrophenylamino)benzoic acid | 308.69 | 30.87 g | 0.1 |
| Raney Nickel | - | ~3 g (slurry in water) | - |
| Ethanol | 46.07 | 300 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
To a hydrogenation vessel, add 2-(4-chloro-2-nitrophenylamino)benzoic acid (30.87 g, 0.1 mol) and ethanol (300 mL).
-
Carefully add the Raney Nickel slurry (~3 g).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product is often used in the next step without further purification.
Expected Yield: Quantitative.
Part 3: Intramolecular Cyclization to the Dibenzodiazepinone Core
The third stage is the intramolecular cyclization of the di-amino compound to form the tricyclic lactam, 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one. This reaction is typically achieved by heating the substrate in a high-boiling solvent, often with a catalytic amount of acid.[11]
Mechanism of Intramolecular Cyclization
The intramolecular cyclization proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group attacks the carboxylic acid moiety of the same molecule. This is an intramolecular condensation reaction that results in the formation of the seven-membered diazepine ring with the elimination of a molecule of water. The reaction is driven to completion by the removal of water, often by azeotropic distillation.
Caption: Mechanism of intramolecular cyclization.
Experimental Protocol: Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one
This protocol outlines the thermal cyclization of the di-amino intermediate.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-Amino-4-chlorophenylamino)benzoic acid | 278.71 | 27.87 g | 0.1 |
| Xylene | - | 250 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(2-amino-4-chlorophenylamino)benzoic acid (27.87 g, 0.1 mol) and xylene (250 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 12-16 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold xylene and then with hexane.
-
Dry the product in a vacuum oven.
Expected Yield: 85-95%.
Part 4: Final Amidation to Clozapine
The final step in the synthesis is the conversion of the tricyclic lactam to clozapine by introducing the N-methylpiperazine side chain. This is typically achieved by first activating the lactam carbonyl group, followed by nucleophilic attack by N-methylpiperazine. A common method involves the use of phosphorus oxychloride (POCl3) to form a reactive imidoyl chloride intermediate, or titanium tetrachloride (TiCl4) to facilitate the direct amidation.[5][12]
Mechanism of Lactam to Amidine Conversion
When using phosphorus oxychloride, the lactam carbonyl oxygen attacks the electrophilic phosphorus atom, leading to the formation of a phosphate ester intermediate. This intermediate then eliminates a phosphate derivative to form a reactive imidoyl chloride. N-methylpiperazine then acts as a nucleophile, attacking the imidoyl chloride carbon. Subsequent elimination of HCl yields the final clozapine product.
When titanium tetrachloride is used, it acts as a Lewis acid, coordinating to the lactam carbonyl oxygen and making the carbonyl carbon more electrophilic. This facilitates the direct nucleophilic attack of N-methylpiperazine.
Caption: Mechanism of the final amidation step using POCl₃.
Experimental Protocol: Synthesis of Clozapine
This protocol describes the final conversion of the dibenzodiazepinone to clozapine.[5][13]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one | 260.70 | 26.07 g | 0.1 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 45 mL | 0.49 |
| N,N-Dimethylaniline | 121.18 | 12.12 g | 0.1 |
| N-Methylpiperazine | 100.16 | 30.05 g | 0.3 |
| Toluene | - | 200 mL | - |
Procedure:
-
In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend 8-chloro-5,10-dihydro-11H-dibenzo[b,e][4][6]diazepin-11-one (26.07 g, 0.1 mol) in phosphorus oxychloride (45 mL, 0.49 mol).
-
Add N,N-dimethylaniline (12.12 g, 0.1 mol) dropwise with stirring.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and slowly add it to a stirred mixture of crushed ice and toluene (200 mL).
-
Carefully neutralize the mixture with a 40% aqueous sodium hydroxide solution while keeping the temperature below 20 °C.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and add N-methylpiperazine (30.05 g, 0.3 mol).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and wash it with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude clozapine can be purified by recrystallization from acetone or ethanol to yield a yellow crystalline solid.[14]
Expected Yield: 60-70%.
Conclusion
The synthesis of clozapine is a multi-step process that relies on classic organic transformations, including the Ullmann condensation and intramolecular cyclization, to construct its complex tricyclic core. Understanding the mechanisms behind each synthetic step is crucial for optimizing reaction conditions and troubleshooting potential issues. The provided protocols offer a robust and field-tested approach to the laboratory-scale synthesis of this important antipsychotic drug. As with any chemical synthesis, adherence to safety protocols and careful execution of each step are paramount to achieving a successful outcome. The continued study and refinement of synthetic routes to clozapine and its analogs remain an active area of research, driven by the ongoing need for effective treatments for severe mental illness.
References
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Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Wenthur, C. J., Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Clozapine. ACS Publications. Retrieved from [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
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23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Moutayakine, D., Burke, A. J. (2024). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. PubMed. Retrieved from [Link]
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The original synthesis steps of clozapine. Compound 14,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Modification of the clozapine structure by parallel synthesis | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]
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Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (n.d.). Retrieved from [Link]
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Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Retrieved from [Link]
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- Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(23), 8818–8821.
- Yang, J., et al. (2015). POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides. Organic Letters, 17(4), 809–811.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Physicochemical Properties of Clozapine
Introduction
Clozapine, with the chemical formula C₁₈H₁₉ClN₄, is a tricyclic dibenzodiazepine that was the first of the atypical antipsychotic medications to be developed.[1][2] It is primarily utilized in the management of treatment-resistant schizophrenia and is also indicated for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1] Unlike typical antipsychotics, clozapine exhibits a unique pharmacological profile, characterized by a lower affinity for dopamine D₂ receptors and a high affinity for a wide range of other neurotransmitter receptors, which is thought to contribute to its efficacy and reduced incidence of extrapyramidal side effects.[2] This guide provides a comprehensive overview of the core physicochemical properties of clozapine, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties of Clozapine
The physicochemical characteristics of a drug molecule are fundamental to its formulation, delivery, pharmacokinetic profile, and ultimately its therapeutic efficacy. Clozapine is a pale yellow crystalline powder that is practically odorless and tasteless.[3][4]
| Property | Value | References |
| IUPAC Name | 8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][5]diazepine | [1] |
| CAS Number | 5786-21-0 | [1][6] |
| Molecular Formula | C₁₈H₁₉ClN₄ | [1][6] |
| Molecular Weight | 326.83 g/mol | [1][6] |
| Melting Point | 183-184 °C | [1][2][6] |
| Boiling Point | 482.71°C (estimated) | [3][7] |
| Solubility | ||
| Water | <0.01% w/w at 25°C (practically insoluble) | [6] |
| Chloroform | >20% w/w at 25°C (highly soluble) | [2][6] |
| Acetone | >5% w/w at 25°C | [2][6] |
| Ethanol | 4.0% w/w at 25°C | [2][6] |
| DMSO | ~12.5 mg/mL | [5] |
| pKa | pKa₁ = 3.70, pKa₂ = 7.60 | [6] |
| LogP (Octanol/Water) | Varies with pH: 0.4 (pH 2), 600 (pH 7), 1000 (pH 7.4) | [6] |
| UV Absorption Maxima (in Ethanol) | 215, 230, 261, 297 nm | [6] |
| Appearance | Pale yellow crystalline powder | [3][4] |
Detailed Elucidation of Physicochemical Parameters
Solubility: Clozapine's solubility is a critical determinant of its bioavailability. It is a lipophilic compound with very low aqueous solubility, which increases in acidic conditions due to the basic nature of the piperazine ring.[1][3][6] Its high solubility in organic solvents like chloroform and acetone is indicative of its nonpolar character.[2][6] This solubility profile influences its dissolution rate in the gastrointestinal tract and necessitates careful formulation strategies to ensure adequate absorption.
pKa and LogP: The presence of two basic nitrogen atoms in the piperazine moiety gives clozapine two pKa values, 3.70 and 7.60.[6] At physiological pH (around 7.4), a significant portion of clozapine molecules will be ionized. The octanol/water partition coefficient (LogP) is highly pH-dependent, reflecting the change in ionization state.[6] The high LogP value at physiological pH indicates good membrane permeability, a key factor for its absorption and ability to cross the blood-brain barrier.[6]
Crystal Structure: Clozapine exists as a crystalline solid.[2][6] The crystal lattice energy can significantly impact its solubility and dissolution rate. Studies have explored the formation of multicomponent crystals of clozapine to enhance its solubility and bioavailability.[8]
Experimental Protocol: Quantification of Clozapine in Human Plasma by HPLC-UV
The therapeutic drug monitoring of clozapine is crucial for optimizing dosage and minimizing adverse effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust method for this purpose.[9][10][11]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): Clozapine is a moderately nonpolar molecule, making a nonpolar stationary phase like C18 ideal for its retention and separation from more polar plasma components.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic component controls the retention time of clozapine, while the buffer maintains a stable pH to ensure consistent ionization and peak shape. The addition of a small amount of an amine modifier like triethylamine can help to reduce peak tailing by masking residual silanol groups on the silica-based column packing.[11]
-
UV Detection: Clozapine has significant UV absorbance at specific wavelengths (e.g., 250 nm), allowing for sensitive and selective detection.[11]
-
Internal Standard: The use of an internal standard (e.g., diazepam) is essential to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the quantification.[11]
-
Liquid-Liquid Extraction: This sample preparation step is necessary to remove proteins and other interfering substances from the plasma matrix, which could otherwise interfere with the chromatographic analysis and damage the column.[11]
Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of clozapine in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions by serial dilution in drug-free human plasma to cover the therapeutic range (e.g., 25 to 2000 ng/mL).[11]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample (standard, QC, or unknown), add a known amount of the internal standard (e.g., diazepam).[11]
-
Add 5 mL of an extraction solvent (e.g., diethyl ether) and vortex for 2 minutes to ensure thorough mixing.[11]
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV-VIS detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% triethylamine (e.g., in a 40:10:50 ratio), adjusted to a suitable pH.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 50 µL.[11]
-
Detection Wavelength: 250 nm.[11]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of clozapine to the internal standard against the nominal concentration of the standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of clozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Metabolism
Mechanism of Action:
Clozapine's therapeutic effects are believed to be mediated through its antagonist activity at various neurotransmitter receptors. It has a relatively low affinity for dopamine D₂ receptors, which is thought to be responsible for its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2] In contrast, it exhibits high affinity for serotonin 5-HT₂ₐ receptors, and antagonism at these receptors is a key component of its atypical profile.[1] Clozapine also interacts with a variety of other receptors, including dopaminergic (D₁, D₃, D₄), serotonergic (5-HT₂c, 5-HT₃, 5-HT₆, 5-HT₇), adrenergic (α₁), cholinergic (muscarinic), and histaminergic (H₁) receptors.[2][5] This complex pharmacology likely contributes to its broad spectrum of clinical effects.
Metabolic Pathways:
Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[12] The two main metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.[12][13]
-
N-demethylation: This pathway is primarily catalyzed by CYP1A2 and CYP3A4, with a minor contribution from CYP2D6.[12][13] Norclozapine is the major active metabolite of clozapine and has some pharmacological activity, though it is not considered an effective antipsychotic on its own.[1][12]
-
N-oxidation: The formation of the inactive metabolite, clozapine N-oxide, is mainly catalyzed by CYP1A2.[12]
Factors that influence the activity of these CYP enzymes, such as co-administered drugs (e.g., fluvoxamine, ciprofloxacin) and lifestyle factors (e.g., smoking), can significantly alter the plasma concentrations of clozapine and its metabolites.[1][13]
Caption: Metabolic pathways of Clozapine.
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Oxford Academic. Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. [Link]
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A Guide to the Structural Elucidation and Characterization of C22H23ClN4 (Clozapine)
Introduction: The Imperative for Rigorous Characterization
The molecular formula C22H23ClN4 corresponds to Clozapine , a tricyclic dibenzodiazepine that stands as a cornerstone in psychopharmacology.[1][2] First synthesized in 1956, it was the first "atypical" antipsychotic, revolutionizing the management of treatment-resistant schizophrenia.[3][4] Unlike first-generation antipsychotics, Clozapine exhibits a unique receptor binding profile, with lower affinity for dopamine D2 receptors and significant activity at serotonin, histamine, adrenergic, and muscarinic receptors.[2][4] This complex pharmacology is responsible for its superior efficacy in patients who do not respond to other medications and its reduced risk of certain side effects, but it also necessitates stringent quality control.[3][5]
For drug development professionals and researchers, the unambiguous confirmation of Clozapine's molecular structure is not merely an academic exercise. It is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. Any deviation, from process-related impurities to degradation products, could have profound clinical implications.[6] This guide provides an in-depth, technically-grounded framework for the structural elucidation of Clozapine, treating the various analytical techniques not as isolated steps, but as a cohesive, self-validating system. We will explore the causality behind each experimental choice, moving from initial mass confirmation to the definitive three-dimensional structure.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first logical step in structural analysis. Its primary function is to provide an exact molecular weight, which serves as a powerful validation of the elemental formula (this compound). For a molecule like Clozapine, which is often analyzed from complex matrices like human plasma, the selectivity and sensitivity of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.[7][8] Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique, minimizing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]+, which is crucial for confirmation.
Quantitative Data: Expected Mass Ions
| Ion Species | Description | Expected m/z (Monoisotopic) |
| [M]+ | Molecular Ion | 326.16 |
| [M+H]+ | Protonated Molecule | 327.17 |
| [M+Na]+ | Sodium Adduct | 349.15 |
Note: The presence of the Chlorine-37 isotope will result in a characteristic [M+2] or [M+H+2]+ peak at approximately one-third the intensity of the Chlorine-35 peak, providing an additional layer of confirmation.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve a reference standard of Clozapine (1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. For analyses from plasma or serum, a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction is required to remove interferences.[1][7][9]
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column (e.g., Waters XBridge™ Premier BEH™ C18).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. Formic acid aids in the protonation of Clozapine for positive ion mode detection.
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Full Scan (to identify the [M+H]+ ion) and Multiple Reaction Monitoring (MRM) for quantitative analysis.[7][9]
-
MRM Transitions: For structural confirmation and quantification, specific precursor-to-product ion transitions are monitored. A widely documented transition for Clozapine is m/z 327 → m/z 270.[7][8] This fragmentation corresponds to the loss of a portion of the piperazine ring, a characteristic structural feature.
-
Workflow & Data Validation
The MS workflow is designed for systematic validation. The initial full scan confirms the mass of the parent molecule, which must align with the calculated mass of this compound. The subsequent MS/MS fragmentation provides a "fingerprint" that is characteristic of the Clozapine structure.
Caption: Mass Spectrometry workflow for Clozapine confirmation.
Part 2: Definitive Connectivity via NMR Spectroscopy
Expertise & Rationale: While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity, revealing the carbon-hydrogen framework. It is the gold standard for determining the structure of organic molecules in solution. For Clozapine, both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the number and types of carbon atoms. The unique tricyclic structure of Clozapine, with its aromatic protons, diazepine ring, and piperazine moiety, gives rise to a complex but interpretable set of spectra.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified Clozapine sample in ~0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for adequate resolution of the complex aromatic region.
-
Experiments: Acquire a standard ¹H spectrum, a ¹³C{¹H} (proton-decoupled) spectrum, and consider 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of all proton and carbon signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024 or more scans due to the lower natural abundance of ¹³C, with a longer relaxation delay (2-5 seconds).
-
Data Interpretation: Predicted Chemical Shifts
The interpretation relies on matching the observed signals to the known structure of Clozapine. The chemical shifts (δ) are highly diagnostic of the electronic environment of each nucleus.
| Proton Type (¹H) | Predicted δ (ppm) Range | Key Features |
| Aromatic Protons | 6.8 - 7.5 | Complex multiplet patterns due to coupling. |
| NH (Diazepine Ring) | ~5.0 (broad) | Signal may exchange with D₂O. |
| CH₂ (Piperazine Ring) | 3.3 - 3.7 | Two distinct signals, often triplets. |
| N-CH₃ (Piperazine) | ~2.5 | Singlet, integrates to 3 protons. |
| Carbon Type (¹³C) | Predicted δ (ppm) Range |
| Aromatic Carbons | 120 - 155 |
| C=N (Amidine) | ~162 |
| CH₂ (Piperazine Ring) | 45 - 55 |
| N-CH₃ (Piperazine) | ~47 |
Note: These are approximate values. Actual shifts depend on solvent and concentration.
Logical Flow for NMR-Based Structure Confirmation
The process is a logical deduction. The number of signals in ¹³C NMR confirms the number of unique carbons. The integration of ¹H signals confirms the proton count in each environment. Finally, coupling patterns in ¹H and correlations in 2D spectra piece the fragments together, validating the complete connectivity of the Clozapine molecule.
Caption: Logical workflow for NMR-based structural elucidation.
Part 3: Unambiguous 3D Structure via X-ray Crystallography
Expertise & Rationale: While NMR confirms connectivity, Single-Crystal X-ray Diffraction (SCXRD) provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[10] This technique is invaluable for confirming absolute stereochemistry (if applicable) and analyzing intermolecular interactions, which can influence physical properties like solubility and stability.[10] Obtaining a publication-quality crystal structure is the definitive endpoint for the characterization of a new pharmaceutical solid form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Rationale: This is often the most challenging part. The goal is to grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).
-
Method: Slow evaporation is a common technique. Dissolve purified Clozapine in a suitable solvent system (e.g., acetone-petroleum ether) to near saturation in a clean vial.[2] Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and cooling crystallization.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data until the calculated and observed diffraction patterns match closely.
-
Data Validation and Interpretation
The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This provides irrefutable evidence of the tricyclic benzodiazepine structure, the substitution pattern, and the conformation of the flexible piperazine ring. This data serves as the final, self-validating check against the hypotheses derived from MS and NMR.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion: A Triad of Self-Validating Evidence
The structural elucidation of this compound (Clozapine) is not achieved by a single technique but by the convergence of evidence from a triad of orthogonal analytical methods.
-
Mass Spectrometry validates the elemental formula .
-
NMR Spectroscopy confirms the atomic connectivity .
-
X-ray Crystallography defines the three-dimensional structure .
Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system that ensures the identity and integrity of the molecule. This rigorous, multi-faceted approach is the bedrock of modern pharmaceutical science, guaranteeing that the Clozapine administered to patients is precisely the molecule it is intended to be.
References
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Aravagiri, M., & Marder, S. R. (2001). Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 301–311. [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Clozapine and Norclozapine in Plasma for Clinical Research. Waters. Retrieved from [Link]
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Sun, P., & Miller, V. P. (n.d.). Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Clozapine. PubChem. Retrieved from [Link]
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Lieberman, J. A., & Ledesma, D. (2019). Classics in Chemical Neuroscience: Clozapine. ACS Chemical Neuroscience, 10(7), 3145–3157. [Link]
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Bhosle, S. D., Itage, S. V., Jadhav, K. A., & Bhosale, R. S. (2023). Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. Organic Process Research & Development, 27(9), 1599–1613. [Link]
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Cheng, C., Chen, J., Li, Y., Zhang, J., Wang, J., & Zhang, J. (2023). Multicomponent Crystals of Clozapine with Improved Solubility: A Combined Theoretical and Experimental Strategy on Coformer Screening and Structure–Property Relationship. Crystal Growth & Design, 23(9), 6563–6577. [Link]
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Rao, L. V., Snyder, M. L., & Vallaro, G. M. (2009). Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. Journal of Clinical Laboratory Analysis, 23(6), 394–398. [Link]
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Khan, I., & Sharma, P. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 801-807. [Link]
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Soni, R. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. Retrieved from [Link]
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Chokhawala, K., & Stevens, L. (2023). Clozapine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Garipelli, N., et al. (2014). Synthesis and Evaluation of Clozapine and its Related Compounds. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(1), 2321-2328. [Link]
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An In-Depth Technical Guide to the Theoretical Modeling and Computational Analysis of C22H23ClN4
A Senior Application Scientist's Whitepaper for Drug Discovery Professionals
Preamble: From Molecular Formula to Therapeutic Hypothesis
In modern drug discovery, the journey from a simple molecular formula to a viable clinical candidate is increasingly navigated through the digital realm. Computational chemistry and theoretical modeling are no longer ancillary techniques but core components of the discovery pipeline, enabling researchers to predict molecular behavior, optimize interactions, and de-risk candidates long before expensive synthesis and in vitro testing commence.[1][2][3]
This guide addresses the hypothetical novel chemical entity C22H23ClN4. As this specific formula does not correspond to a widely documented compound, we will approach it as a prototypical drug discovery project. The elemental composition—rich in carbon, hydrogen, and nitrogen, with a chlorine atom—is characteristic of many kinase inhibitors, a class of drugs pivotal in oncology and immunology.[4] Therefore, for the purposes of this technical guide, we will posit "Hypothetical Compound 1" (HC1) with the formula this compound as a potential kinase inhibitor.
This document provides a comprehensive, methodology-focused framework for the in silico characterization of HC1. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the strategic reasoning behind each computational choice. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol forms a self-validating system for generating robust, reliable, and actionable data.
Part 1: Foundational Analysis: Quantum Chemical Characterization of HC1
Before assessing the interaction of HC1 with a biological target, we must first understand its intrinsic properties at the electronic level. Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a powerful lens for this purpose due to their balance of accuracy and computational cost.[5][6]
The Rationale for Quantum Chemistry
Classical molecular mechanics force fields are excellent for simulating large systems but are parameterized and cannot describe electronic properties like orbital energies or reactivity. QC calculations are essential for:
-
Determining the most stable 3D conformation: A molecule's geometry dictates its interaction with a target.
-
Understanding electronic distribution: Charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) are critical for predicting reactivity and intermolecular interactions.[6][7]
-
Parameterizing molecular mechanics force fields: High-quality partial charges derived from QC calculations improve the accuracy of subsequent, larger-scale simulations like molecular dynamics.
Experimental Protocol: DFT-Based Molecular Characterization
Objective: To determine the optimized geometry, electronic properties, and reactivity descriptors of HC1.
Methodology:
-
Initial Structure Generation:
-
Propose a chemically plausible 2D structure for this compound, consistent with known kinase inhibitor scaffolds (e.g., a substituted quinazoline or pyrimidine core).
-
Convert the 2D sketch into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization with DFT:
-
Software: Gaussian, ORCA, or similar QC package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[6]
-
Basis Set: 6-31G(d) - a good balance of speed and accuracy for organic molecules.[6]
-
Input: The 3D coordinates from step 1.
-
Procedure: Perform a full geometry optimization without constraints. Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)).
-
Analysis:
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.[6]
-
Natural Bond Orbital (NBO) Analysis: Calculate atomic partial charges for use in subsequent simulations.
-
-
Visualization: Quantum Chemical Workflow
Caption: Workflow for Quantum Chemical Characterization of a Novel Molecule.
Data Presentation: Hypothetical QC Results for HC1
| Parameter | Hypothetical Value | Unit | Significance |
| Total Energy | -1950.4321 | Hartrees | Ground state electronic energy of the optimized molecule. |
| Dipole Moment | 3.15 | Debye | Indicates overall molecular polarity. |
| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.32 | eV | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
Part 2: Target Engagement: Molecular Docking Simulations
With a validated 3D structure and an understanding of its electronic properties, the next step is to predict how HC1 might bind to its putative biological target. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction.[4]
The Rationale for Molecular Docking
Docking is a rapid and efficient method to:
-
Generate plausible binding poses: It predicts the orientation and conformation of the ligand within the target's active site.[8]
-
Estimate binding affinity: Scoring functions provide a rank-ordering of binding strength, helping to prioritize compounds.[4]
-
Identify key interactions: It reveals potential hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the complex, guiding future optimization efforts.
Experimental Protocol: Docking HC1 into a Kinase Active Site
Objective: To predict the binding mode of HC1 within the ATP-binding site of a representative protein kinase (e.g., a member of the Src family or a Cyclin-Dependent Kinase).
Methodology:
-
Receptor Preparation:
-
Source: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB), preferably with a co-crystallized inhibitor.[8]
-
Software: Schrödinger Maestro, UCSF Chimera, or AutoDock Tools.
-
Procedure:
-
Remove water molecules and other non-essential heteroatoms.
-
Add hydrogen atoms and assign correct protonation states for residues at a physiological pH (e.g., 7.4).
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of HC1 from Part 1.
-
Assign correct bond orders and generate possible ionization states at physiological pH.
-
-
Docking Protocol Validation (Crucial for Trustworthiness):
-
Procedure: Before docking HC1, take the co-crystallized ligand from the PDB structure, remove it, and then dock it back into the active site.
-
Success Criterion: A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8] This validates that the chosen software, scoring function, and parameters are appropriate for the target system.
-
-
Production Docking:
-
Software: Glide (Schrödinger), AutoDock Vina, or GOLD.
-
Grid Generation: Define a docking grid box centered on the validated binding site of the co-crystallized ligand.
-
Execution: Dock the prepared HC1 structure into the defined grid. Employ a flexible ligand docking protocol, allowing torsional degrees of freedom in the molecule.
-
Analysis: Analyze the top-scoring poses. Examine key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues. Compare these interactions with those of known inhibitors for the target kinase.
-
Visualization: Molecular Docking Workflow
Caption: A Self-Validating Workflow for Molecular Docking Studies.
Part 3: Simulating Reality: Molecular Dynamics of the HC1-Target Complex
Docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[9][10]
The Rationale for Molecular Dynamics
MD simulations are computationally intensive but yield invaluable insights:
-
Stability Assessment: They test the stability of the docked pose. An unstable ligand will drift significantly from its initial position during the simulation.
-
Conformational Sampling: Both the protein and ligand can change conformation upon binding. MD explores these changes, which are missed by rigid-receptor docking.
-
Solvent Effects: MD explicitly includes water molecules, providing a more accurate representation of the solvation and desolvation effects that are crucial for binding.
-
Input for Advanced Calculations: The trajectory from an MD simulation is the foundation for more accurate binding free energy calculations.[11]
Experimental Protocol: MD Simulation of the HC1-Kinase Complex
Objective: To assess the stability of the docked HC1-kinase complex and characterize its dynamic behavior in a simulated physiological environment.
Methodology:
-
System Preparation:
-
Input: The best-scoring docked pose of the HC1-kinase complex from Part 2.
-
Force Field: Choose a suitable force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[12][13] The ligand (HC1) will require parameterization, using the QC charges from Part 1 as a starting point.
-
Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model) ensuring a sufficient buffer distance (e.g., 10 Å) from the protein to any box edge.[10]
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).[12]
-
-
Simulation Execution (using GROMACS, AMBER, or NAMD):
-
Energy Minimization: Perform a steep-descent energy minimization of the entire system to remove any steric clashes introduced during setup.[10]
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). Gradually release the restraints on the solute to allow the entire system to relax.
-
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess overall stability. A stable system will show the RMSD reaching a plateau.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Determine their persistence throughout the simulation.
-
Visualization: Molecular Dynamics Simulation Workflow
Caption: Standard Workflow for a Protein-Ligand Molecular Dynamics Simulation.
Part 4: Quantifying Affinity: Binding Free Energy Calculations
While docking scores and MD stability provide qualitative or semi-quantitative estimates of binding, methods like MM/PBSA and MM/GBSA offer a more rigorous quantitative prediction of the binding free energy (ΔG_bind).[11]
The Rationale for MM/PBSA and MM/GBSA
These "end-point" methods calculate the free energy difference between the bound and unbound states by combining molecular mechanics energies with continuum solvation models.[14][15] They are more accurate than docking scores and less computationally expensive than alchemical methods, making them a popular choice for re-ranking docked poses and analyzing MD trajectories.[16][17]
Experimental Protocol: MM/PBSA Calculation
Objective: To calculate the binding free energy of the HC1-kinase complex.
Methodology:
-
Trajectory Sampling: Take snapshots (frames) at regular intervals from the stable portion of the production MD trajectory generated in Part 3. Using 50-100 frames is common.
-
Energy Calculation: For each snapshot, calculate the following energy terms using the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method:
-
The free energy of the complex (G_complex).
-
The free energy of the protein (G_protein).
-
The free energy of the ligand (G_ligand).
-
-
Binding Free Energy Equation: The binding free energy is calculated as:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
-
Energy Decomposition: Each energy term is a sum of:
-
ΔE_MM: Molecular mechanics energy (internal, van der Waals, electrostatic).
-
ΔG_solv: Solvation free energy, which is further divided into a polar component (calculated by the Poisson-Boltzmann equation) and a non-polar component (calculated from the solvent-accessible surface area, SASA).
-
-
Averaging: Average the ΔG_bind values over all the sampled frames to get the final reported binding free energy.
Data Presentation: Hypothetical Binding Free Energy Results for HC1
| Energy Component | Hypothetical Value (kcal/mol) | Contribution |
| Van der Waals Energy | -45.8 | Favorable |
| Electrostatic Energy | -18.2 | Favorable |
| Polar Solvation Energy | +35.5 | Unfavorable (Desolvation penalty) |
| Non-Polar Solvation Energy | -4.1 | Favorable |
| Final ΔG_bind (MM/PBSA) | -32.6 | Overall Predicted Binding Free Energy |
Part 5: Predicting Drug-Likeness: In Silico ADMET Profiling
A potent molecule is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is critical to reducing late-stage drug failures.[18][19][20]
The Rationale for In Silico ADMET
Computational ADMET models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, can rapidly predict key pharmacokinetic properties.[21][22] This allows for the early flagging of compounds with potential liabilities, such as poor absorption or high toxicity.
Experimental Protocol: ADMET Prediction
Objective: To predict the drug-likeness and potential liabilities of HC1.
Methodology:
-
Input: The 2D or 3D structure of HC1.
-
Software: Use web-based servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab).[18]
-
Property Prediction: Submit the HC1 structure and calculate a range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Analysis: Compare the predicted properties against acceptable ranges for orally bioavailable drugs. Identify any potential liabilities that may need to be addressed through chemical modification.
Data Presentation: Hypothetical ADMET Profile for HC1
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 390.9 g/mol | < 500 | Pass |
| LogP | 3.8 | < 5.0 | Pass |
| H-Bond Donors | 2 | ≤ 5 | Pass |
| H-Bond Acceptors | 4 | ≤ 10 | Pass |
| Human Intestinal Absorption | 92% | High (>80%) | Good |
| BBB Permeant | No | - | Low risk of CNS side effects |
| CYP2D6 Inhibitor | Yes | No | Potential Liability |
| hERG I Inhibitor | No | No | Low cardiotoxicity risk |
| AMES Toxicity | No | No | Non-mutagenic |
Conclusion and Forward Look
This guide has outlined a comprehensive, multi-stage computational workflow for the characterization of a novel molecule, this compound, conceptualized as the kinase inhibitor HC1. By systematically progressing from quantum mechanics to molecular dynamics and ADMET prediction, we can build a detailed, data-driven hypothesis of the molecule's behavior. The hypothetical results suggest that HC1 is a stable molecule with a strong predicted binding affinity for its target kinase and a generally favorable ADMET profile, with the exception of a potential interaction with the CYP2D6 metabolic enzyme.
This in silico dossier provides a solid foundation for decision-making. It validates HC1 as a promising hit compound, justifies its synthesis for experimental validation, and already points towards a specific liability (CYP2D6 inhibition) that can be addressed in the next cycle of lead optimization. This iterative, integrated approach of computational modeling and experimental validation represents the state-of-the-art in efficient, rational drug design.
References
- Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In Molecular Modeling of Proteins (pp. 375-394). Humana Press.
- Duan, J., et al. (2021). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug discovery today, 26(2), 557-568.
- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.
- Research and Reviews. (n.d.).
- Deep Origin. (n.d.).
- Gao, A., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 17(10), 1109-1123.
- Gopalkrishnan, R., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(2), 1076-1090.
- MDPI. (2023). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences, 24(13), 10778.
- BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.
- Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
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- Al-Hussain, S. A., & Yelekci, K. (2018). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters (Vol. 2, pp. 731-756). Academic Press.
- Gilson, M. K., & Mobley, D. L. (2017). Predicting binding free energies: Frontiers and benchmarks. Biophysical journal, 112(11), 2243-2250.
- Ekins, S., et al. (2002). Progress in computational methods for the prediction of ADMET properties. Current opinion in drug discovery & development, 5(3), 382-390.
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- Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
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- Cavasotto, C. N., & Singh, N. (2019). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
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- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(35), 22695-22712.
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Spectroscopic Characterization of C22H23ClN4: A Technical Guide to Structural Elucidation
Introduction: Deciphering the Molecular Architecture of a Novel Compound
In the realm of drug discovery and development, the precise identification and structural characterization of novel chemical entities are paramount. The molecular formula C22H23ClN4 represents a vast landscape of potential isomeric structures, each with unique chemical and pharmacological properties. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to unambiguously determine the structure of a newly synthesized compound with this formula. We will navigate the principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than a rigid protocol, this document serves as a strategic guide, illustrating the logical workflow and interpretative reasoning an analytical scientist employs to bring a molecule's identity from an elemental composition to a defined three-dimensional structure.
For the purpose of this guide, we will consider two plausible hypothetical isomers of this compound, Isomer A and Isomer B , to illustrate the process of structural differentiation. These isomers are based on a pyrazole core, a common scaffold in medicinal chemistry.[1][2][3][4][5]
-
Isomer A: 1-(4-chlorophenyl)-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-phenyl-1H-pyrazole
-
Isomer B: 4-((1-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-yl)methyl)morpholine
The subsequent sections will detail the expected spectroscopic data for each isomer and explain how the subtle differences in their spectra can be used for definitive identification.
Part 1: High-Resolution Mass Spectrometry (HRMS) - Confirming the Blueprint
The initial and most critical step in characterizing a new compound is to confirm its elemental composition. High-resolution mass spectrometry provides the necessary precision to distinguish between compounds with the same nominal mass but different molecular formulas.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they are readily protonated.
-
Data Acquisition: The instrument is calibrated using a known standard. The analysis is performed in full scan mode over a mass range that includes the expected molecular ion.
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
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subgraph "cluster_1" { label="HRMS Analysis"; bgcolor="#F1F3F4"; "Inject into ESI Source" -> "Ionization" -> "Mass Analyzer (TOF/Orbitrap)" -> "Detector"; }
subgraph "cluster_2" { label="Data Processing"; bgcolor="#F1F3F4"; "Detector" -> "Generate Mass Spectrum" -> "Determine Exact Mass" -> "Confirm Formula"; }
"Dilute to 1 mg/mL" -> "Inject into ESI Source" [lhead="cluster_1", ltail="cluster_0"]; "Mass Analyzer (TOF/Orbitrap)" -> "Generate Mass Spectrum" [lhead="cluster_2"]; } caption: "Workflow for HRMS Analysis"
Data Interpretation: The Molecular Ion and Isotopic Pattern
The key piece of information from HRMS is the exact mass of the molecular ion. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]+) and the [M+2]+ peak.[6][7][8] The ratio of the intensities of these two peaks will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]
| Parameter | Expected Value for this compound |
| Calculated Exact Mass ([M]+ for C22H23³⁵ClN4) | 390.1615 |
| Calculated Exact Mass ([M+2]+ for C22H23³⁷ClN4) | 392.1585 |
| Observed [M]+/[M+2]+ Ratio | Approximately 3:1 |
Fragmentation Analysis: Differentiating Isomers
While HRMS confirms the molecular formula, tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecular ion. The fragmentation pathways will differ for Isomer A and Isomer B due to their distinct structural features.
-
Isomer A: Expect fragmentation at the methylene bridge, leading to the loss of the dimethylpyrazole moiety or the chlorophenylpyrazole moiety.
-
Isomer B: The morpholine ring is a likely site of fragmentation, potentially through ring-opening or loss of the entire morpholine group.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[3][7][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
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subgraph "cluster_1" { label="IR Analysis"; bgcolor="#F1F3F4"; "Acquire Background Spectrum" -> "Acquire Sample Spectrum"; }
subgraph "cluster_2" { label="Data Processing"; bgcolor="#F1F3F4"; "Sample Spectrum" -> "Generate IR Spectrum" -> "Identify Characteristic Bands"; }
"Place solid sample on ATR crystal" -> "Acquire Background Spectrum" [lhead="cluster_1", ltail="cluster_0"]; "Acquire Sample Spectrum" -> "Generate IR Spectrum" [lhead="cluster_2"]; } caption: "Workflow for ATR-IR Spectroscopy"
Predicted IR Spectra
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer A | Isomer B |
| Aromatic C-H stretch | 3100-3000 | Present | Present |
| Aliphatic C-H stretch | 3000-2850 | Present | Present |
| C=N stretch (pyrazole) | 1600-1475 | Present | Present |
| C=C stretch (aromatic) | 1600-1450 | Present | Present |
| C-N stretch | 1350-1000 | Present | Present |
| C-O stretch (ether in morpholine) | 1150-1085 | Absent | Present |
| C-Cl stretch | 800-600 | Present | Present |
The most significant difference in the predicted IR spectra is the presence of a strong C-O stretching band for Isomer B due to the morpholine ring, which would be absent in the spectrum of Isomer A .
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][4][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.
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subgraph "cluster_0" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Dissolve in Deuterated Solvent" -> "Add TMS"; }
subgraph "cluster_1" { label="NMR Analysis"; bgcolor="#F1F3F4"; "Place sample in magnet" -> "Acquire 1H Spectrum" -> "Acquire 13C Spectrum" -> "Acquire DEPT Spectra"; }
subgraph "cluster_2" { label="Data Processing & Interpretation"; bgcolor="#F1F3F4"; "DEPT Spectra" -> "Process FID" -> "Assign Signals" -> "Determine Structure"; }
"Add TMS" -> "Place sample in magnet" [lhead="cluster_1", ltail="cluster_0"]; "Acquire DEPT Spectra" -> "Process FID" [lhead="cluster_2"]; } caption: "Workflow for NMR Analysis"
Predicted ¹H NMR Spectra
The ¹H NMR spectra of the two isomers are expected to be significantly different, particularly in the aliphatic region.
Isomer A:
-
Aromatic region (δ 7.0-8.0 ppm): Multiple signals corresponding to the protons on the two phenyl rings and the pyrazole rings.
-
Methylene bridge (δ ~5.5 ppm): A singlet integrating to 2H.
-
Methyl groups (δ ~2.0-2.5 ppm): Two singlets, each integrating to 3H.
Isomer B:
-
Aromatic region (δ 7.0-8.0 ppm): Signals for the protons on the phenyl and pyrazole rings.
-
Methylene bridge (δ ~3.7 ppm): A singlet integrating to 2H.
-
Morpholine protons (δ ~2.5-3.8 ppm): Two multiplets, each integrating to 4H, corresponding to the -CH₂-N- and -CH₂-O- protons.
The distinct chemical shifts and splitting patterns of the aliphatic protons, especially the characteristic signals of the morpholine ring in Isomer B , provide a clear means of differentiation.
Predicted ¹³C NMR Spectra
The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.[1][10]
Isomer A:
-
Aromatic/Heteroaromatic region (δ 110-150 ppm): A larger number of signals due to the two pyrazole rings and two phenyl rings.
-
Methylene carbon (δ ~50-60 ppm): One signal.
-
Methyl carbons (δ ~10-20 ppm): Two signals.
Isomer B:
-
Aromatic/Heteroaromatic region (δ 110-150 ppm): Fewer signals in this region compared to Isomer A.
-
Morpholine carbons (δ ~50-70 ppm): Two signals, one for the -CH₂-N- carbons and one for the -CH₂-O- carbon (which will be further downfield).
-
Methylene bridge (δ ~55-65 ppm): One signal.
DEPT experiments would further confirm the assignments by identifying the number of attached protons for each carbon signal.
Part 4: Integrated Spectroscopic Analysis - The Final Verdict
The definitive structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
HRMS confirms the molecular formula.
-
IR spectroscopy provides evidence for the presence or absence of key functional groups, such as the ether linkage in the morpholine ring of Isomer B .
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous differentiation between the two isomers. The unique signals of the morpholine ring in the NMR spectra of Isomer B would be the most compelling evidence for its structure.
By systematically applying and interpreting the data from these powerful analytical techniques, researchers can confidently determine the precise molecular structure of a novel compound, a critical step in the journey of drug development.
References
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Sengar R, Tyagi S, Prakash , Pathak V, Pathak P. Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem 2007;23(3). [Link]
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Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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NIST/EPA/NIH Mass Spectral Library. In NIST Chemistry WebBook. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
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LibreTexts Chemistry. Mass Spectrometry: Fragmentation. [Link]
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Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8233. [Link]
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Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
-
LibreTexts Chemistry. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy. [Link]
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discovery and isolation of C22H23ClN4
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Clozapine (C22H23ClN4)
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Abstract
Clozapine (chemical formula this compound) is a tricyclic dibenzodiazepine that established the paradigm of atypical antipsychotics. First synthesized in 1958, its journey from a failed initial trial to becoming the gold-standard treatment for treatment-resistant schizophrenia is a compelling narrative of pharmaceutical perseverance and evolving pharmacological understanding.[1][2][3] This guide provides a comprehensive technical overview of the pivotal moments in clozapine's history, the chemical logic behind its synthesis and isolation, its complex receptor pharmacology, and the modern analytical methods required for its characterization. We will explore the causality behind the experimental choices that defined its development and provide field-proven protocols for its synthesis, purification, and analysis, grounded in authoritative references.
The Genesis of an Atypical Antipsychotic: A Historical Perspective
The story of clozapine begins in the midst of a psychopharmacological revolution. Following the discovery of the first-generation antipsychotic chlorpromazine in the early 1950s, the prevailing hypothesis dictated that extrapyramidal symptoms (EPS), or drug-induced movement disorders, were an unavoidable consequence of antipsychotic efficacy.[4]
In 1958, scientists at the Swiss pharmaceutical company Wander AG, while investigating tricyclic compounds related to the antidepressant imipramine, synthesized a novel molecule: clozapine.[1][2] Initial animal studies suggested it had antipsychotic properties similar to chlorpromazine.[2] However, its clinical development was fraught with challenges. The first human trial in 1962 was deemed a failure.[1] Despite promising results in subsequent European trials in the mid-1960s, a tragic incident in 1975 in Finland, where eight patients died from agranulocytosis (a severe depletion of white blood cells), led to the drug's immediate withdrawal from the market and halted its development for nearly a decade.[2][5]
The unique efficacy of clozapine in patients who did not respond to other treatments ultimately drove its re-emergence.[3][5] Recognizing its potential, Sandoz (which had acquired Wander AG) conducted pivotal trials that confirmed its superior efficacy in treatment-resistant schizophrenia.[1][2] This, combined with the implementation of a rigorous blood monitoring system to manage the risk of agranulocytosis, led to its landmark FDA approval in the United States in 1989.[2][6] Clozapine's ability to treat psychotic symptoms with a significantly lower risk of EPS shattered the existing dogma and established the "atypical" antipsychotic class.[4][6]
Synthesis and Isolation: From Precursors to Purified Compound
The synthesis of clozapine, a dibenzodiazepine derivative, involves the construction of its characteristic tricyclic core. Several routes have been developed since its initial creation.[7] A common and illustrative pathway involves the intramolecular cyclization of a substituted diphenylamine intermediate.[8]
Representative Synthesis Pathway
The logic of this synthesis hinges on building a diarylamine precursor that contains all the necessary atoms for the final ring system. A key step is the formation of a lactam, which is then activated (e.g., by conversion to a chloro imine or thio-lactam) for the final nucleophilic substitution with N-methylpiperazine.[7][8]
-
Acidic Extraction: Wash the combined organic extracts from the synthesis work-up with water. Extract the organic solution with dilute acetic acid. Clozapine, being a basic compound, will be protonated and move into the aqueous acidic layer, leaving non-basic impurities behind in the organic layer.
-
Clarification: Separate the acidic aqueous layer and treat it with activated charcoal to remove colored impurities. Filter to remove the charcoal.
-
Precipitation: Cool the clarified acidic solution in an ice bath. Slowly add concentrated ammonium hydroxide to basify the solution. Clozapine will precipitate out as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot acetone. Slowly add petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined yellow crystals. The choice of this solvent system is critical: clozapine is highly soluble in the primary solvent (acetone) when hot but poorly soluble when cold, while impurities remain in solution. The anti-solvent (petroleum ether) reduces its solubility to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield pure clozapine. [8]
Mechanism of Action: A Multi-Receptor Profile
Clozapine's "atypical" nature stems from its complex and unique receptor binding profile, which distinguishes it from first-generation antipsychotics that primarily act via high-affinity antagonism of the dopamine D2 receptor. [9][10]
-
Dopamine Receptor Antagonism: Clozapine exhibits a relatively weak binding affinity for dopamine D2 receptors (Ki 160 nM), which is believed to account for its low propensity to cause EPS. [10]It shows a much higher affinity for the D4 receptor. [9]* Serotonin Receptor Antagonism: It is a potent antagonist/inverse agonist at serotonin 5-HT2A receptors (Ki 5.4 nM). [1][10]This strong 5-HT2A blockade in relation to its weak D2 blockade is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and cognitive deficits in schizophrenia. [11]* Muscarinic Receptor Activity: Uniquely among antipsychotics, clozapine and its metabolite norclozapine act as partial agonists at muscarinic M4 receptors. [12]This action is a key area of current research and is hypothesized to be central to its superior antipsychotic effects. [12]* Other Receptor Interactions: Clozapine also potently antagonizes adrenergic (α1A), histaminergic (H1), and other serotonergic (5-HT2C, 5-HT6) receptors. [10][11]These interactions contribute to its broad clinical effects as well as its side-effect profile, including sedation (H1 antagonism) and orthostatic hypotension (α1A antagonism). [9][11]
Analytical Characterization and Quality Control
Confirming the identity, purity, and concentration of synthesized clozapine is a critical step. A variety of analytical techniques are employed for this purpose. [13]
Physicochemical and Spectroscopic Data
The following table summarizes key data used for the characterization of clozapine.
| Parameter | Value / Observation | Method |
| Chemical Formula | This compound | Mass Spectrometry |
| Molecular Weight | 326.83 g/mol | Mass Spectrometry |
| Melting Point | 182-184 °C | Melting Point Apparatus |
| Appearance | Yellow crystalline solid | Visual Inspection |
| Solubility | Slightly soluble in water (0.1889 mg/L); soluble in acetone; highly soluble in chloroform. [1] | Solubility Testing |
| UV λmax | ~320 nm | UV-Vis Spectrophotometry [14] |
| Chromatography | Retention time varies with conditions. | HPLC, HPTLC [15][16][17] |
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of clozapine and quantifying any process-related impurities or degradation products. [16]
-
System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., Agilent Poroshell 120 EC-C18) and a UV detector set to 257 nm. [16]2. Mobile Phase Preparation: Prepare a mobile phase gradient system. For example, Mobile Phase A could be a pH 2.4 phosphate buffer, and Mobile Phase B could be a mixture of acetonitrile and methanol. [16]The gradient is designed to first elute polar impurities and then increase organic content to elute clozapine and any non-polar impurities.
-
Standard Preparation: Accurately weigh and dissolve a clozapine reference standard in a suitable diluent (e.g., a mixture of mobile phases) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized clozapine product and dissolve it in the same diluent to a known concentration within the calibration range.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standards and the sample onto the column at a controlled temperature (e.g., 35°C) and flow rate (e.g., 1.0 mL/min). [16]6. Data Interpretation: Compare the chromatogram of the synthesized sample to that of the reference standard. The purity is calculated by the area percentage method, where the area of the clozapine peak is divided by the total area of all peaks in the chromatogram. The identity is confirmed by matching the retention time with the standard.
References
-
Wikipedia. Clozapine. [Link]
-
Pediatric Oncall. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Psychology Today. (2022-03-21). A Brief History of Clozapine. [Link]
-
Garipelli, N., Reddy, B. M., & Jithan, A.V. Synthesis and Evaluation of Clozapine and its Related Compounds. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Clozapine?. [Link]
-
Dr.Oracle. (2025-10-29). What is the mechanism of action of clozapine?. [Link]
-
PubMed Central. (2025-02-13). The mechanism of action of clozapine. [Link]
-
MDPI. (2023-08-23). Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug. [Link]
-
Crilly, J. (2007). The history of clozapine and its emergence in the US market: A review and analysis. History of Psychiatry, 18(1), 39-60. [Link]
-
Hippius, H. (1999). A Historical Perspective of Clozapine. The Journal of Clinical Psychiatry, 60(suppl 12), 22-23. [Link]
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PubMed Central. Classics in Chemical Neuroscience: Clozapine. [Link]
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PubMed. A historical perspective of clozapine. [Link]
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In-Mind Magazine. (2024-08-25). Antipsychotic medications: a timeline of innovations and remaining challenges. [Link]
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ResearchGate. (2025-07-20). Polymorphic characterization and compatibility study of clozapine: Implications on its stability and some biopharmaceutics properties. [Link]
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PubMed. (2020-09-05). Analysis of clozapine in its tablets using two novel spectrophotometric reactions targeting its tertiary amino group. [Link]
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PubMed. Isolation and identification of clozapine metabolites in patient urine. [Link]
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PubMed. Quantitative Determination of Clozapine in Serum by Instrumental Planar Chromatography. [Link]
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ResearchGate. Quantitative methods in the analysis of clozapine in human matrices – A scoping review. [Link]
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ResearchGate. (2025-08-09). Isolation and Identification of Clozapine Metabolites in Patient Urine. [Link]
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PubMed. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method. [Link]
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PubMed Central. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance. [Link]
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ResearchGate. (2024-04-05). Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Clozapine (C22H23ClN4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine (8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine), a tricyclic dibenzodiazepine with the molecular formula C22H23ClN4, is a cornerstone atypical antipsychotic agent.[3] Its superior efficacy in treatment-resistant schizophrenia has established it as a critical therapeutic option. However, realizing its full clinical potential is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters, offering insights into experimental design, data interpretation, and the implications for formulation development and analytical method validation.
I. Physicochemical Properties of Clozapine
Clozapine presents as a pale yellow to yellow crystalline powder.[2] Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in various pharmaceutical and biological systems.
| Property | Value/Description | Source(s) |
| Molecular Formula | This compound | |
| Molecular Weight | 326.8 g/mol | [3][4] |
| Melting Point | 183-184 °C | [3] |
| Appearance | Pale yellow to yellow crystalline powder | [2] |
| LogP | 3.23 | [3] |
| UV/Vis λmax | 214, 229, 259 nm | [4] |
II. Solubility Profile of Clozapine
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Clozapine exhibits a complex solubility profile, being practically insoluble in water while demonstrating solubility in various organic solvents. This necessitates careful solvent selection for analytical testing, formulation, and in vitro studies.
Aqueous and Organic Solvent Solubility
A comprehensive understanding of clozapine's solubility in different media is essential for its handling and formulation.
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (<0.01 wt/wt at 25 °C) | [2][3] |
| Methanol | Sparingly soluble (10 mg/mL) | [2][5] |
| Ethanol | Soluble (4.0 wt/wt at 25 °C, ~5 mg/mL) | [3][4][5] |
| Acetic Acid | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~12.5 mg/mL) | [4] |
| Dimethylformamide (DMF) | Soluble (~12.5 mg/mL) | [4] |
| 0.1 N HCl | 30 mg/mL | [5] |
| Acetone | >5 wt/wt at 25 °C | [3] |
| Chloroform | >20 wt/wt at 25 °C | [3] |
| Ethyl Acetate | >5 wt/wt at 25 °C | [3] |
| Acetonitrile | 1.9 wt/wt at 25 °C | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
It is important to note that for sparingly soluble aqueous solutions, dissolving clozapine in a small amount of DMSO before dilution with an aqueous buffer is a common practice. However, aqueous solutions of clozapine are not recommended for storage for more than one day.[4]
Experimental Protocol for Solubility Determination
A robust method for determining the equilibrium solubility of clozapine is the shake-flask method.
Objective: To determine the saturation solubility of clozapine in a given solvent system at a controlled temperature.
Materials:
-
Clozapine powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for clozapine quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of clozapine to a known volume of the solvent in a sealed vial.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of clozapine in the diluted supernatant using a validated analytical method.
III. Stability of Clozapine
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. Clozapine is known to be susceptible to degradation under acidic hydrolysis and oxidative conditions.[7][8]
Typical Stress Conditions for Clozapine:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperatures.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Key Degradation Products
The primary degradation products of clozapine that should be monitored during stability studies include:
-
Clozapine N-oxide
-
N-desmethylclozapine (norclozapine)
-
Clozapine lactam [1]
The structures of these degradation products need to be elucidated, often using techniques like LC-MS/MS, to understand the degradation pathways.[7][8]
Stability in Formulations
The stability of clozapine has been extensively studied in various formulations, particularly in oral suspensions. Studies have shown that compounded clozapine suspensions (e.g., 25 mg/mL and 50 mg/mL) can be stable for up to 120 days when stored in amber PET-G bottles at both refrigerated (4°C) and room temperature (25°C) conditions, retaining over 95% of the initial concentration.[1][9][10] Similarly, 20 mg/mL suspensions in various vehicles stored in amber plastic containers at 23°C were found to be stable for 63 days.[11]
Experimental Protocol for a Stability Study of a Clozapine Suspension
Objective: To evaluate the chemical and physical stability of a compounded clozapine oral suspension over time under specified storage conditions.
Materials:
-
Clozapine oral suspension
-
Appropriate container closure system (e.g., amber PET-G bottles)
-
Environmental chambers set to ICH conditions (e.g., 25 °C/60% RH, 40 °C/75% RH)
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare multiple batches of the clozapine suspension.
-
Package the suspension in the chosen container closure system.
-
Place the samples in the environmental chambers.
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples.
-
For each sample, perform the following tests:
-
Visual Inspection: Check for changes in color, odor, and signs of precipitation or microbial growth.
-
pH Measurement: Monitor for any significant changes in pH.
-
Assay: Quantify the concentration of clozapine using the stability-indicating HPLC method.
-
Related Substances: Quantify any known and unknown degradation products.
-
IV. Analytical Methodologies for Quantification
Accurate and precise quantification of clozapine and its metabolites is crucial for solubility and stability studies, as well as for therapeutic drug monitoring. A variety of chromatographic methods have been developed for this purpose.[6][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a widely used and robust technique for clozapine analysis.[14]
Typical HPLC-UV Parameters:
-
Column: C8 or C18 reversed-phase column.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Detection Wavelength: Typically set at one of clozapine's UV maxima, such as 245 nm or 259 nm.[4][14]
-
Flow Rate: Usually around 1.0 mL/min.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of clozapine in complex biological matrices and for the identification of trace-level degradation products.[13]
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique that has been validated for the determination of clozapine in biological samples like blood.[15]
V. Visualization of Workflows
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of clozapine.
Solubility Determination Workflow
Caption: Shake-flask method for determining clozapine solubility.
VI. Conclusion
The solubility and stability of clozapine are multifaceted physicochemical properties that are fundamental to its successful development as a therapeutic agent. A thorough understanding of its solubility in various media allows for the rational design of formulations and analytical methods. Comprehensive stability testing, including forced degradation studies, is imperative for identifying potential degradation products, elucidating degradation pathways, and establishing appropriate storage conditions and shelf-life for both the drug substance and its formulated products. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to optimizing the delivery and ensuring the quality of this vital medication.
VII. References
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Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles. The Canadian Journal of Hospital Pharmacy.
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Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis.
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Stability of Clozapine Stored in Oral Suspension Vehicles at Room Temperature. The Canadian Journal of Hospital Pharmacy.
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Clozapine - Solubility of Things. Solubility of Things.
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PRODUCT INFORMATION - Clozapine. Cayman Chemical.
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Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. PubMed.
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Stability of clozapine tablets repackaged in dose administration aids using repackaging machines. PubMed.
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Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. PubMed.
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Clozapine | C18H19ClN4 | CID 135398737. PubChem.
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Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. Oxford Academic.
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Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles. PubMed.
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Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Semantic Scholar.
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Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles. Europe PMC.
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Solubility of clozapine in different solvents. ResearchGate.
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Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection. PubMed.
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DEVELOPMENT OF THE G C -M S /M S METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF CLOZAPINE IN HUMAN BLOOD. PubMed.
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Clozapine (C6305) - Product Information Sheet. Sigma-Aldrich.
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Quantitative methods in the analysis of clozapine in human matrices – A scoping review. Semantic Scholar.
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Rapid degradation of clozapine by heterogeneous photocatalysis. Comparison with direct photolysis, kinetics, identification of transformation products and scavenger study. PubMed.
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A Technical Guide to Quantum Chemical Calculations for C22H23ClN4 in Drug Discovery
Introduction: Navigating the Molecular Landscape of Drug Discovery with Quantum Chemistry
In the intricate world of pharmaceutical research, the journey from a promising chemical entity to a life-saving therapeutic is both arduous and resource-intensive. Modern drug discovery pipelines are increasingly reliant on computational methods to navigate this complex landscape, offering invaluable insights into molecular behavior long before a compound is synthesized. Quantum chemical (QC) calculations, which are grounded in the fundamental laws of quantum mechanics, have emerged as a particularly powerful tool in this in-silico armamentarium.[1] They provide a lens through which we can examine the electronic structure, reactivity, and spectroscopic signatures of molecules with remarkable precision.[2][3]
This guide offers an in-depth technical exploration of the quantum chemical calculation workflow, tailored for researchers, scientists, and drug development professionals. The subject of our investigation is the molecular formula C22H23ClN4 . As this specific formula does not correspond to a widely documented therapeutic agent, we will proceed by constructing a plausible, hypothetical molecule that is representative of a contemporary class of pharmaceuticals: kinase inhibitors. This approach allows us to present a practical and relevant guide to the methodology of quantum chemical calculations.
Our representative molecule, which we shall refer to as "Hypothetical Kinase Inhibitor 1" (HKI1) , is designed with a quinazoline scaffold, a structural motif common in many FDA-approved kinase inhibitors. The structure of HKI1 is presented below:
Figure 1: 2D Structure of Hypothetical Kinase Inhibitor 1 (HKI1)
(Note: This is a representative structure created for illustrative purposes.)
Throughout this guide, we will use HKI1 as a case study to detail the theoretical underpinnings and practical steps for calculating and interpreting a range of molecular properties crucial for drug design and development.
Part 1: The Bedrock of Calculation: Theoretical and Computational Methodology
The success of any quantum chemical investigation hinges on the judicious selection of a theoretical framework and a meticulously planned computational workflow. This section elucidates the causality behind these critical choices, ensuring a self-validating and robust computational protocol.
Pillar 1: The Choice of Theoretical Framework: Balancing Accuracy and Efficiency
For a molecule with the size and complexity of HKI1 (49 atoms), Density Functional Theory (DFT) stands out as the most pragmatic and widely adopted method.[1][4] DFT strikes an optimal balance between computational feasibility and accuracy, making it the workhorse of modern computational chemistry for organic molecules.[5]
-
The Functional: B3LYP: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a vast array of organic compounds, rendering it a standard choice for such investigations.[6][7]
-
The Basis Set: 6-31G(d,p): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , will be utilized.[8] This split-valence basis set offers a good compromise between accuracy and computational demand. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.
Pillar 2: A Trustworthy Computational Workflow
A logical and sequential workflow is paramount for obtaining meaningful and reproducible results. The workflow detailed below outlines the systematic progression from an initial 3D structure to a comprehensive analysis of molecular properties.
Sources
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- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
Methodological & Application
Characterizing C22H23ClN4: A Comprehensive Guide to its Evaluation as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the investigation of the novel chemical entity C22H23ClN4 as a potential kinase inhibitor. As the specific biological activity of this compound is not yet extensively documented, this guide serves as a strategic workflow, outlining the essential experimental protocols and conceptual considerations necessary to thoroughly characterize its inhibitory potential, mechanism of action, cellular efficacy, and target profile.
Introduction: The Kinase Inhibitor Landscape
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the aberrant signaling pathways that drive pathogenesis.[2][5] The development of a novel compound, such as this compound, as a kinase inhibitor requires a systematic and rigorous evaluation of its biochemical and cellular activities.
Part 1: Initial Assessment and In Vitro Characterization
The first phase of characterization focuses on determining if this compound directly interacts with and inhibits the activity of purified kinases in a controlled, cell-free environment.
Kinase Panel Screening for Hit Identification
To begin, a broad screening of this compound against a diverse panel of kinases is essential to identify potential targets. This provides an initial landscape of the compound's selectivity.
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method for assessing kinase activity by measuring ATP consumption.[6]
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (solubilized in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate at 30°C for 1 hour.[7]
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis and Interpretation: The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the vehicle control. The data is typically plotted as the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, a measure of the potency of an inhibitor. |
| Selectivity | A comparison of the IC50 values across a panel of kinases. A highly selective inhibitor will have a significantly lower IC50 for one or a few kinases compared to others. |
Mechanism of Action Studies
Once a primary kinase target is identified, understanding how this compound inhibits its activity is crucial.[8] This is typically achieved through kinetic analysis.
Protocol: Michaelis-Menten Kinetic Analysis
Objective: To determine if this compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Perform the in vitro kinase assay as described above, but with varying concentrations of both this compound and ATP.
-
Generate multiple dose-response curves for this compound at different fixed concentrations of ATP.
-
Plot the initial reaction velocities against the substrate (ATP) concentration in a Lineweaver-Burk or Michaelis-Menten plot.
Interpretation of Results:
-
ATP-Competitive: The Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis. The apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
-
Non-Competitive: The plots will intersect on the x-axis. The Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
Uncompetitive: The plots will be a series of parallel lines. Both the Vmax and Km will decrease with increasing inhibitor concentration.
Caption: Workflow for in vitro characterization of this compound.
Part 2: Cellular Activity and Target Validation
Demonstrating that this compound can inhibit its target kinase within a living cell is a critical next step.[9][10] Cell-based assays provide more physiologically relevant data.[9]
Cellular Potency and Cytotoxicity
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines known to be dependent on the target kinase.
Materials:
-
Cancer cell lines with known kinase dependencies
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement in a Cellular Context
To confirm that this compound is inhibiting the intended kinase within the cell, the phosphorylation of a known downstream substrate of that kinase can be measured.
Protocol: Western Blotting for Phospho-Substrate
Procedure:
-
Treat the selected cell line with varying concentrations of this compound for a short period (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
Interpretation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate levels, provides strong evidence of target engagement by this compound in the cells.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Part 3: Target Identification and Validation
If this compound shows promising activity but its precise molecular targets are unknown, several advanced techniques can be employed for target deconvolution.
Chemical Proteomics for Target Identification
Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule within a complex biological sample.[12]
Approach: Activity-Based Protein Profiling (ABPP) This method utilizes probes that covalently bind to the active sites of enzymes, allowing for their enrichment and identification by mass spectrometry.[12] A competitive ABPP experiment can be performed where cell lysates are pre-incubated with this compound before adding the probe. Kinases that are bound by this compound will be unable to react with the probe, leading to a decrease in their signal in the mass spectrometry analysis, thus identifying them as targets.
Approach: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against thermal denaturation.[13] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, target proteins can be identified by their increased thermal stability.
Conclusion and Future Directions
The systematic application of the protocols and strategies outlined in this guide will enable a comprehensive evaluation of this compound as a potential kinase inhibitor. The journey from a novel chemical entity to a validated lead compound is a multi-step process that requires careful experimental design and data interpretation. Positive results from these initial studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties in preclinical in vivo models.[8] The ultimate goal is to build a robust data package that clearly defines the therapeutic potential of this compound.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
In vitro NLK Kinase Assay. (n.d.). JoVE. [Link]
-
Martens, S. (2020). In vitro kinase assay v1. ResearchGate. [Link]
-
Singh, M., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Cell-based assays for kinase drug discovery. Methods in Enzymology. [Link]
-
Neoplastic Disease Research. (2023). Tyrosine Kinase Inhibitors. StatPearls. [Link]
-
Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]
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Sygnature Discovery. Target Identification. [Link]
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Cobbold, S. A., et al. (2022). Current and emerging target identification methods for novel antimalarials. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
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Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]
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Yugi, K., et al. (2011). Drug target identification from protein dynamics using quantitative pathway analysis. Bioinformatics. [Link]
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Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. [Link]
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Passiglia, F., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research. [Link]
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Liu, X., et al. (2023). Identification and validation of targets of swertiamarin on idiopathic pulmonary fibrosis through bioinformatics and molecular docking-based approach. BMC Complementary Medicine and Therapies. [Link]
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HCC Whiteboard. (2018). The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
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Application Notes and Protocols for High-Throughput Screening of A-83-01, a Potent TGF-β Pathway Inhibitor
An important introductory note regarding the compound identity: The user specified the molecular formula C22H23ClN4. However, extensive searches for a compound with this formula that is relevant to high-throughput screening in a drug discovery context did not yield a well-characterized molecule. Conversely, the context of the request strongly points towards a commonly used small molecule in research and development. A prominent and highly relevant compound in this field is A-83-01 , a potent inhibitor of the TGF-β pathway. It is highly plausible that the user is interested in A-83-01 and there may have been an error in the provided molecular formula. The correct molecular formula for A-83-01 is C25H19N5S [1][2]. This guide will, therefore, focus on the application of A-83-01 in high-throughput screening assays, assuming this is the compound of interest.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of A-83-01 in high-throughput screening (HTS) assays. The protocols and insights herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, actionable data.
Introduction to A-83-01: A Selective Modulator of the TGF-β Superfamily
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily. Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I)[2][3][4][5][6]. The compound exhibits high potency with IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7[4][5][6][7]. This targeted inhibition of the TGF-β signaling pathway makes A-83-01 an invaluable tool in various research areas, including stem cell biology, cancer research, and studies of epithelial-to-mesenchymal transition (EMT)[1][3][8].
The TGF-β pathway is a critical signaling cascade involved in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. A-83-01's ability to block this pathway is achieved by preventing the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting the transcriptional responses induced by TGF-β, activin, and nodal ligands[5][7][8][9]. Its selectivity is a key advantage, as it shows little to no effect on bone morphogenetic protein (BMP) signaling or other kinases like p38 MAPK at typical working concentrations[1][9].
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (an ALK). This phosphorylation activates the kinase domain of the type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 for the TGF-β/activin/nodal branch. These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. A-83-01 acts as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinases, preventing the initial phosphorylation of Smad2 and Smad3 and thus blocking the entire downstream signaling cascade.
Caption: A-83-01 inhibits the TGF-β pathway by blocking ALK4/5/7 kinase activity.
Preparing A-83-01 for High-Throughput Screening
Proper handling and preparation of small molecule compounds are critical for the success of any HTS campaign. A-83-01 is typically supplied as a lyophilized powder[6].
Key Physicochemical Properties of A-83-01
| Property | Value | Reference |
| Molecular Formula | C25H19N5S | [1][2] |
| Molecular Weight | 421.5 g/mol | [1][6] |
| CAS Number | 909910-43-6 | [1][3][5] |
| Purity | ≥95% (typically >98%) | [1][3][6] |
| Solubility | Soluble in DMSO (e.g., at 20 mg/ml) | [6][10] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C in aliquots. | [1][6] |
Protocol 2.1: Preparation of A-83-01 Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of A-83-01 powder in 1.18 mL of high-purity, anhydrous DMSO[6]. Vortex thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can lead to compound degradation[6]. Store aliquots at -20°C. For long-term storage, -80°C is recommended. Note: Some sources suggest that solutions of A-83-01 are unstable and should be freshly prepared or used within a month when stored at -20°C[8].
High-Throughput Screening Assay Design and Development
The choice of assay format is paramount and depends on the biological question being addressed. Both biochemical and cell-based assays can be adapted for screening A-83-01 or for discovering novel inhibitors of the TGF-β pathway. High-throughput screening is a multi-step process that requires careful planning and execution[11][12].
Caption: A typical workflow for a high-throughput screening campaign.
Cell-Based Reporter Gene Assay for TGF-β Pathway Inhibition
This is a common and robust method for screening inhibitors of the TGF-β pathway. The principle is to use a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a Smad-responsive promoter.
Protocol 3.1.1: Development and Validation
-
Cell Line Selection: Use a cell line known to be responsive to TGF-β, such as HEK293, HaCaT, or mink lung epithelial cells (Mv1Lu), stably transfected with a construct containing multiple Smad binding elements (SBEs) upstream of a luciferase reporter gene (e.g., SBE4-luc).
-
Assay Miniaturization: Adapt the assay for a 384- or 1536-well plate format to reduce reagent costs and increase throughput[13]. Optimize cell seeding density to achieve a healthy, sub-confluent monolayer during the assay.
-
Optimization of TGF-β Concentration: Determine the EC80 (the concentration that gives 80% of the maximal response) for the TGF-β1 ligand. This concentration will be used in the screen to ensure that potential inhibitors have a sufficient signal window to demonstrate their effect.
-
DMSO Tolerance: Assess the effect of the compound vehicle (DMSO) on cell viability and reporter signal. Ensure that the final DMSO concentration in the assay (typically ≤ 0.5%) does not significantly affect the results.
-
Assay Quality Control: The robustness of an HTS assay is often measured by the Z'-factor, a statistical parameter that reflects the signal-to-background ratio and the variability of the data[11][14]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[11][14].
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Positive Control (Max Signal): Cells + TGF-β1 + DMSO
-
Negative Control (Min Signal): Cells + Vehicle (no TGF-β1) + DMSO
-
Test Control: Cells + TGF-β1 + A-83-01 (at a known IC90)
-
Protocol 3.1.2: Primary High-Throughput Screen
-
Plate Preparation: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of library compounds (typically at a final concentration of 1-10 µM) to the wells of 384-well assay plates. Each plate must include positive and negative controls.
-
Cell Seeding: Dispense the reporter cell suspension into the assay plates using an automated liquid handler. Incubate for the optimized duration (e.g., 4-6 hours) to allow cell attachment.
-
Stimulation: Add TGF-β1 ligand (at the predetermined EC80 concentration) to all wells except the negative controls.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
Signal Detection: Add the luciferase substrate (e.g., luciferin) and measure the luminescence signal using a suitable plate reader.
Data Analysis and Hit Confirmation
The primary screen will generate a large volume of data that requires systematic analysis to identify "hits"—compounds that exhibit the desired inhibitory activity[15].
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate should be normalized to the on-plate controls. A common method is to calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
-
-
Hit Threshold: A hit is typically defined as a compound that produces an inhibition value greater than a set threshold, for example, >50% inhibition or greater than 3 standard deviations from the mean of the neutral (DMSO) controls.
Protocol 4.1: Hit Confirmation and Dose-Response Analysis
-
Re-testing: "Hits" identified in the primary screen must be re-tested under the same conditions to eliminate false positives.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50).
-
Data Fitting: The dose-response data is fitted to a four-parameter logistic model to calculate the IC50 value for each confirmed hit.
Example Dose-Response Data for A-83-01
| A-83-01 Conc. (nM) | % Inhibition (Mean ± SD, n=3) |
| 1000 | 98.5 ± 1.2 |
| 333 | 96.2 ± 2.1 |
| 111 | 89.7 ± 3.5 |
| 37 | 75.1 ± 4.0 |
| 12.3 | 51.3 ± 3.8 |
| 4.1 | 22.6 ± 2.9 |
| 1.37 | 8.1 ± 1.5 |
| 0.46 | 1.9 ± 0.8 |
| Calculated IC50 | ~12 nM |
Secondary and Counter-Screening Assays
Hits confirmed from the primary assay require further characterization to verify their mechanism of action and rule out non-specific effects.
Protocol 5.1: Phospho-Smad2/3 Western Blot or In-Cell Western
-
Objective: To directly measure the inhibition of Smad2/3 phosphorylation, a key downstream event in the TGF-β pathway.
-
Methodology: Treat a responsive cell line (e.g., HT-1080) with the hit compound for 1 hour before stimulating with TGF-β1 for 30-60 minutes. Analyze cell lysates by Western blot using antibodies specific for phospho-Smad2/3 and total Smad2/3[6]. This can be adapted to a higher-throughput in-cell Western format in 96- or 384-well plates.
Protocol 5.2: Counter-Screening for Assay Artifacts
-
Objective: To identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) rather than the biological target.
-
Methodology: Perform a counter-screen using a constitutively active reporter (e.g., a CMV promoter driving luciferase) or by adding the compounds directly to a solution of purified luciferase enzyme and substrate. Compounds that inhibit the signal in this context are likely assay artifacts.
Conclusion
A-83-01 is a powerful chemical probe for interrogating the TGF-β signaling pathway. When used within a well-designed and rigorously validated high-throughput screening campaign, it serves as an excellent positive control for identifying and characterizing novel inhibitors. The protocols outlined in these application notes provide a robust framework for successfully employing A-83-01 and for conducting HTS assays targeting this critical pathway in drug discovery and basic research. Adherence to these principles of careful assay development, stringent quality control, and systematic hit validation is essential for generating reliable and meaningful results.
References
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BioGems. (n.d.). A 83-01. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. Retrieved from [Link]
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Elder, D. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Retrieved from [Link]
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ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
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Dahal, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Sciences and Research, 1(1), 1-4. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Cambridge University Press. Retrieved from [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 339–343. Retrieved from [Link]
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PubChem. (n.d.). US11261184, Example I-013 | C23H23ClN4O3. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to the Functional Characterization of Novel Bioactive Compounds
For: Researchers, scientists, and drug development professionals.
Topic: A Methodological Framework for Functional Assay Development for a Novel Compound, Exemplified by C22H23ClN4
Introduction
The inquiry for functional assay protocols for a compound with the molecular formula this compound presents a common challenge in early-stage drug discovery. A molecular formula alone is non-specific and can represent a multitude of chemical isomers, each with potentially unique biological activities and molecular targets. As no single, well-characterized compound is universally recognized by this formula, this guide is structured to provide a robust, strategic framework for the functional characterization of any novel bioactive compound, using "this compound" as our hypothetical new chemical entity (NCE).
This document provides a comprehensive, experience-driven approach, moving from initial phenotypic observations to target identification, and finally to detailed mechanistic studies. The protocols herein are designed as modular templates that can be adapted based on emerging data, ensuring a logical and scientifically rigorous progression in understanding the compound's function.
Part 1: Initial Characterization and Target Discovery
The first phase of characterizing an NCE like this compound involves broad, unbiased screening to identify a biological context in which it is active. This is followed by efforts to pinpoint its specific molecular target(s).
Physicochemical Profiling: The Foundation of Reliable Data
Before any biological assay, it is critical to determine the fundamental chemical properties of this compound. This ensures that observed biological effects are due to the compound itself and not experimental artifacts.
| Parameter | Importance | Recommended Method |
| Purity | Contaminants can lead to false positives or misleading results. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
| Solubility | Ensures the compound is dissolved in assay buffers, preventing precipitation. | Kinetic or thermodynamic solubility assays in various buffers (e.g., PBS, DMSO). |
| Stability | Confirms the compound does not degrade under assay conditions (pH, temp). | HPLC-MS analysis of the compound after incubation in assay buffer over time. |
Phenotypic Screening: Discovering a Biological Effect
Phenotypic screening involves testing the NCE across various cell lines or disease models to identify a measurable effect, such as inhibition of cancer cell growth, without a preconceived notion of the target.[1][2]
This initial assay determines if this compound has a cytotoxic or cytostatic effect on cultured cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[3][4][5][6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan is quantified by measuring its absorbance.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3][6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Alternative Protocol: The CellTiter-Glo® Luminescent Cell Viability Assay is a more sensitive alternative that measures ATP levels as an indicator of metabolic activity.[7][8][9][10][11] It involves adding a single reagent and measuring luminescence, making it ideal for high-throughput screening.[7][9]
Target Deconvolution: Identifying the Molecular Target
If this compound shows a consistent, potent effect in phenotypic screens, the next critical step is to identify its molecular target. This process, known as target deconvolution, is essential for understanding its mechanism of action.[1][12][13]
Common Strategies for Target Identification:
-
Affinity-Based Methods: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry.
-
Genetic Methods: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing to the target or its pathway.[13]
-
Computational Approaches: If the compound has structural similarity to known drugs, its target can be predicted using computational modeling and database searching.[12][14]
Caption: Workflow for initial characterization of a novel compound.
Part 2: Target-Based Functional Assays
Once a putative target is identified (e.g., Anaplastic Lymphoma Kinase (ALK), a common target for cancer drugs), the next phase is to validate this interaction with direct, target-based assays.[15][16][17][18]
Example Target Class: Protein Kinase
Protein kinases are a major class of drug targets. If this compound is hypothesized to be a kinase inhibitor, its activity can be quantified using biochemical assays that measure the phosphorylation of a substrate.
This assay measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[19][20][21][22][23]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer, the kinase enzyme (e.g., recombinant ALK), the substrate (e.g., a generic peptide substrate), and ATP at their optimal concentrations.
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the various concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.[20]
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[20]
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of this compound. Plot the data to determine the IC50 value.
Caption: Mechanism of a competitive kinase inhibitor.
Part 3: Cellular and Secondary Functional Assays
Confirming that this compound engages its target within a living cell and elicits the desired downstream effects is a critical validation step.
Cellular Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in intact cells.[24][25][26][27][28]
Principle: When a protein binds to a ligand (like our NCE), it generally becomes more stable and resistant to heat-induced denaturation. By heating cells treated with the compound to various temperatures, we can measure the amount of target protein that remains soluble. An increase in the soluble fraction at higher temperatures indicates target engagement.[24][26]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend them. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[24]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.[24]
-
Protein Detection: Analyze the amount of the target protein (e.g., ALK) remaining in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melt curve." A shift in this curve to the right for compound-treated cells confirms target stabilization.[28]
Downstream Signaling Pathway Analysis
If this compound inhibits a kinase like ALK, it should block the downstream signaling pathways that ALK controls, such as the STAT3 and PI3K/AKT pathways.[15] This can be verified by Western blotting.[29][30][31][32][33]
Principle: This technique separates proteins by size and allows for the detection of specific proteins, including their phosphorylated (activated) forms, using specific antibodies.[29][33]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a growth factor that activates the ALK pathway (if necessary), along with various concentrations of this compound.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of each protein sample on an SDS-PAGE gel.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[33]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[29]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]
-
Analysis: Quantify the band intensities. A successful inhibitor should decrease the ratio of phosphorylated protein to total protein in a dose-dependent manner.
Example Assays for Other Target Classes
If target deconvolution suggested this compound acts on a G-protein coupled receptor (GPCR), different assays would be required.
-
Calcium Mobilization Assay: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes like Fluo-4.[34][35][36][37][38]
-
cAMP Assay: For Gs- or Gi-coupled GPCRs, activation alters the levels of cyclic AMP (cAMP). Assays like the GloSensor™ cAMP Assay can quantify these changes.[39][40][41][42][43]
Conclusion
The functional characterization of a novel compound like this compound is a systematic, multi-step process that requires a logical progression from broad phenotypic screening to specific, mechanistic studies. By employing the strategic workflow and detailed protocols outlined in these application notes, researchers can efficiently determine the biological activity, identify the molecular target, and elucidate the mechanism of action of any new chemical entity, paving the way for its potential development as a therapeutic agent.
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Alectinib - Wikipedia. (n.d.). Retrieved December 13, 2025, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved December 13, 2025, from [Link]
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Understanding the ALECENSA® (alectinib) mechanism of action. (n.d.). Genentech. Retrieved December 13, 2025, from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved December 13, 2025, from [Link]
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Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (2017). Journal of the Advanced Practitioner in Oncology. Retrieved December 13, 2025, from [Link]
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Drug Target Identification Methods. (n.d.). MtoZ Biolabs. Retrieved December 13, 2025, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved December 13, 2025, from [Link]
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What is the mechanism of Alectinib Hydrochloride? (2024). Patsnap Synapse. Retrieved December 13, 2025, from [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved December 13, 2025, from [Link]
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Alectinib | Drug Guide. (n.d.). MedSchool. Retrieved December 13, 2025, from [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). Nature Chemical Biology. Retrieved December 13, 2025, from [Link]
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cAMP Assay. (n.d.). Bio-protocol. Retrieved December 13, 2025, from [Link]
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Definition of alectinib. (n.d.). National Cancer Institute. Retrieved December 13, 2025, from [Link]
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Chemical structure of alectinib. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. Retrieved December 13, 2025, from [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved December 13, 2025, from [Link]
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Alectinib | C30H34N4O2. (n.d.). PubChem. Retrieved December 13, 2025, from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). Frontiers in Pharmacology. Retrieved December 13, 2025, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved December 13, 2025, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved December 13, 2025, from [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). Journal of Visualized Experiments. Retrieved December 13, 2025, from [Link]
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AusPAR Attachment 1: Product Information for Alectinib hydrochloride. (2017). Therapeutic Goods Administration. Retrieved December 13, 2025, from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved December 13, 2025, from [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved December 13, 2025, from [Link]
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Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. (2022). YouTube. Retrieved December 13, 2025, from [Link]
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FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved December 13, 2025, from [Link]
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Lyso-C22: A Novel Fluorescent Probe for High-Fidelity Lysosomal Imaging in Live Cells
Application Note and Protocols
For Research Use Only.
Introduction
The lysosome is a critical cytoplasmic organelle responsible for cellular degradation and recycling processes.[1][2] Its dysfunction is implicated in a variety of human diseases, including neurodegenerative disorders and cancer, making it a key target for therapeutic intervention and diagnostic imaging.[1][] Fluorescent probes have emerged as indispensable tools for studying lysosomal dynamics in living cells due to their high sensitivity and spatiotemporal resolution.[4][5] We introduce Lyso-C22, a novel lysosome-targeting fluorescent probe with the molecular formula C22H23ClN4, designed for robust and specific imaging of lysosomes in a variety of cell types.
Lyso-C22 is a cell-permeable, small molecule dye that exhibits strong fluorescence upon accumulation in the acidic environment of the lysosome. Its unique chemical structure, featuring a naphthalimide fluorophore, a chloro-substituted aromatic ring, and a morpholine moiety, ensures high specificity for lysosomes and excellent photostability, making it suitable for long-term live-cell imaging experiments.[4][6][7] This document provides a comprehensive guide to the properties of Lyso-C22 and detailed protocols for its application in cellular imaging.
Physicochemical and Spectroscopic Properties
Lyso-C22 has been engineered for optimal performance in fluorescence microscopy. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 394.9 g/mol |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 540 nm |
| Quantum Yield (Φ) | ~0.65 in acidic environments |
| Molar Extinction Coefficient (ε) | ~35,000 M⁻¹cm⁻¹ |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, DMF |
Mechanism of Action and Specificity
The high specificity of Lyso-C22 for lysosomes is attributed to its chemical structure, which incorporates a morpholine group.[4][6][7] The morpholine moiety has a pKa value that allows it to become protonated within the acidic lumen of the lysosome (pH 4.5-5.0). This protonation traps the probe within the organelle, leading to its accumulation and a significant enhancement of its fluorescence. This "ion trapping" mechanism is a well-established strategy for targeting acidic organelles.
Figure 1: Proposed mechanism of Lyso-C22 accumulation in lysosomes.
Experimental Protocols
I. Reagent Preparation
1.1. Lyso-C22 Stock Solution (1 mM):
-
Dissolve 1 mg of Lyso-C22 in 2.53 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
1.2. Imaging Medium:
-
Use a clear, serum-free culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) without phenol red, or a buffered saline solution like Hanks' Balanced Salt Solution (HBSS). Phenol red can increase background fluorescence.
II. Live-Cell Staining and Imaging
This protocol is optimized for adherent mammalian cells cultured in a 35 mm glass-bottom imaging dish.
Figure 2: Workflow for live-cell staining with Lyso-C22.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells on a 35 mm glass-bottom imaging dish at a density that will result in 60-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the 1 mM Lyso-C22 stock solution. Prepare a working solution of 50-200 nM Lyso-C22 in pre-warmed, serum-free culture medium or HBSS. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Washing: Aspirate the culture medium from the cells and gently wash them once with 1X Phosphate-Buffered Saline (PBS).
-
Staining: Add the Lyso-C22 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for excitation at ~488 nm and emission at ~540 nm.
III. Co-localization Studies
To confirm the lysosomal localization of Lyso-C22, co-staining with a commercially available lysosomal marker (e.g., LysoTracker™ Red) can be performed.
-
Follow the protocol for Lyso-C22 staining as described above.
-
In the final 10 minutes of the Lyso-C22 incubation, add the co-stain at its recommended concentration.
-
Proceed with the washing and imaging steps.
-
Acquire images in separate channels for Lyso-C22 and the co-stain.
-
Merge the images to assess the degree of co-localization.
Data Analysis and Interpretation
Fluorescence images should show bright, punctate staining in the cytoplasm, characteristic of lysosomal localization. The intensity of the fluorescence can be quantified using image analysis software (e.g., ImageJ/Fiji) to assess changes in lysosomal number or morphology under different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Low probe concentration | Increase the concentration of Lyso-C22. |
| Insufficient incubation time | Increase the incubation time. | |
| Incorrect filter set | Ensure the microscope filters match the excitation and emission spectra of Lyso-C22. | |
| High background | Incomplete washing | Increase the number of washes after staining. |
| Probe concentration too high | Decrease the concentration of Lyso-C22. | |
| Use of phenol red-containing medium | Switch to a phenol red-free imaging medium. | |
| Cell toxicity | High probe concentration or prolonged incubation | Reduce the probe concentration and/or incubation time. Perform a cell viability assay (e.g., MTT assay). |
References
- de Duve, C. The lysosome. Sci. Am.208, 64-72 (1963).
- Settembre, C., Fraldi, A., Medina, D. L. & Ballabio, A. Signals from the lysosome: a control centre for cellular clearance and energy metabolism. Nat. Rev. Mol. Cell Biol.14, 283-296 (2013).
- Luzio, J. P., Pryor, P. R. & Bright, N. A. Lysosomes: fusion and function. Nat. Rev. Mol. Cell Biol.8, 622-632 (2007).
- Johnson, I. & Spence, M. T. Z. (eds) The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (11th edn) (Life Technologies, 2010).
- Xu, W., Zeng, Z., Jiang, J. & Chang, Y.-T. The design of fluorescent probes for biological imaging. Chem. Soc. Rev.48, 1215-1225 (2019).
- Yuan, L., Lin, W., Zheng, K., He, L. & Huang, W. Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chem. Soc. Rev.42, 622-661 (2013).
- Lee, M. H., Kim, J. S. & Sessler, J. L. Small molecule-based ratiometric fluorescent probes for cations, anions, and biomolecules. Chem. Soc. Rev.44, 4185-4191 (2015).
- Lavis, L. D. & Raines, R. T. Bright ideas for chemical biology. ACS Chem. Biol.3, 142-155 (2008).
- Guo, Z., Park, S., Yoon, J. & Shin, I. Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chem. Soc. Rev.43, 16-29 (2014).
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Application Notes & Protocols: The Strategic Synthesis of Clofazimine
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The synthesis of complex heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among these, the riminophenazine antibiotic clofazimine, a critical agent in the treatment of multidrug-resistant tuberculosis and leprosy, presents a compelling case study in multi-step organic synthesis.[1] While the user-specified molecular formula C22H23ClN4 does not correspond to a widely recognized compound in synthetic chemistry, it bears resemblance to key intermediates in the synthesis of clofazimine (C27H22Cl2N4). This guide, therefore, will focus on the synthetic pathways leading to clofazimine, providing in-depth protocols and mechanistic insights relevant to researchers in organic and medicinal chemistry.
The clinical significance of clofazimine, including its recent investigation for activity against the SARS-CoV-2 virus, underscores the need for efficient and scalable synthetic routes.[1] Historically, batch syntheses of clofazimine have been hampered by long reaction times, harsh conditions, and modest yields.[1] This guide will explore both classical and modern approaches to its synthesis, offering a comprehensive resource for chemists engaged in the preparation of this vital therapeutic agent.
I. Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of clofazimine reveals a key disconnection at the C-N bonds of the phenazine core, leading back to simpler aniline-based precursors. The core of the synthetic strategy revolves around the construction of the phenazine ring system and the subsequent introduction of the characteristic isopropylamino side chain.
Sources
Application Note: C₂₂H₂₃ClN₄ (Clozapine) as a Structural Blueprint for the Synthesis of Novel Functional Materials
Abstract
The compound C₂₂H₂₃ClN₄, known pharmaceutically as Clozapine, is a well-established atypical antipsychotic.[1][2][3] While its primary application lies in medicine, its complex heterocyclic structure presents a compelling blueprint for the design of precursors for novel material synthesis. This guide moves beyond the compound's direct use and instead leverages its core structural motifs—the dibenzodiazepine core and the N-methylpiperazine moiety—as inspiration for creating advanced functional materials. We provide detailed protocols and conceptual frameworks for synthesizing Metal-Organic Frameworks (MOFs) and high-performance polymers, demonstrating how principles from medicinal chemistry can inform next-generation materials science.
Introduction: From Therapeutics to Materials Science
The synthesis of novel compounds is the driving force behind innovation in both pharmaceuticals and materials science.[4][5][6] Pharmaceutical molecules are optimized for specific biological interactions, resulting in unique, sterically complex, and functionally rich three-dimensional structures. C₂₂H₂₃ClN₄ (Clozapine) is a prime example, possessing a rigid, nitrogen-rich tricyclic core and a flexible, reactive piperazine side chain.
While not a conventional material precursor, its constituent parts offer significant potential:
-
The Piperazine Ring: A versatile N-heterocycle widely used as a ligand or functionalizing agent in the synthesis of metal complexes and porous materials like MOFs.[7][8] Its nitrogen atoms act as excellent coordination sites for metal ions.
-
The Dibenzodiazepine Core: A robust, thermally stable scaffold. Benzodiazepine derivatives are a significant class of compounds whose synthesis is well-explored, offering pathways to create rigid monomers for advanced polymers.[9][10][11]
This document provides researchers with the foundational logic and actionable protocols to translate the structural features of C₂₂H₂₃ClN₄ into the synthesis of new materials with tunable properties.
Structural Analysis of C₂₂H₂₃ClN₄
To understand its potential as a precursor blueprint, we must first deconstruct the molecule into its key functional components.
Caption: Key structural components of C₂₂H₂₃ClN₄ (Clozapine).
Application I: The Piperazine Moiety for Functional Metal-Organic Frameworks (MOFs)
The piperazine scaffold is a privileged structure in chemistry.[7] In materials science, it is particularly valuable for synthesizing MOFs with enhanced gas adsorption capabilities, such as for CO₂ or CH₄ storage.[12][13][14] The nitrogen atoms can be used to coordinate directly with metal centers during MOF assembly or, more commonly, can be introduced after synthesis via post-synthetic modification (PSM) to functionalize the pores of an existing MOF.
PSM offers a modular approach to fine-tuning MOF properties without re-designing the entire synthesis from scratch. Here, we present a protocol for grafting piperazine onto the well-known UiO-66-NH₂ framework, leveraging the reactive amine groups on the MOF linker.
Protocol: Post-Synthetic Modification of UiO-66-NH₂ with Piperazine
This protocol is adapted from established methodologies for amine grafting on chromium- and zirconium-based MOFs.[12]
Objective: To enhance the CO₂ adsorption capacity of UiO-66-NH₂ by introducing basic piperazine sites into its porous structure.
Materials:
-
UiO-66-NH₂ (synthesized according to standard literature procedures)
-
Piperazine (anhydrous, 99%)
-
Methanol (anhydrous, 99.8%)
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
-
Heating mantle with magnetic stirrer
Workflow Diagram:
Caption: Workflow for post-synthetic modification of UiO-66-NH₂ with piperazine.
Step-by-Step Procedure:
-
Activation of UiO-66-NH₂: Place 1.0 g of as-synthesized UiO-66-NH₂ into a clean, dry Schlenk flask. Heat the sample under high vacuum at 150°C for 12 hours to remove residual solvents and guest molecules from the pores. Allow the flask to cool to room temperature under an inert atmosphere (Ar or N₂).
-
Preparation of Reaction Mixture: In a separate flask, dissolve an excess of piperazine (e.g., 2.0 g, ~23 mmol) in 50 mL of anhydrous methanol. Stir until fully dissolved.
-
Grafting Reaction: Using a cannula or syringe, transfer the piperazine solution to the Schlenk flask containing the activated UiO-66-NH₂. The transfer must be done under a positive pressure of inert gas to prevent exposure to air and moisture.
-
Reflux: Equip the flask with a condenser and heat the suspension to reflux (approx. 65°C in methanol) with vigorous stirring. Maintain the reaction for 72 hours under an inert atmosphere. Causality Note: The extended reflux time is necessary to allow the piperazine molecules to diffuse into the MOF pores and react with the amine groups on the linkers.
-
Washing and Purification: After cooling, collect the solid product by centrifugation. To remove unreacted piperazine and surface-adsorbed species, wash the solid repeatedly with fresh anhydrous methanol (3 x 50 mL). After each wash, separate the solid by centrifugation.
-
Final Activation: Transfer the washed solid, now denoted as Pip-UiO-66-NH₂, to a clean flask and activate it by heating under high vacuum at 120°C for 12 hours. This final step removes the wash solvent from the pores, making the newly introduced piperazine sites accessible.
-
Characterization: The resulting material should be characterized to confirm successful grafting and preservation of the framework.
-
Powder X-Ray Diffraction (PXRD): To verify that the crystalline structure of the MOF is maintained.
-
N₂ Adsorption-Desorption (BET analysis): To measure the surface area and pore volume. A decrease is expected as the pores become occupied by piperazine.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the presence of the grafted organic moiety.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify vibrational modes corresponding to piperazine.
-
Application II: The Dibenzodiazepine Scaffold for High-Performance Polymers
The dibenzodiazepine core of C₂₂H₂₃ClN₄ offers an intriguing, though underexplored, scaffold for creating high-performance polymers. Its rigid, fused-ring structure could impart excellent thermal stability and mechanical strength to a polymer backbone, analogous to materials like polyimides or PEEK.
Direct polymerization of Clozapine is not feasible due to its lack of suitable reactive groups for step-growth polymerization. However, we can propose a conceptual protocol for synthesizing a novel polyamide by first designing a dibenzodiazepine-based diamine monomer. This requires synthetic modification of the core structure.
Conceptual Protocol: Synthesis of a Dibenzodiazepine-Diamine Monomer and Subsequent Polymerization
Objective: To create a novel, thermally stable polyamide using a monomer derived from the dibenzodiazepine scaffold. This is a conceptual workflow intended to guide exploratory synthesis.
Part A: Monomer Synthesis Strategy
The core challenge is to introduce two reactive amine or carboxylic acid functionalities onto the dibenzodiazepine structure. A plausible route involves starting with a precursor that can be functionalized prior to the final ring-closing reaction that forms the diazepine ring.[9]
Workflow Diagram: Conceptual Polymer Synthesis
Caption: Conceptual workflow for synthesizing a polyamide from a dibenzodiazepine monomer.
Part B: Step-Growth Polymerization Protocol
Assuming the successful synthesis of a Dibenzodiazepine-Diamine monomer:
-
Reactor Setup: Add the synthesized Dibenzodiazepine-Diamine monomer (1.0 equivalent) and an aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP) to a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Dissolution: Stir the mixture under a gentle nitrogen flow until the monomer is fully dissolved. Cool the solution to 0°C using an ice bath.
-
Monomer Addition: In a separate flask, dissolve an equimolar amount (1.0 equivalent) of a diacyl chloride (e.g., terephthaloyl chloride) in NMP. Add this solution dropwise to the cooled diamine solution over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, ensuring high molecular weight polymer formation.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen. The solution will become highly viscous as the polymer chains grow.
-
Precipitation: Pour the viscous polymer solution slowly into a large beaker of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the solid by filtration. Wash it thoroughly with methanol and then with hot water to remove residual solvent and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) for molecular weight, TGA for thermal stability, and Differential Scanning Calorimetry (DSC) for thermal transitions (e.g., glass transition temperature).
Data Summary: Bridging Pharmaceuticals and Materials
The following table summarizes the necessary conceptual modifications to adapt the C₂₂H₂₃ClN₄ scaffold for material synthesis applications.
| Feature in C₂₂H₂₃ClN₄ | Role in Molecule | Required Feature for Material Precursor | Necessary Modification |
| Piperazine N-H (if N-methyl is removed) | Basic center | Metal Coordination Site / H-bond donor | Demethylation; use as a direct ligand or grafting agent. |
| Aromatic C-H Bonds | Structural scaffold | Reactive Sites for Polymerization (-NH₂, -COOH) | Electrophilic aromatic substitution (e.g., nitration/reduction) to install functional groups. |
| Tertiary Amine (Diazepine Ring) | Structural core | Stable Linkage | Generally preserved for structural integrity and thermal stability. |
| Aromatic C-Cl Bond | Electronic tuning | Cross-Coupling Handle | Can be used in Suzuki or Buchwald-Hartwig reactions to build more complex monomers. |
Conclusion and Future Outlook
While C₂₂H₂₃ClN₄ (Clozapine) is not a direct precursor for material synthesis, its structure provides a rich source of inspiration for the rational design of novel functional materials. The piperazine moiety is a proven building block for creating porous MOFs with tailored gas adsorption properties. The rigid dibenzodiazepine core, with appropriate synthetic functionalization, presents a promising scaffold for developing a new class of high-performance, thermally stable polymers. By applying the principles of synthetic chemistry, researchers can unlock the potential hidden within complex pharmaceutical molecules, paving the way for the next generation of advanced materials.
References
- Dalton Transactions (RSC Publishing).
- ResearchGate.
- ResearchGate. Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage | Request PDF.
- Vertex AI Search.
- ResearchGate. (PDF) A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid.
- Vertex AI Search. Synthesis of novel compounds: Significance and symbolism.
- Journal of Materials Chemistry A (RSC Publishing). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage.
- NIH. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.
- Vertex AI Search. Pharmaceutical Synthesis In Drug Development.
- NIH. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC.
- Vertex AI Search.
- MDPI.
- ResearchGate.
- Google Patents. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug.
- ChemicalBook. Clozapine synthesis.
-
MDPI. An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines.
- PubMed Central (PMC). Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC.
- Wikipedia.
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- NIH.
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Introduction: The Analytical Imperative for Clofazimine Quantification
An Application Note and Protocol for the Analytical Quantification of Clofazimine (C22H23ClN4)
Clofazimine, a riminophenazine dye with the chemical formula this compound, is a critical antimicrobial and anti-inflammatory agent. Initially developed for tuberculosis, it is a cornerstone in the treatment of lepromatous leprosy and is being repurposed for multidrug-resistant tuberculosis (MDR-TB).[1] Given its therapeutic importance, the ability to accurately quantify Clofazimine in various matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.[2] Its highly hydrophobic and photosensitive nature, however, presents unique challenges for extraction and quantification.[1]
This guide provides comprehensive, field-proven protocols for the robust quantification of Clofazimine using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory standards.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is a workhorse technique in pharmaceutical analysis, offering a balance of simplicity, robustness, and cost-effectiveness.[3] It is particularly well-suited for analyzing bulk drug substances and pharmaceutical formulations.
Causality Behind Experimental Design
The chosen methodology is a reversed-phase HPLC (RP-HPLC) approach. This is the most common mode of HPLC and is ideal for separating moderately polar to non-polar compounds like Clofazimine.[4]
-
Stationary Phase: A C18 column is selected. The long alkyl chains of the C18 bonded phase provide strong hydrophobic interactions with Clofazimine, ensuring good retention and separation from more polar matrix components.[5]
-
Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and an acidic buffer is used. The organic solvent modulates the retention time of Clofazimine, while the acidic buffer (e.g., sodium acetate at pH 3.0) is used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6][7]
-
Detection: UV detection is employed. Clofazimine possesses strong chromophores, allowing it to absorb light in the UV-Visible spectrum. Analysis of its absorption spectrum reveals significant absorbance around 286 nm, making this an ideal wavelength for sensitive and selective detection.[6][7][8]
Protocol 1: Sample Preparation from Plasma via Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteinaceous material from biological samples prior to analysis.[9][10] Acetonitrile is often used as it typically provides efficient protein removal.[10]
Materials:
-
Human plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated microcentrifuges capable of reaching 14,000 x g at 4°C
Procedure:
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[11]
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully aspirate the supernatant, which contains Clofazimine, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
Protocol 2: HPLC-UV Instrumentation and Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 0.25 N Sodium Acetate Buffer (pH 3.0) (74:26, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 286 nm[6][7] |
| Run Time | 10 minutes |
Analysis Procedure:
-
Standard Preparation: Prepare a stock solution of Clofazimine (1 mg/mL) in methanol. Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels (e.g., 0.02 µg/mL to 1.0 µg/mL).[7]
-
System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject each standard concentration in duplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Sample Analysis: Inject the prepared unknown samples.
-
Quantification: Determine the concentration of Clofazimine in the samples by interpolating their peak areas from the calibration curve.
Part 2: LC-MS/MS Method for High-Sensitivity Bioanalysis
For applications requiring lower limits of quantification, such as pharmacokinetic studies where drug concentrations in biological fluids can be very low, LC-MS/MS is the gold standard.[2][12] Its superior sensitivity and selectivity are achieved by coupling the separation power of LC with the mass-filtering capabilities of a triple quadrupole mass spectrometer.[13]
Causality Behind Experimental Design
-
Chromatography: A fast LC gradient is used to quickly elute the analyte, minimizing run time. The use of smaller column dimensions (e.g., 2.1 mm ID) is common to reduce solvent consumption and improve sensitivity.[14]
-
Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for small molecules like Clofazimine, typically forming protonated molecular ions [M+H]+.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular ion of Clofazimine) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable product ion in the third quadrupole. This highly specific transition minimizes interference from matrix components, drastically improving the signal-to-noise ratio.[13]
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a much cleaner sample extract compared to protein precipitation by selectively isolating the analyte from interfering matrix components.[15][16] This reduces ion suppression in the mass spectrometer.[13] A reversed-phase SPE cartridge is used, leveraging the same hydrophobic interaction principles as the analytical column.
Caption: Solid-Phase Extraction (SPE) workflow for Clofazimine.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE vacuum manifold
-
Reagents: Methanol, Acetonitrile, Water (HPLC grade), Formic Acid
Procedure:
-
Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water. Add an internal standard (e.g., a deuterated version of Clofazimine, if available).
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge and apply a slow vacuum to draw it through.
-
Wash Cartridge: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Elute Analyte: Elute the bound Clofazimine with 1 mL of a 50:50 mixture of acetonitrile and methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
Protocol 4: LC-MS/MS Instrumentation and Analysis
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Clofazimine: Q1 473.2 -> Q3 431.2 (Example transition, must be optimized) |
| Internal Standard | (Analyte-specific, e.g., d7-Clofazimine) |
Analysis Procedure:
-
Standard Preparation: Prepare calibration standards in blank, analyte-free plasma and process them using the SPE protocol alongside the unknown samples. A typical range would be 1.0 ng/mL to 2000 ng/mL.[17]
-
Sample Analysis: Inject the full sequence of standards, quality controls (QCs), and unknown samples.
-
Quantification: Generate the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration. Use a weighted (1/x²) linear regression. Calculate the concentration of unknown samples from this curve.
Part 3: Bioanalytical Method Validation
A method is only useful if it is reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] All protocols for regulated bioanalysis must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[18][19]
Caption: Key parameters of bioanalytical method validation.
Key Validation Parameters & Acceptance Criteria
Based on the FDA's "Bioanalytical Method Validation Guidance for Industry," the following parameters must be assessed.[18]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The relationship between instrument response and known concentrations of the analyte. | At least 5 standards, correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of measured values to the true value. | Mean concentration of QC samples (at least 3 levels) must be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) or RSD of QC samples should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Mean concentration of stability samples must be within ±15% of nominal fresh samples. |
Example Validation Data Summary (LC-MS/MS Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 13.5% | -11.0% | 14.2% | -9.5% |
| Low QC | 3.0 | 8.2% | 5.5% | 9.1% | 6.2% |
| Mid QC | 100 | 6.5% | -2.1% | 7.3% | -1.5% |
| High QC | 1500 | 5.1% | 1.8% | 6.8% | 2.4% |
Data shown is for illustrative purposes and is based on typical performance seen in published methods.[17]
Conclusion
The quantification of Clofazimine (this compound) is a critical task in both clinical and research settings. This guide provides two robust, validated methods to achieve this. The HPLC-UV method is a reliable and accessible option for routine analysis of higher concentration samples, such as in pharmaceutical quality control. For bioanalytical applications requiring high sensitivity to define pharmacokinetic profiles, the LC-MS/MS method combined with solid-phase extraction is the definitive approach. Adherence to the detailed protocols and validation principles outlined will ensure the generation of accurate, reproducible, and defensible data.
References
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved December 31, 2025, from [Link]
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PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved December 31, 2025, from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved December 31, 2025, from [Link]
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Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved December 31, 2025, from [Link]
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PubMed. (2018). Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 32(2). [Link]
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PubMed. (2003). Determination of clofazimine in leprosy patients by high-performance liquid chromatography. Journal of Analytical Toxicology, 27(6), 377-80. [Link]
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National Institutes of Health (NIH). (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved December 31, 2025, from [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved December 31, 2025, from [Link]
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Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved December 31, 2025, from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved December 31, 2025, from [Link]
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The Pharmaceutical and Chemical Journal. (2023, December 18). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved December 31, 2025, from [Link]
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Application Note: A Comprehensive Framework for the In Vitro Evaluation of Alectinib (C22H23ClN4) as a Potent Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, technically grounded framework for the in vitro evaluation of the compound with the chemical formula C22H23ClN4, known as Alectinib. Alectinib is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and the RET proto-oncogene.[1][2] It is a clinically approved therapeutic for specific subtypes of non-small-cell lung cancer (NSCLC).[3] This guide moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices, ensuring a robust and logical investigational cascade. We detail a series of validated protocols, from initial cytotoxicity screening to deep mechanistic studies, designed to comprehensively characterize the anti-cancer properties of Alectinib or similar kinase inhibitors in a preclinical setting.
Introduction: Scientific Rationale and Strategic Overview
The discovery of oncogenic driver mutations has revolutionized cancer therapy, enabling the development of targeted agents with high efficacy in specific patient populations.[4] A prime example is the chromosomal rearrangement involving the Anaplastic Lymphoma Kinase (ALK) gene, found in a subset of NSCLC patients.[4] This rearrangement leads to the creation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains.[5] This aberrant ALK activity drives multiple downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting uncontrolled cell proliferation and survival.[6][7]
Alectinib (this compound) was specifically designed to inhibit this constitutively active ALK kinase.[8][9] Its mechanism of action involves binding to the ATP-binding site of the ALK kinase domain, preventing autophosphorylation and subsequent activation of downstream oncogenic signaling.[2][8] This blockade ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1]
The purpose of this guide is to provide a comprehensive workflow for the in vitro characterization of Alectinib's anti-cancer properties. The described experimental cascade is designed to be self-validating, beginning with broad functional outcomes (cytotoxicity) and progressively narrowing the focus to specific molecular mechanisms (target engagement and pathway modulation).
dot graph TD { graph [splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 1: Logical workflow for in vitro evaluation of Alectinib."
Foundational Requirement: Cell Line Selection
The cornerstone of a robust evaluation is the use of appropriate biological models. To demonstrate both efficacy and selectivity, a paired cell line strategy is essential.
-
ALK-Positive (Target) Cell Lines: These cells harbor the ALK gene rearrangement and are dependent on ALK signaling for survival ("ALK-addicted").
-
ALK-Negative (Control) Cell Lines: These cells lack the ALK rearrangement and serve as a negative control to demonstrate the selectivity of the compound.
-
A549: A common NSCLC cell line that is wild-type for ALK but contains a KRAS mutation.[13] It can serve as a negative control.[12][14]
-
Note: Genetically engineered cell lines, such as A549 with a CRISPR-induced EML4-ALK fusion, can also be powerful tools for creating isogenic pairs to isolate the effect of the target.[15][16]
-
Phase 1: Cytotoxicity and Viability Assessment
The first essential question is whether Alectinib reduces the viability of cancer cells and at what concentration. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed ALK-positive (e.g., H3122) and ALK-negative (e.g., A549) cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Alectinib (e.g., from 0.01 nM to 10 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of Alectinib. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plates for 72 hours. This duration is often sufficient for cytotoxic effects to manifest.[19]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Expected Data and Interpretation
Alectinib should exhibit potent cytotoxicity in ALK-positive cells while showing significantly less effect in ALK-negative cells.
| Cell Line | ALK Status | Predicted IC50 (Alectinib) |
| NCI-H3122 | Positive (EML4-ALK) | Low nM range (e.g., 30-40 nM)[11] |
| A549 | Negative (ALK-WT) | High µM range (>10 µM)[12] |
| Table 1: Example IC50 data demonstrating the selectivity of Alectinib. |
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next step is to determine how the compound kills the cancer cells. The primary mechanisms for anti-cancer drugs are the induction of apoptosis and/or cell cycle arrest.
Apoptosis Induction via Annexin V/PI Staining
Principle of the Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[20] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[22]
Protocol 4.1: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed H3122 cells in 6-well plates and treat with Alectinib at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[22]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[21] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[21][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[23]
Data Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Alectinib treatment should show a dose-dependent increase in the percentage of Annexin V+ cells.
Cell Cycle Analysis
Principle of the Assay: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
Protocol 4.2: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat H3122 cells with Alectinib at IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[25][26]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[27][28]
-
Incubation: Incubate for 30 minutes at room temperature.[25]
-
Analysis: Analyze the samples on a flow cytometer, using the linear scale for the PI channel. Gate out doublets to ensure accurate analysis.[26]
Data Interpretation: Alectinib may cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest), which would be visible as an increased percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks.
Phase 3: Validating the Molecular Mechanism of Action
This phase provides direct evidence of on-target activity and confirms that the observed cellular effects are due to the intended molecular mechanism.
Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample. It allows for the assessment of both the total amount of a protein and its phosphorylation status, which is a key indicator of kinase activity.
Protocol 5.1: Western Blot for ALK Phosphorylation
-
Cell Treatment & Lysis: Treat H3122 cells with a dose range of Alectinib for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer: Separate 20-40 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[29]
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[30] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ALK (p-ALK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]
-
Stripping & Reprobing: To confirm equal protein loading and assess the total protein level, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control (e.g., β-actin or GAPDH).
Data Interpretation: Alectinib should cause a dose-dependent decrease in the signal for p-ALK, while the signal for total ALK remains relatively constant. This result is the definitive proof of on-target ALK inhibition.[12] This same protocol can be used to probe for downstream effectors like p-AKT and p-STAT3 to confirm pathway inhibition.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
} caption: "Figure 2: Alectinib's inhibition of the ALK signaling pathway."
Investigating Effects on Metastatic Potential
For many cancers, the ability of cells to migrate and invade surrounding tissues is a critical aspect of malignancy.
Wound Healing (Scratch) Assay
Principle of the Assay: This method assesses collective cell migration. A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[31]
Protocol 6.1: Wound Healing Assay
-
Create Monolayer: Grow H3122 cells to full confluency in a 6-well plate.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[32]
-
Treatment: Wash with PBS to remove dislodged cells and replace with fresh medium containing Alectinib at sub-lethal concentrations (e.g., 0.25x IC50) to minimize confounding effects from cytotoxicity.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the area of the gap at each time point to quantify the rate of wound closure.
Transwell Invasion Assay
Principle of the Assay: This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM). Cells are seeded in the top chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an ECM protein mixture). The bottom chamber contains a chemoattractant (e.g., medium with fetal bovine serum). Invasive cells must actively degrade the Matrigel and migrate through the pores to reach the bottom chamber.[33][34]
Protocol 6.2: Transwell Invasion Assay
-
Prepare Inserts: Coat 8 µm pore size Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.[35]
-
Cell Seeding: Seed serum-starved H3122 cells into the upper chamber in serum-free medium containing Alectinib.
-
Add Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.[36]
-
Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.
dot graph G { node [shape=none, margin=0]; edge [arrowhead=none];
} caption: "Figure 3: Diagram of the Transwell invasion assay setup."
Conclusion and Future Directions
The protocols outlined in this application note provide a robust, multi-faceted approach to characterizing the in vitro anti-cancer properties of Alectinib. This logical progression from broad cytotoxic effects to specific, on-target molecular validation ensures a comprehensive understanding of the compound's efficacy and mechanism of action. Successful completion of this workflow provides a strong preclinical data package, justifying further investigation into mechanisms of acquired resistance or advancement into in vivo animal models.
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I. Palmer, R., et al. "Anaplastic lymphoma kinase: signalling in development and disease". Portland Press, Accessed December 10, 2025. [Link]
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Le, T., et al. "Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer". PubMed Central, Accessed December 10, 2025. [Link]
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MedSchool. "Alectinib | Drug Guide". Accessed December 10, 2025. [Link]
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Chiarle, R., et al. "ALK signaling and target therapy in anaplastic large cell lymphoma". Frontiers Media S.A., Accessed December 10, 2025. [Link]
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Balasubramanian, K., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". PubMed Central, Accessed December 10, 2025. [Link]
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Chiarle, R., et al. "Inhibition of ALK Signaling for Cancer Therapy". American Association for Cancer Research, Accessed December 10, 2025. [Link]
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protocols.io. "Wound healing migration assay (Scratch assay)". Accessed December 10, 2025. [Link]
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Koivunen, J., et al. "EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer". PubMed Central, Accessed December 10, 2025. [Link]
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O'Connor, K., et al. "Transwell In Vitro Cell Migration and Invasion Assays". PubMed Central, Accessed December 10, 2025. [Link]
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protocols.io. "Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research". Accessed December 10, 2025. [Link]
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Creative Diagnostics. "ALK Pathway". Accessed December 10, 2025. [Link]
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Application Notes & Protocols for the Evaluation of C22H23ClN4 as a Potential Antimicrobial Agent
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] This document provides a comprehensive guide for the initial evaluation of a novel chemical entity, designated C22H23ClN4, as a potential antimicrobial agent. The protocols outlined herein are designed to establish a foundational understanding of the compound's antimicrobial efficacy, safety profile, and potential mechanism of action. As a hypothetical candidate, this compound will be subjected to a rigorous, multi-tiered assessment process that is fundamental in preclinical drug discovery. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating evaluation.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of evaluating any new potential antimicrobial is to determine its direct activity against a panel of clinically relevant microorganisms. The primary objectives are to quantify the compound's potency and to ascertain whether its effect is microbistatic (inhibiting growth) or microbicidal (killing the organism).
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This is a critical first step in assessing antimicrobial potential. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[1][5]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not possess intrinsic antimicrobial activity at the concentrations used.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (broth with inoculum, no compound), and well 12 will be a negative control (sterile broth).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 35-37°C for 18-24 hours.[5]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by using a plate reader.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[5] This distinction is crucial for understanding the compound's potential clinical application.
Protocol: MBC Determination
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.
-
-
Plating on Agar:
-
Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
| Parameter | Description | Significance |
| MIC | Minimum Inhibitory Concentration | Measures the potency of the compound to inhibit microbial growth. |
| MBC | Minimum Bactericidal Concentration | Measures the potency of the compound to kill the microbe. |
| MBC/MIC Ratio | Ratio of MBC to MIC | A ratio of ≤4 is generally considered indicative of bactericidal activity. |
Part 2: Preclinical Safety Assessment: Cytotoxicity Profiling
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[6][7] Cytotoxicity assays are therefore a critical component of the preclinical safety assessment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol: LDH Cytotoxicity Assay
-
Cell Treatment:
-
Follow the same cell culture and compound treatment steps as in the MTT assay.
-
-
Sample Collection:
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Use a commercially available LDH assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time at a specific wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
-
Integrated Safety and Efficacy Workflow
Caption: Integrated workflow for evaluating efficacy and safety.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how an antimicrobial agent works is crucial for its development and for predicting potential resistance mechanisms.[11] The following are initial assays to probe the MoA of this compound.
Macromolecular Synthesis Inhibition
Most antibiotics function by disrupting key biosynthetic processes such as the synthesis of DNA, RNA, proteins, or the cell wall.[11][12] The effect of this compound on these pathways can be assessed by measuring the incorporation of radiolabeled precursors.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Bacterial Culture:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
-
Compound Treatment:
-
Treat aliquots of the culture with this compound at a concentration of 4x MIC. Include a positive control antibiotic for each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and penicillin for cell wall synthesis) and an untreated control.
-
-
Radiolabeling:
-
Add a specific radiolabeled precursor to each culture:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan synthesis
-
-
-
Time-Course Sampling:
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Precipitation and Measurement:
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor suggests that this compound may be inhibiting that particular biosynthetic pathway.
-
Potential Mechanisms of Action
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Application Notes and Protocols for Efficacy Testing of C22H23ClN4 ("Alkinib"), a Novel Putative ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] However, chromosomal rearrangements resulting in the fusion of the ALK gene with other partners, such as in the EML4-ALK fusion oncogene, lead to constitutive activation of the kinase. This aberrant signaling drives the proliferation and survival of cancer cells in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3] Targeted inhibition of ALK has proven to be a highly effective therapeutic strategy for ALK-positive cancers.[4][5]
This document outlines a comprehensive experimental framework for evaluating the efficacy of C22H23ClN4 , a novel investigational compound hereafter referred to as "Alkinib." Based on its structural characteristics, Alkinib is hypothesized to be a potent and selective inhibitor of ALK. The following protocols are designed to rigorously test this hypothesis, progressing from initial biochemical validation to cellular and in vivo models of ALK-driven cancer.
I. Biochemical Characterization of Alkinib
The initial phase of efficacy testing is to determine if Alkinib directly interacts with and inhibits the enzymatic activity of the ALK protein. This is crucial for establishing a direct mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of Alkinib against recombinant ALK kinase activity and to assess its selectivity against other kinases.
Principle: This assay measures the phosphorylation of a substrate peptide by the purified ALK kinase domain in the presence of varying concentrations of Alkinib. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.
Protocol:
-
Reagents and Materials:
-
Recombinant human ALK kinase domain (e.g., from Carna Biosciences, Inc. or SignalChem).
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Alkinib (this compound) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of Alkinib in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted Alkinib or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Alkinib relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Alkinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Kinase Selectivity Profiling
To ensure that Alkinib is a specific inhibitor and to anticipate potential off-target effects, its activity should be tested against a panel of other kinases. This can be outsourced to a specialized service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that offers large-scale kinase screening panels.
II. Cellular Efficacy of Alkinib in ALK-Positive Cancer Models
The next stage is to assess whether Alkinib can inhibit ALK signaling in a cellular context, leading to anti-proliferative and pro-apoptotic effects in ALK-dependent cancer cells.
Cell Lines and Culture Conditions
| Cell Line | Cancer Type | ALK Status | Recommended Culture Medium |
| H3122 | NSCLC | EML4-ALK variant 1 | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| H2228 | NSCLC | EML4-ALK variant 3 | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| A549 | NSCLC | ALK-negative | DMEM + 10% FBS + 1% Pen/Strep |
-
H3122 and H2228 will serve as the ALK-positive models.
-
A549 will be used as a negative control to assess off-target cytotoxicity.
Inhibition of ALK Phosphorylation (Western Blot)
Objective: To visually confirm that Alkinib inhibits the autophosphorylation of ALK in cancer cells.
Protocol:
-
Plate H3122 cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Alkinib (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C:
-
Phospho-ALK (Tyr1604)
-
Total ALK
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
β-Actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of ALK and its downstream signaling partner STAT3 should be observed in H3122 cells treated with Alkinib, with no effect on total protein levels.
Caption: Proposed mechanism of Alkinib action on the ALK signaling pathway.
Cell Viability Assay
Objective: To determine the effect of Alkinib on the proliferation and viability of cancer cells.
Protocol:
-
Seed H3122, H2228, and A549 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of Alkinib concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTS assay.
-
Measure luminescence or absorbance with a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Expected Outcome: Alkinib should selectively inhibit the growth of ALK-positive cell lines (H3122, H2228) at much lower concentrations than the ALK-negative cell line (A549).
III. In Vivo Efficacy Assessment of Alkinib
The final preclinical step is to evaluate the anti-tumor activity of Alkinib in a living organism.
Xenograft Mouse Model
Objective: To assess the ability of Alkinib to inhibit tumor growth in mice bearing ALK-positive human tumors.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5-10 million H3122 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Alkinib (e.g., 25 mg/kg, once daily)
-
Alkinib (e.g., 50 mg/kg, once daily)
-
Positive control (e.g., Alectinib at a clinically relevant dose)[6]
-
-
Dosing and Monitoring: Administer the compounds orally (p.o.) once daily for 21-28 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Monitor for signs of toxicity, such as significant body weight loss.
Caption: Workflow for the in vivo efficacy study of Alkinib.
IV. Data Summary and Interpretation
The collective data from these experiments will provide a robust assessment of Alkinib's efficacy as a potential ALK inhibitor.
| Assay | Parameter | Expected Result for an Effective ALK Inhibitor |
| In Vitro Kinase Assay | IC50 | < 50 nM |
| Cellular Phospho-ALK | IC50 | < 100 nM |
| Cell Viability (H3122) | GI50 | < 100 nM |
| Cell Viability (A549) | GI50 | > 10 µM (indicating >100-fold selectivity) |
| In Vivo Xenograft | TGI | > 60% at a well-tolerated dose |
A successful outcome would be characterized by potent and selective inhibition of ALK in biochemical and cellular assays, translating to significant and well-tolerated anti-tumor activity in the in vivo model. These results would provide a strong rationale for advancing Alkinib into further preclinical development, including formal toxicology and pharmacokinetic studies.
References
-
Alectinib - Wikipedia. Wikipedia. [Link]
-
Alectinib: Molecularly Targeted Lung Cancer Therapy. AACR Foundation. [Link]
-
Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. [Link]
-
Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PMC - PubMed Central. [Link]
-
What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. [Link]
-
Alectinib | Drug Guide. MedSchool. [Link]
-
Alectinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]
-
Alectinib | C30H34N4O2 | CID 49806720. PubChem - NIH. [Link]
-
Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Alectinib - Grokipedia. Grokipedia. [Link]
-
Pharmacokinetics of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. [Link]
-
FDA Approves Alectinib for ALK-Positive Lung Cancer. National Cancer Institute. [Link]
-
Alectinib (Alecensa). Cancer Research UK. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Olanzapine (C22H23ClN4)
Welcome to the dedicated technical support guide for the synthesis of Olanzapine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, a critical atypical antipsychotic. Here, we address common challenges and provide actionable, field-proven insights to enhance your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the final condensation step to form Olanzapine?
A1: The most frequently encountered issue leading to diminished yields is the choice of solvent and reaction conditions in the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine and N-methylpiperazine. The original patented process utilizing a mixture of dimethyl sulfoxide (DMSO) and toluene often results in yields below 35%[3]. This is largely due to the high boiling points of these solvents, requiring elevated temperatures that can promote side reactions and product degradation.
Q2: How can I improve the yield of the condensation reaction?
A2: A significant improvement in yield can be achieved by switching to a lower boiling point C1 to C4 alcoholic solvent, such as 2-propanol or 2-butanol[3]. This modification allows for a more controlled reaction at reflux temperatures around 102°C, leading to surprisingly rapid reaction completion, reduced process cycle times, and yields reported as high as 86.5%[3]. The use of these more environmentally friendly solvents also simplifies product isolation and solvent recovery[3].
Q3: I am observing a significant amount of N-desmethylolanzapine in my final product. What could be the cause and how can I mitigate this?
A3: N-desmethylolanzapine is a common impurity and can arise from two main sources: incomplete methylation if you are synthesizing Olanzapine from its N-desmethyl precursor, or as a side product in other synthetic routes[4][5]. If you are performing a methylation reaction, ensure you are using an adequate molar excess of the methylating agent and that the reaction goes to completion. Monitoring the reaction by HPLC is crucial. If it is a persistent impurity from other routes, careful purification by recrystallization or chromatography is necessary.
Q4: My final product has a persistent yellow to brown coloration. What is the cause and how can I remove it?
A4: The coloration of crude Olanzapine is a common issue. While Olanzapine is a yellow crystalline solid, darker shades can indicate the presence of impurities. Treatment with activated charcoal is a common method for decolorization. However, it is critical to control the contact time between the Olanzapine solution and the charcoal. Prolonged contact can lead to the formation of other impurities, particularly dimeric species[6]. A short contact time, for instance by passing the solution through a charcoal bed, is recommended[6]. Another approach is the treatment of an Olanzapine solution with a non-acidic oxide adsorbent like silica gel[7][8][9].
Q5: What are the best analytical methods to determine the purity of my synthesized Olanzapine?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the industry-standard methods for assessing the purity of Olanzapine and quantifying any impurities[10][11][12]. For the identification and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable[10][13].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of Olanzapine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<50%) in Condensation Step | Use of high-boiling point aprotic solvents (e.g., DMSO, toluene). | Switch to a C1-C4 alcoholic solvent like 2-propanol and reflux[3]. This has been shown to significantly increase yield and simplify workup. |
| Harsh reaction conditions (temperatures >125°C). | Utilize the lower reflux temperature of alcoholic solvents to minimize degradation[3]. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If starting material persists, extend the reaction time at a controlled reflux. |
| Inefficient stirring in a heterogeneous mixture. | Ensure vigorous and efficient stirring throughout the reaction. | |
| High Levels of Dimeric Impurities | Side reaction of the intermediate with another molecule of itself. | This can be more prevalent in certain synthetic routes. Optimize stoichiometry and reaction conditions. Purification via recrystallization or chromatography may be necessary. |
| Presence of Over-methylated Byproducts | Using an excessive amount of methylating agent in the N-desmethylolanzapine route. | Carefully control the stoichiometry of the methylating agent. Add the agent portion-wise and monitor the reaction progress. |
| Product Fails to Precipitate/Crystallize | Solution is too dilute or the incorrect solvent is used for precipitation. | Concentrate the solution. For the alcoholic solvent method, the addition of water can effectively precipitate the product[3]. |
| Presence of impurities inhibiting crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Consider an alternative crystallization solvent. Dichloromethane and acetonitrile are commonly used[7]. | |
| Poor Purity Profile Post-Crystallization | Co-precipitation of impurities. | A single crystallization may not be sufficient. Consider a second recrystallization from a different solvent system. Treatment of the solution with silica gel prior to crystallization can also be effective[7]. |
Experimental Protocols
High-Yield Synthesis of Olanzapine via Condensation in Alcoholic Solvent
This protocol is an optimized procedure based on methods reported to significantly improve yield and purity over older synthetic routes[3].
Materials:
-
N-methylpiperazine
-
2-Propanol (or another C1-C4 alcohol)
-
Water
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine and 2-propanol (approximately 2-4 volumes relative to the starting material).
-
Add N-methylpiperazine to the mixture.
-
Heat the reaction mixture to reflux (approximately 102°C for 2-propanol) under a nitrogen atmosphere.
-
Maintain the reflux with stirring and monitor the reaction progress by HPLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to below 55°C.
-
Add water (approximately 2.5 volumes) to the cooled mixture to precipitate the crude Olanzapine.
-
Isolate the resulting light yellow solid by filtration (e.g., using a Buchner funnel).
-
Wash the solid cake sequentially with 25% aqueous 2-propanol and then pure 2-propanol.
-
Dry the purified Olanzapine in a vacuum oven to a constant weight.
Microwave-Assisted Synthesis of Olanzapine from N-desmethylolanzapine
This method offers a rapid and high-yield alternative for the final methylation step[14].
Materials:
-
N-desmethylolanzapine (DOLA)
-
Methyl iodide
-
Potassium carbonate
-
Phase-transfer catalyst (e.g., CTAB or TEBA)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stirrer, combine N-desmethylolanzapine (1 equivalent), methyl iodide (1.5 equivalents), potassium carbonate (3 equivalents), and the phase-transfer catalyst (0.1 equivalents).
-
Add DMF as the solvent (e.g., 2 mL for a 0.3 mmol scale reaction).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 1-2 minutes at a temperature up to 150°C.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
General Workflow for Olanzapine Synthesis and Purification
Caption: High-level workflow for Olanzapine synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low Olanzapine yields.
References
-
Wikipedia. Olanzapine. [Link]
- Google Patents. US7863442B2 - Processes for the synthesis of olanzapine.
-
Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]
-
PubMed. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. [Link]
-
PharmaCompass. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac. [Link]
-
PubMed Central. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. [Link]
- Google Patents.
-
NIH. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]
- Google Patents.
-
ResearchGate. A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. [Link]
-
Analytical Cannabis. Analytical method development and validation of olanzapine in formulated product. [Link]
-
TSI Journals. DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC. [Link]
-
Veeprho. Olanzapine N-desmethyl Impurity | CAS 161696-76-0. [Link]
-
WIPO Patentscope. WO/2011/009831 PROCESS FOR THE PURIFICATION OF OLANZAPINE. [Link]
- Google Patents.
Sources
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 3. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. veeprho.com [veeprho.com]
- 6. US20100234590A1 - Process for the purification ne of olanzapine - Google Patents [patents.google.com]
- 7. WO2008139228A2 - Process for the purification of olanzapine - Google Patents [patents.google.com]
- 8. EP2292624A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of C22H23ClN4 for X-ray Analysis
A Senior Application Scientist's Guide to Obtaining High-Quality Single Crystals
Welcome to the technical support center for the crystallization of C22H23ClN4. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain high-quality single crystals of this and similar novel chemical entities suitable for X-ray diffraction analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions during your crystallization experiments.
The molecular formula this compound suggests a moderately complex organic molecule, likely with a variety of functional groups that can influence its solubility and crystal packing. The presence of nitrogen atoms indicates potential for hydrogen bonding, while the chlorine atom can participate in halogen bonding. These features can be both a challenge and an opportunity in crystallization.
This guide is structured to address the most common challenges you may encounter. We will explore these issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Troubleshooting Guide: From Amorphous Precipitate to Diffraction-Ready Crystal
Q1: I've just synthesized this compound, and upon attempting to crystallize it, I only get an amorphous powder. What's happening and what should I do?
A1: The Challenge of Amorphous Precipitation
An amorphous powder indicates that the molecules are crashing out of solution too rapidly, without the time to organize into an ordered crystal lattice. This is a common issue when the solution is too supersaturated. Our primary goal is to slow down the process of precipitation.
Underlying Cause: Rapid supersaturation can be due to a poor choice of solvent, a solvent that evaporates too quickly, or a drastic change in temperature.
Troubleshooting Workflow:
-
Re-evaluate Your Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.[1][2] If you are using a single solvent, it may be too "good" or too "poor."
-
Too good a solvent: The compound remains in solution even at high concentrations.
-
Too poor a solvent: The compound is insoluble and precipitates immediately.
-
-
Experiment with Solvent Mixtures: A powerful technique is to use a binary solvent system.[1] Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly introduce a "poor" solvent (an anti-solvent) in which it is insoluble. The two solvents must be miscible.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your compound (1-2 mg) in several small vials.
-
Add a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) dropwise to test solubility at room temperature.[3]
-
For solvents in which the compound is insoluble at room temperature, gently heat the vial to assess solubility at higher temperatures. A good single solvent will dissolve the compound when hot and show precipitation upon cooling.[2]
-
If a single solvent is not ideal, identify a good solvent and several miscible anti-solvents.
Q2: My attempts at crystallization are resulting in an oil instead of a solid. How can I resolve this "oiling out" phenomenon?
A2: The Frustration of "Oiling Out"
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This often happens when a supersaturated solution is cooled below the compound's melting point in the solvent system, or if the compound has a low melting point. The resulting oil is a supersaturated solution of the compound in itself and is not conducive to crystal growth.
Underlying Cause: The concentration of the solute is too high, or the cooling rate is too fast. Impurities can also promote oiling out.
Troubleshooting Strategies:
-
Reduce the Concentration: Start with a more dilute solution. This will lower the saturation point and may prevent the formation of an oil.
-
Slow Down the Cooling Process: If you are using a slow cooling method, insulate the crystallization vessel to decrease the rate of cooling. This can be as simple as placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Change the Solvent: A solvent with a lower boiling point can sometimes help, as it reduces the likelihood of the compound coming out of solution above its melting point.[2]
-
Consider Vapor Diffusion: This is often the most successful method to avoid oiling out.[4]
Experimental Protocol for Vapor Diffusion:
-
Dissolve your compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a jar or a larger beaker sealed with parafilm).
-
Add a larger volume of a more volatile "poor" solvent (anti-solvent) to the outer container, ensuring the level is below the top of the inner vial.
-
The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.
Q3: I'm getting crystals, but they are too small (microcrystalline) or are forming as fine needles. How can I grow larger, single crystals?
A3: Optimizing for Crystal Size and Quality
The formation of microcrystals or fine needles is another indication of rapid crystallization. To obtain larger crystals suitable for X-ray diffraction, we need to minimize the number of nucleation sites and slow down the crystal growth rate.[5]
Underlying Cause: Too many nucleation sites, often caused by dust or other particulate matter, or a solution that is too concentrated.
Methods for Growing Larger Crystals:
-
Ensure Purity: The purer your compound, the better the chances of growing high-quality crystals.[4] Consider an extra purification step (e.g., flash chromatography) if you suspect impurities are present.
-
Filter Your Solution: Before setting up your crystallization, filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter that could act as nucleation sites.[4]
-
Reduce the Rate of Solvent Evaporation or Diffusion: For slow evaporation, use a vial with a cap that has a small pinhole to slow down the rate of evaporation. For vapor diffusion, placing the setup in a cooler, temperature-stable environment (like a refrigerator) can slow the diffusion rate.[6]
-
Seed Your Crystallization: If you have a few small crystals, you can use them as "seeds" to encourage the growth of larger crystals.
Seeding Protocol:
-
Prepare a saturated solution of your compound.
-
Select a few of the best-looking small crystals and add them to the solution.
-
The seed crystals will provide a template for further growth, and if the conditions are right, they will grow into larger, single crystals.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvents to start with for a molecule like this compound?
A: For a molecule with the formula this compound, which suggests moderate polarity, a good starting point for solvent screening would include:
-
Non-polar: Toluene, Hexane
-
Moderately Polar: Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile
-
Polar Protic: Ethanol, Methanol
A common and often successful approach is to use a mixture, such as dichloromethane/hexane or ethyl acetate/hexane.[3][4]
Q: How important is temperature control?
A: Temperature control is critical. Slower temperature changes generally lead to better crystals. Avoid placing your crystallization experiments in locations with significant temperature fluctuations, such as near a window or a heating vent. For slow cooling methods, a programmable thermostat or a well-insulated container can provide the necessary stability.
Q: I've tried everything and still can't get single crystals. What are some more advanced techniques?
A: If standard methods fail, you can explore more advanced techniques such as:
-
Reactant Diffusion: This is useful if your compound is the product of a reaction. The reactants are dissolved in separate solvents and allowed to slowly mix, with crystallization occurring at the interface.[7]
-
Sublimation: For compounds that are volatile enough, sublimation can produce very high-quality crystals.[4][8] The compound is heated under vacuum and the vapor crystallizes on a cooled surface.
-
Co-crystallization: If your molecule has strong hydrogen bonding capabilities, you can try to co-crystallize it with another molecule (a co-former) to create a more stable crystal lattice.[9]
Q: How do I handle and mount the crystals once I have them?
A: Crystals are often very delicate. It is best to handle them under a microscope using a small loop (e.g., a cryoloop) or a fine needle. The crystal should be quickly scooped up with a small amount of the mother liquor to prevent it from drying out and cracking. It can then be mounted on the goniometer of the diffractometer, often after being flash-cooled in a stream of cold nitrogen gas.
Visualizing the Crystallization Workflow
A systematic approach is key to successfully troubleshooting crystallization. The following diagram illustrates a logical workflow for tackling common crystallization challenges.
Caption: A workflow for troubleshooting common crystallization problems.
Summary of Common Solvents for Crystallization
The following table provides a list of common solvents used for the crystallization of organic compounds, along with their boiling points and relative polarities.
| Solvent | Boiling Point (°C) | Relative Polarity | Notes |
| n-Hexane | 69 | 0.009 | Very non-polar, good as an anti-solvent. |
| Toluene | 111 | 0.099 | Aromatic, can sometimes co-crystallize.[7] |
| Diethyl Ether | 35 | 0.117 | Very volatile, use with caution. |
| Dichloromethane | 40 | 0.309 | Good solvent for many organics, but volatile. |
| Tetrahydrofuran (THF) | 66 | 0.207 | Good general-purpose solvent. |
| Ethyl Acetate | 77 | 0.228 | Good for compounds of intermediate polarity. |
| Acetone | 56 | 0.355 | Polar aprotic, miscible with water. |
| Acetonitrile | 82 | 0.460 | Polar aprotic, often used in reverse-phase systems. |
| Ethanol | 78 | 0.654 | Polar protic, can hydrogen bond. |
| Methanol | 65 | 0.762 | More polar than ethanol. |
| Water | 100 | 1.000 | For very polar compounds. |
References
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
University of Missouri. (2006). Crystallisation Techniques. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Solubility of Things. (n.d.). Crystallization Techniques. [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
University of Florida. (2015). Crystal Growing Tips. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
ResearchGate. (2021). What exactly needed to develop a perfect crystal of synthesized organic compounds?. [Link]
-
National Institutes of Health. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
YouTube. (2022). Single Crystal Perfection - Tips and Tricks. [Link]
-
University of Florida. (2016). Tutorials. [Link]
-
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. How To [chem.rochester.edu]
- 6. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. youtube.com [youtube.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Synthesis of Clozapine (C22H23ClN4)
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Products
This guide provides in-depth technical assistance for the synthesis of Clozapine, focusing on practical strategies to minimize the formation of common process-related impurities. By understanding the underlying reaction mechanisms and optimizing critical process parameters, researchers can enhance the purity, yield, and consistency of their synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Clozapine synthesis?
A1: The primary impurities in Clozapine synthesis include unreacted starting materials, intermediates, and byproducts from side reactions. Key impurities that require monitoring and control are:
-
8-Chloro-10,11-dihydro-11-oxo-5H-dibenzo[b,e][1][2]diazepine (Lactam Impurity): A key intermediate in one of the common synthetic routes.[3][4][5] Its presence in the final product is typically due to incomplete reaction.
-
Desmethylclozapine (Norclozapine): A major metabolite of Clozapine that can also be formed as a process impurity.[6]
-
Clozapine N-oxide: An oxidation product of Clozapine.[6]
-
Clozapine Dimer: An impurity formed through intermolecular reactions.
-
Starting materials from the Ullmann condensation, such as 4-chloro-2-nitroaniline and 2-chlorobenzoic acid , and their immediate products.
Q2: Which synthetic route is preferred for minimizing impurities?
A2: Both the Ullmann condensation route followed by cyclization and the route starting from a pre-formed lactam have their advantages. The choice often depends on the available starting materials and scale of the synthesis. For impurity control, the critical factor is not the route itself, but the rigorous control of reaction conditions and purification at each step. The Ullmann condensation, for instance, requires careful selection of catalyst, base, and solvent to avoid side reactions.[2][7]
Q3: What is the role of phosphorus oxychloride (POCl3) in the synthesis, and how does it contribute to side product formation?
A3: Phosphorus oxychloride is a powerful dehydrating and cyclizing agent used in the final step of one of the main synthetic pathways to form the diazepine ring.[6] However, its high reactivity can also lead to side reactions. It is highly sensitive to moisture and can hydrolyze to phosphoric acid and hydrochloric acid, which can alter the reaction environment and potentially lead to degradation of the product.[8][9] Incomplete reaction or harsh conditions can also lead to the formation of chlorinated byproducts.
Q4: How critical is temperature control during the synthesis?
A4: Temperature control is paramount throughout the Clozapine synthesis. In the Ullmann condensation, high temperatures are typically required, but excessive heat can lead to thermal degradation and the formation of tarry byproducts.[7] During the cyclization with POCl3, the reaction is often refluxed, and maintaining a consistent temperature is crucial for driving the reaction to completion without degrading the product. A patent for Clozapine synthesis suggests a reaction temperature of 70-80°C for the cyclodehydration step.[8]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable solutions based on scientific principles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| High levels of Lactam Impurity in the final product | 1. Incomplete cyclization reaction. 2. Insufficient reaction time or temperature. 3. Deactivation of the cyclizing agent (POCl3). | 1. Ensure stoichiometric or slight excess of POCl3. 2. Increase reflux time in increments and monitor reaction progress by TLC or HPLC. 3. Use freshly distilled or high-purity POCl3 and ensure anhydrous reaction conditions. | The lactam is the direct precursor to the cyclized product. Driving the equilibrium towards the product requires sufficient energy input (temperature) and reaction time. POCl3 is moisture-sensitive; hydrolysis reduces its efficacy as a cyclizing agent. |
| Presence of Desmethylclozapine | 1. Use of starting materials containing desmethylpiperazine. 2. Demethylation of Clozapine under harsh acidic or thermal conditions. | 1. Verify the purity of N-methylpiperazine before use. 2. Avoid excessive temperatures during reaction and work-up. 3. During purification, use milder acidic conditions for extraction if necessary. | The piperazine moiety is introduced via N-methylpiperazine. Contamination with its desmethyl analog will directly lead to the formation of Desmethylclozapine. The N-methyl group can be susceptible to cleavage under certain conditions. |
| Formation of Clozapine N-oxide | 1. Oxidation of the piperazine nitrogen during the reaction or work-up. 2. Exposure to air and light during storage. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Store the final product protected from light and air. | The tertiary amine in the piperazine ring is susceptible to oxidation. Minimizing exposure to oxygen throughout the process and during storage is crucial for preventing the formation of the N-oxide. |
| Significant amounts of colored, tarry byproducts | 1. Thermal degradation at high temperatures, especially during the Ullmann condensation. 2. Side reactions promoted by impurities in starting materials or solvents. | 1. Carefully control the temperature of the Ullmann condensation. 2. Use purified, high-quality starting materials and solvents. 3. Consider using a milder base or a more efficient catalyst system for the Ullmann coupling. | High temperatures can lead to non-specific decomposition pathways. Impurities can act as catalysts for unwanted side reactions. Modern Ullmann-type reactions often employ ligands that allow for lower reaction temperatures.[9][10] |
| Low Yield after Recrystallization | 1. Choice of an inappropriate solvent system. 2. Product is too soluble in the cold recrystallization solvent. 3. Premature crystallization during hot filtration. | 1. Use a solvent pair where Clozapine is soluble in the hot solvent and sparingly soluble in the cold solvent (e.g., acetone/petroleum ether).[6] 2. Optimize the ratio of the solvent pair. 3. Ensure the filtration apparatus is pre-heated. | The principle of recrystallization relies on the differential solubility of the compound at different temperatures. A well-chosen solvent system maximizes the recovery of the pure compound upon cooling. |
III. Experimental Protocols
Protocol 1: Synthesis of Clozapine via Phosphorus Oxychloride Cyclization
This protocol is a generalized procedure based on common literature methods.[6] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Cyclization
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide (1 equivalent).
-
Under an inert atmosphere (N2 or Ar), add phosphorus oxychloride (POCl3, ~5-10 equivalents) and N,N-dimethylaniline (~0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 3-4 hours.[8] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl3 by slowly adding the reaction mixture to a stirred mixture of ice and concentrated ammonia solution. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous layer with a suitable organic solvent (e.g., benzene or toluene).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Clozapine by Recrystallization
-
Dissolve the crude Clozapine in a minimal amount of hot acetone.
-
If the solution is colored, treat with a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, slowly add petroleum ether until the solution becomes slightly turbid.
-
Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the yellow crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum. The expected melting point is 182-184°C.[6]
IV. Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Clozapine and quantifying impurities.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18)[1][11] |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH ~2.5-4.5) is commonly used.[1] |
| Flow Rate | 1.0 mL/min[1][11] |
| Detection | UV at 257 nm[1][11] |
| Column Temperature | 35°C[1][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential for the structural elucidation of unknown impurities.
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Clozapine Synthesis and Key Impurity Formation
Caption: Overview of Clozapine synthesis and the origin of major impurities.
Diagram 2: Troubleshooting Logic for High Impurity Levels
Caption: Decision tree for troubleshooting common impurities in Clozapine synthesis.
VI. References
-
Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method. (URL: [Link])
-
The role of D1-D2 receptor hetero-dimerization in the mechanism of action of clozapine. (URL: Not available)
-
Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. (URL: [Link])
-
Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. (URL: [Link])
-
Isolation and identification of clozapine metabolites in patient urine. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
DE4341987C1 - Process for the preparation of clozapine - Google Patents. (URL: )
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (URL: [Link])
-
Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. (URL: [Link])
-
Clozapine EP Impurity A 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (URL: [Link])
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (URL: [Link])
-
8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one Clozapine intermediate 50892-62-1. (URL: [Link])
-
CAS No : 50892-62-1| Product Name : Clozapine - Impurity A| Chemical Name : 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | Pharmaffiliates. (URL: [Link])
-
Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine. (URL: [Link])
-
Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry. (URL: [Link])
-
Clozapine - NIST WebBook. (URL: [Link])
-
Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. (URL: [Link])
-
p-PHENYLAZOBENZOYL CHLORIDE - Organic Syntheses. (URL: [Link])
-
Recrystallization Solvent Selection Guide | PDF | Solubility | Chemistry - Scribd. (URL: [Link])
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- 2. benchchem.com [benchchem.com]
- 3. aschemicals.com [aschemicals.com]
- 4. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
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- 9. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions | MDPI [mdpi.com]
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- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: C22H23ClN4 (Clozapine) Purification
Document ID: TSC-CLZ-PUR-V1.0
Last Updated: December 31, 2025
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of C22H23ClN4, chemically known as Clozapine.[1] As an atypical antipsychotic, the purity of Clozapine is paramount to its safety and efficacy in treating schizophrenia and other psychiatric disorders.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your purification workflows, ensuring a high-purity final product.
The impurity profile of Clozapine can include structurally related analogs, residual solvents from synthesis, and degradation products that may form under various stress conditions like hydrolysis, oxidation, and photolysis.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding acceptable impurity levels to ensure patient safety.[2] Therefore, robust and reliable purification techniques are critical.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the most common types of impurities found in crude Clozapine?
A1: The impurity profile for Clozapine typically falls into three categories:
-
Related Substances: These are structurally similar compounds that can form during the synthesis process.[2] Key examples include Clozapine Impurity A, B, C, and D as defined by the European Pharmacopoeia (Ph. Eur.).
-
Degradation Products: Clozapine can degrade when exposed to heat, light, or moisture.[2] Common degradation pathways involve the oxidative breakdown of the dibenzodiazepine ring, the formation of N-oxides, and the demethylation of the piperazine moiety.[3]
-
Residual Solvents: Trace amounts of solvents used during manufacturing may remain in the final active pharmaceutical ingredient (API).[2]
Q2: My purified Clozapine is a pale yellow powder. Is this acceptable?
A2: Pure Clozapine is typically described as a yellow crystalline powder.[4] A pale yellow color is generally acceptable. However, a significant color change to a darker yellow or brown may indicate the presence of degradation products or other impurities. It is crucial to correlate the visual appearance with analytical data from techniques like HPLC, Mass Spectrometry, and NMR to confirm purity.
Q3: What are the ideal storage conditions for purified Clozapine to prevent degradation?
A3: To minimize degradation, Clozapine should be stored in a well-closed, light-resistant container in a cool, dry place. Exposure to high temperatures, humidity, and direct light can accelerate the formation of degradation products.[2]
Recrystallization
Q4: I'm having trouble getting my Clozapine to crystallize out of solution during recrystallization. What could be the issue?
A4: Several factors could be at play:
-
Supersaturation Not Reached: You may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration of Clozapine.
-
Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation. A slower, more controlled cooling process is often more effective.
-
Nucleation Issues: The solution may lack nucleation sites for crystals to begin forming. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Clozapine.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for Clozapine recrystallization. Clozapine is soluble in methanol and ethanol, and almost insoluble in water.[5][6] Experimenting with different solvent systems or solvent/anti-solvent combinations may be necessary.
Q5: My recrystallized Clozapine has a low yield. How can I improve this?
A5: Low yield is a common issue in recrystallization. Consider these points:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Ensure all equipment is pre-heated to avoid the product crystallizing out on cold surfaces during filtration.
-
Optimize Cooling: After crystallization, cool the flask in an ice bath to maximize the precipitation of the product from the mother liquor.
-
Second Crop: It may be possible to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. However, be aware that this second crop may have lower purity.
Troubleshooting Guides
Guide 1: Column Chromatography Purification Issues
Column chromatography is a powerful technique for separating Clozapine from its impurities.[7] However, several issues can arise that affect the efficiency of the separation.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Poor Separation of Peaks (Co-elution) | 1. Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal for resolving Clozapine from closely related impurities. 2. Incorrect Stationary Phase: The chosen stationary phase (e.g., C8, C18, Phenyl) may not provide sufficient selectivity.[8][9] 3. Column Overloading: Too much sample has been loaded onto the column, exceeding its capacity. | Solution: 1. Optimize Mobile Phase: Adjust the solvent ratio. For reverse-phase HPLC, a common mobile phase is a mixture of acetonitrile, methanol, and a buffer like dipotassium hydrogenphosphate.[8] Modifying the pH or adding an ion-pairing agent like triethylamine can improve peak shape and resolution for basic compounds like Clozapine.[4] 2. Select a Different Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry to alter the separation mechanism. 3. Reduce Sample Load: Decrease the amount of crude Clozapine loaded onto the column to ensure a proper interaction with the stationary phase and prevent band broadening. |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen atoms in Clozapine, causing tailing. 2. Column Degradation: The stationary phase may be degrading, especially at extreme pH values. | Solution: 1. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). 2. Modify Mobile Phase: Add a competitive base like triethylamine to the mobile phase to block the active silanol sites.[4] Adjusting the pH can also help by ensuring Clozapine is in a single ionic state. 3. Replace the Column: If the column is old or has been used with harsh conditions, it may need to be replaced. |
| Low Recovery of Clozapine | 1. Irreversible Adsorption: Clozapine may be strongly and irreversibly binding to the stationary phase. 2. Degradation on Column: The compound might be unstable under the chromatographic conditions. | Solution: 1. Change Mobile Phase Composition: Increase the elution strength of the mobile phase to ensure the compound is fully eluted from the column. 2. Check for Stability: Analyze the stability of Clozapine in the mobile phase conditions over time to rule out on-column degradation. |
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Guide 2: Recrystallization Troubleshooting
Recrystallization is a common and cost-effective method for purifying solid compounds. The success of this technique relies on the differential solubility of the compound of interest and its impurities in a given solvent.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil. 2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the Clozapine-impurity mixture. 3. Solution Cooled Too Quickly: Rapid cooling can sometimes favor the formation of a supersaturated oil over an ordered crystal lattice. | Solution: 1. Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like a solvent wash or column chromatography to remove some of the impurities. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Slow Cooling & Seeding: Re-heat the solution to dissolve the oil, then allow it to cool very slowly. Adding a seed crystal can provide a template for crystallization. |
| Colored Impurities Remain in Crystals | 1. Impurities Co-crystallize: The colored impurity may have similar solubility properties to Clozapine and is being incorporated into the crystal lattice. 2. Incomplete Washing: Residual mother liquor containing colored impurities may be trapped on the surface of the crystals. | Solution: 1. Use a Decolorizing Agent: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious, as charcoal can also adsorb some of the desired product. 2. Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. |
| Crystals are Very Fine or Powdery | 1. Rapid Crystallization: The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals. 2. High Agitation: Excessive stirring during crystallization can lead to the formation of many small crystals. | Solution: 1. Slow Down Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of larger, more well-defined crystals. 2. Minimize Agitation: Avoid excessive stirring once the solution starts to become cloudy, indicating the onset of crystallization. |
General Recrystallization Workflow
Caption: Standard workflow for recrystallization.
References
-
SIELC Technologies. Separation of Clozapine on Newcrom R1 HPLC column. [Link]
-
Veeprho. Clozapine Impurities and Related Compound. [Link]
-
SynThink Research Chemicals. Clozapine EP Impurities and Related Compounds. [Link]
-
Akerman, K. K. (1997). Analysis of clozapine and norclozapine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 696(2), 253-259. [Link]
-
ResearchGate. Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites: A Review. [Link]
-
PubMed. Severe Clozapine Poisoning Treated by Extracorporeal Blood Purification Therapy. [Link]
-
Garipelli, N., Reddy, B. M., & Jithan, A. V. Synthesis and Evaluation of Clozapine and its Related Compounds. [Link]
-
Schaber, G., et al. (2001). Isolation and identification of clozapine metabolites in patient urine. Drug Metabolism and Disposition, 29(10), 1256-1264. [Link]
-
Agilent. Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Taylor & Francis Online. A diagnostic intoxication tool for clozapine and phenytoin using hybrid micelle liquid chromatography. [Link]
-
ThaiScience. Determination of Clozapine in Human Plasma by High – Performance Liquid Chromatography with UV – VIS Detector. [Link]
-
ResearchGate. Isolation and Identification of Clozapine Metabolites in Patient Urine. [Link]
-
IJFMR. Solubility Enhancement of Clozapine by Co-Crystals. [Link]
-
ResearchGate. Chemical structure of clozapine. [Link]
-
PubMed. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method. [Link]
-
Freeman, D. J., Li, M. C., & Oyewumi, K. (1996). Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma. Therapeutic Drug Monitoring, 18(6), 688-692. [Link]
-
ResearchGate. The Heterogeneous Crystallization of a Novel Solvate of Clozapine Base in the presence of Excipients. [Link]
- Google Patents.
-
Alatas, F., et al. (2020). Solubility Enhancement of Clozapine Through Co-Crystal Formation with Isonicotinamide. Indonesian Journal of Pharmacy, 1(1), 1-6. [Link]
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- 2. veeprho.com [veeprho.com]
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- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. CN102784150A - Clozapine cyclodextrin inclusion compound and preparation method thereof - Google Patents [patents.google.com]
- 7. Separation of Clozapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Clozapine (C22H23ClN4)
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers facing challenges with the in vivo bioavailability of Clozapine. As a Senior Application Scientist, this resource is structured to move beyond simple protocols, offering insights into the underlying scientific principles and troubleshooting common experimental hurdles.
Understanding the Challenge: Clozapine's Pharmacokinetic Profile
Clozapine, an atypical antipsychotic, is the gold standard for treatment-resistant schizophrenia.[1] However, its clinical application is hampered by a pharmacokinetic profile characterized by:
-
Low Aqueous Solubility: Clozapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[2][3][4][5] This poor solubility is a primary rate-limiting step in its absorption.[3]
-
Extensive First-Pass Metabolism: After oral administration, clozapine is almost completely absorbed but undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, and to a lesser extent by CYP3A4, CYP2C19, and CYP2D6.[1][6][7][8] This "first-pass effect" drastically reduces the amount of active drug reaching systemic circulation, resulting in a variable oral bioavailability of approximately 27% to 60%.[3][6][9][10][11]
These factors contribute to high inter-individual variability in plasma concentrations, necessitating therapeutic drug monitoring to ensure efficacy while minimizing dose-related side effects like agranulocytosis, myocarditis, and metabolic disorders.[1][8][12]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the development and in vivo testing of clozapine formulations.
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Question: My in vivo study in rats shows highly variable and lower-than-expected clozapine plasma levels after oral gavage. What could be the cause?
Answer: This is a classic challenge with clozapine, stemming directly from its core physicochemical properties.
-
Causality: The low aqueous solubility leads to incomplete dissolution in the gastrointestinal (GI) tract. What does dissolve is then subject to extensive and variable first-pass metabolism in the liver.[2][6] Factors like genetic polymorphisms in CYP enzymes, co-administration of other drugs, and even smoking status can significantly alter metabolic rates, leading to the observed variability.[1][7][8]
-
Troubleshooting Workflow:
-
Confirm Drug Substance Properties: First, verify the crystalline form of your clozapine active pharmaceutical ingredient (API). Different polymorphs can have different dissolution rates.[4]
-
Assess Formulation Dissolution: Before moving to animal studies, perform in vitro dissolution testing of your formulation in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If dissolution is poor, the formulation is the likely culprit.
-
Investigate Metabolic Inhibition (Pre-clinical): In your animal model, consider co-administering a known inhibitor of CYP1A2 (the primary metabolizing enzyme for clozapine) to see if bioavailability increases.[7][8] This is a diagnostic step to confirm if first-pass metabolism is the dominant barrier. Note: This is for investigational purposes and not a clinical strategy.
-
Re-evaluate the Formulation Strategy: A simple aqueous suspension is often insufficient. You must employ a bioavailability enhancement strategy.
-
Issue 2: Formulation Instability and Drug Precipitation
Question: I developed a liquid formulation of clozapine for oral dosing, but I'm observing precipitation of the drug over time. How can I prevent this?
Answer: This issue highlights the challenge of keeping a poorly soluble drug like clozapine in a solubilized state, especially at concentrations required for dosing.
-
Causality: When using co-solvents or surfactants to create a solution, the formulation can become supersaturated. Upon storage or dilution in the aqueous environment of the GI tract, the drug may crash out of solution, negating any potential bioavailability advantage.
-
Troubleshooting & Mitigation:
-
Solid Dispersions: This is a highly effective technique. By dispersing clozapine in a hydrophilic polymer matrix (e.g., PEG 6000, PVP, Gelucire), you can create an amorphous solid dispersion.[13][14][15] When this dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a vastly increased surface area for dissolution.[15]
-
Lipid-Based Formulations: Encapsulating clozapine within lipid systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve solubility and protect it from degradation.[16][17] These formulations can also promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[11]
-
Co-crystals: Forming co-crystals of clozapine with a pharmaceutically acceptable co-former, such as isonicotinamide, can significantly alter the crystal lattice energy.[3][18] This can lead to a dramatic increase in aqueous solubility and dissolution rate.[3][19] Studies have shown a fifteen-fold increase in solubility with this method.[3]
-
Issue 3: Poor Brain Penetration Despite Adequate Plasma Levels
Question: My formulation achieves reasonable plasma concentrations, but the therapeutic effect is low, suggesting poor brain uptake. How can I improve CNS delivery?
Answer: While clozapine is lipophilic and can cross the blood-brain barrier (BBB), enhancing direct brain targeting can improve efficacy and potentially reduce systemic side effects.
-
Causality: The BBB is a significant physiological hurdle that limits the free passage of many drugs from the systemic circulation into the central nervous system (CNS).
-
Advanced Delivery Strategies:
-
Intranasal (Nose-to-Brain) Delivery: This is a promising non-invasive route that can bypass the BBB.[2][20][21] By delivering the drug to the upper nasal cavity, it can be transported directly to the brain via the olfactory and trigeminal neural pathways.[20]
-
Formulation for Intranasal Route: Simple solutions are often cleared quickly by mucociliary action. Advanced formulations are necessary:
-
Nanoemulsions & In-Situ Gels: Formulating clozapine into a nanoemulsion that is then incorporated into a thermosensitive in-situ gel can enhance nasal residence time and improve permeation through the nasal mucosa.[2]
-
Lipid Nanocapsules (LNCs): LNCs with a particle size around 28 nm have demonstrated significantly enhanced brain bioavailability compared to oral or IV routes in rat models.[9]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate clozapine for controlled release and nose-to-brain delivery.[12][21]
-
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of Clozapine Solid Dispersion via Solvent Evaporation
This protocol is designed to enhance the dissolution rate of clozapine by converting it to an amorphous state within a hydrophilic carrier.
-
Materials: Clozapine API, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Preparation:
-
Accurately weigh Clozapine and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is formed.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
-
Validation:
-
Characterization: Confirm the amorphous nature of the clozapine within the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of the characteristic melting peak of crystalline clozapine in the DSC thermogram indicates successful amorphization.
-
In Vitro Dissolution: Perform dissolution testing as per USP guidelines (e.g., Apparatus II, 900 mL of 0.1 N HCl, 75 rpm). Compare the dissolution profile of the solid dispersion to that of the pure API. You should observe a significant and rapid increase in the percentage of drug dissolved.
-
Protocol 2: Formulation of Clozapine-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol uses a hot homogenization and ultrasonication technique to create a lipid-based nanocarrier system suitable for enhancing oral bioavailability.
-
Materials: Clozapine, Solid Lipid (e.g., Gelucire 44/14), Liquid Lipid (e.g., Labrafil M 1944), Surfactant (e.g., Tween 80), Purified Water.
-
Preparation:
-
Melt the solid lipid and liquid lipid together in a beaker at approximately 70-80°C (at least 10°C above the melting point of the solid lipid).
-
Dissolve the accurately weighed clozapine into this molten lipid mixture with continuous stirring.
-
In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10 minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication (using a probe sonicator) for 15 minutes.[17]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
-
Validation:
-
Particle Size and Zeta Potential: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Aim for a particle size below 200 nm with a low PDI (<0.3) for good stability.
-
Entrapment Efficiency (%EE): Determine the amount of clozapine encapsulated within the NLCs. This is typically done by separating the un-entrapped drug from the NLCs (e.g., by ultracentrifugation) and quantifying the free drug in the supernatant using a validated HPLC method.
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release: Conduct a drug release study using a dialysis bag method in a relevant buffer (e.g., phosphate buffer pH 6.8). The NLC formulation should exhibit a sustained release profile compared to the rapid release of a pure drug solution.[17]
-
Visualizing Experimental Workflows and Pathways
Logical Flow for Troubleshooting Low Bioavailability
The following diagram outlines a systematic approach to diagnosing and solving issues related to poor in vivo performance of clozapine.
Caption: Major metabolic pathways of clozapine in the liver.
Summary of Bioavailability Enhancement Strategies
The table below summarizes key formulation strategies, their mechanisms of action, and typical improvements observed.
| Strategy | Mechanism of Action | Key Advantages | Typical Fold Increase in Bioavailability (Pre-clinical) |
| Solid Dispersions | Increases dissolution rate by creating an amorphous form of the drug in a hydrophilic carrier. [13][15] | High drug loading, established manufacturing techniques. | Varies, primarily improves rate and extent of dissolution. |
| Co-crystals | Modifies crystal lattice, increasing aqueous solubility and dissolution rate. [3][18] | Significant solubility enhancement (e.g., 15-fold). [3] | Dependent on dissolution enhancement. |
| Lipid Nanoparticles (SLN/NLC) | Solubilizes the drug in a lipid matrix; can promote lymphatic uptake, bypassing the liver. [9][16][17] | Protects drug from degradation, sustained release, potential for bypassing first-pass effect. [9][11][17] | 2 to 8-fold increase (brain AUC) vs. IV/oral solutions. [9] |
| Intranasal Delivery | Bypasses the GI tract and first-pass metabolism; direct nose-to-brain transport is possible. [2][20][21] | Rapid onset, avoids BBB, reduces systemic exposure and side effects. [2][9] | 6.15-fold increase in brain concentration vs. oral tablet. [20] |
By understanding the fundamental challenges of clozapine's physicochemical properties and employing a logical, evidence-based approach to formulation development, researchers can successfully enhance its in vivo bioavailability and obtain more reliable and meaningful experimental results.
References
-
Al-mahallawi, A. M., et al. (2021). Manipulation of Lipid Nanocapsules as an Efficient Intranasal Platform for Brain Deposition of Clozapine as an Antipsychotic Drug. Pharmaceuticals, 14(11), 1165. Available from: [Link]
-
Głowacki, M., et al. (2021). Development of a New Polymeric Nanocarrier Dedicated to Controlled Clozapine Delivery at the Dopamine D2-Serotonin 5-HT1A Heteromers. International Journal of Molecular Sciences, 22(16), 8845. Available from: [Link]
-
Schaber, G., et al. (1998). Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance. British Journal of Clinical Pharmacology, 46(5), 441–447. Available from: [Link]
-
Kumar, G. Y. S., et al. (2014). Formulation and evaluation of clozapine solidlipidnanoparticles with natural lipid. International Journal of Pharmacy and Technology, 2(24). Available from: [Link]
-
ResearchGate. (n.d.). Clozapine loaded nanostructured lipid carriers engineered for brain targeting via nose-to-brain delivery: Optimization and in vivo pharmacokinetic studies. Available from: [Link]
-
Abdel-Mottaleb, M. M. A., et al. (2020). Dissolution Enhancement of Clozapine Using Microwave-Assisted Solid Dispersion Technique. ResearchGate. Available from: [Link]
-
Basha, N., et al. (2016). SOLUBILITY ENHANCEMENT OF CLOZAPINE USING SUPER DISINTEGRANTS BY SOLID DISPERSION METHODS. ResearchGate. Available from: [Link]
-
Pardiñas, A. F., et al. (2024). Impact of patient-specific factors on clozapine metabolism in individuals with treatment-resistant schizophrenia or schizoaffective disorder. The Pharmacogenomics Journal. Available from: [Link]
-
El-Zaafarany, G. M., et al. (2022). Intranasal delivery of Clozapine using nanoemulsion-based in-situ gels: An approach for bioavailability enhancement. Journal of Drug Delivery Science and Technology, 72, 103369. Available from: [Link]
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PharmGKB. (n.d.). Clozapine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available from: [Link]
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Tan, M. S. A., et al. (2020). Development and optimization of clozapine-loaded PLGA nanoparticles for nose-to-brain delivery using supercritical fluid technology. UQ eSpace. Available from: [Link]
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Al-mahallawi, A. M., et al. (2022). Optimizing clozapine-loaded nanostructured lipid carriers through central composite design for enhance bioavailability in antipsychotic therapy. Analytical Chemistry Letters, 12(3), 356-373. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Nanosponges as a Novel Drug Delivery System for the Management of Schizophrenia: A Comprehensive Review. Available from: [Link]
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Thorn, C. F., et al. (2017). PharmGKB Summary: Clozapine Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 27(6), 213–220. Available from: [Link]
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Tello, D., et al. (2019). Population Pharmacokinetics of Clozapine and Norclozapine and Switchability Assessment between Brands in Uruguayan Patients with Schizophrenia. AAPS PharmSciTech, 20(3), 114. Available from: [Link]
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Alatas, F., et al. (2020). Solubility Enhancement of Clozapine through Co-crystal Formation with Isonicotinamide. Indonesian Journal of Pharmaceutics, 1(1), 1-6. Available from: [Link]
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Sharma, D., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 9(09), 123-133. Available from: [Link]
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Alatas, F., et al. (2020). Solubility Enhancement of Clozapine Through Co-Crystal Formation with Isonicotinamide. Indonesian Journal of Pharmaceutics. Available from: [Link]
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Validation & Comparative
Unraveling the Efficacy of Novel Compound C22H23ClN4: A Comparative Analysis
A Deep Dive into a Potential New Inhibitor and Its Place in the Therapeutic Landscape
In the dynamic field of drug discovery, the emergence of novel chemical entities with therapeutic potential marks a critical step toward addressing unmet medical needs. This guide focuses on C22H23ClN4, a compound of growing interest, and aims to provide a comprehensive comparison of its efficacy against established inhibitors. This analysis is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of its biological activity, supported by experimental data and protocols.
Introduction to this compound: Unveiling a New Molecular Player
The molecular formula this compound represents a novel small molecule whose specific biological target and mechanism of action are the subject of ongoing intensive investigation. Initial high-throughput screening assays have suggested its potential as a modulator of key signaling pathways implicated in disease. Understanding its efficacy in relation to well-characterized inhibitors is paramount to defining its therapeutic promise and guiding future development efforts.
Comparative Efficacy Analysis: Benchmarking Against Gold Standards
To contextualize the potential of this compound, its inhibitory activity must be compared against established drugs that target similar biological pathways. For the purpose of this guide, we will compare its hypothetical efficacy against known inhibitors of a major signaling pathway often implicated in oncology: the Receptor Tyrosine Kinase (RTK) pathway, which includes targets like EGFR, VEGFR, and PDGFR.
Let us assume, for illustrative purposes, that this compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. We will compare its efficacy with first and second-generation EGFR inhibitors, Gefitinib and Afatinib.
Table 1: Comparative In Vitro Efficacy of EGFR Inhibitors
| Compound | Target(s) | IC50 (nM) vs. EGFR (Wild-Type) | IC50 (nM) vs. EGFR (L858R mutant) | IC50 (nM) vs. EGFR (T790M mutant) |
| This compound | EGFR | [Hypothetical Data] 5.2 | [Hypothetical Data] 1.8 | [Hypothetical Data] 85.7 |
| Gefitinib | EGFR | 26 | 10 | >1000 |
| Afatinib | EGFR, HER2, HER4 | 0.5 | 0.4 | 10 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated.
This comparative table immediately highlights the potential strengths and weaknesses of our novel compound. While showing potent inhibition against wild-type and the L858R activating mutation, its efficacy against the common T790M resistance mutation is less pronounced than that of a second-generation inhibitor like Afatinib. This initial assessment is crucial for positioning the compound and identifying the clinical scenarios where it might be most effective.
Experimental Protocol: Cell-Based Assay for EGFR Inhibition
To ensure scientific rigor and reproducibility, a detailed experimental protocol for determining the half-maximal inhibitory concentration (IC50) is essential. The following is a standardized protocol for a cell-based assay using a cancer cell line overexpressing EGFR.
Objective: To determine the IC50 of this compound, Gefitinib, and Afatinib against an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).
Materials:
-
NCI-H1975 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Gefitinib, Afatinib (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound, Gefitinib, and Afatinib in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. A DMSO control (vehicle) must be included.
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence data is proportional to the number of viable cells. Normalize the data to the DMSO control (100% viability) and a background well with no cells (0% viability). Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Causality in Experimental Design: The choice of the NCI-H1975 cell line is critical as it harbors a key resistance mutation (T790M), providing a clinically relevant model to assess the potential of this compound to overcome resistance. The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe the anti-proliferative effects of the inhibitors.
Visualizing the Mechanism: EGFR Signaling and Inhibition
To better understand the context of this comparative analysis, a visualization of the EGFR signaling pathway and the points of inhibition is invaluable.
Caption: EGFR signaling pathway and points of inhibition.
This diagram illustrates how ligands like EGF activate EGFR, triggering downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which ultimately drive cell proliferation and survival. Both this compound and the known inhibitors, Gefitinib and Afatinib, act by directly inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the efficacy of the novel compound this compound against established inhibitors of the EGFR pathway. The hypothetical data suggests that while this compound may exhibit potent activity, its profile against resistance mutations will be a critical determinant of its clinical utility.
Future research should focus on:
-
Comprehensive Kinase Profiling: To determine the selectivity of this compound across the human kinome.
-
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties.
By systematically benchmarking novel compounds like this compound against existing therapies, the scientific community can more effectively identify and advance the most promising candidates into clinical development, ultimately benefiting patients in need of new and improved treatments.
References
As the identity of this compound is not publicly established, this reference list provides examples of authoritative sources for the known inhibitors and methodologies discussed.
A Researcher's Guide to Validating the Mechanism of Action of C22H23ClN4 (Alectinib) as a Kinase Inhibitor
Introduction: Defining the Target of C22H23ClN4
The molecular formula this compound corresponds to Alectinib, a highly selective, second-generation tyrosine kinase inhibitor (TKI).[1][2] Marketed as Alecensa®, it is a cornerstone therapy for patients with non-small cell lung cancer (NSCLC) driven by an abnormal anaplastic lymphoma kinase (ALK) gene.[3][4] The central hypothesis for Alectinib's mechanism of action (MoA) is that it binds to the ATP-binding pocket of the ALK receptor tyrosine kinase, preventing its phosphorylation and subsequent activation of downstream oncogenic signaling pathways.[5][6][7] This blockade is designed to halt cell proliferation and induce programmed cell death, or apoptosis, in ALK-dependent cancer cells.[5][8][9]
Validating this MoA is not a single experiment but a multi-faceted, methodical process. A robust validation strategy relies on a set of orthogonal assays that interrogate the drug's effect at different biological levels: direct target binding, enzymatic inhibition, downstream pathway modulation, and the ultimate cellular phenotype. This guide provides a comparative overview of key experimental approaches, outlining the rationale behind each method and providing actionable protocols for rigorous MoA confirmation.
Part 1: Target Engagement - Does Alectinib Bind ALK in a Cellular Milieu?
The foundational step in MoA validation is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. Without this direct evidence of target engagement, any observed downstream effects could be misinterpreted. We will compare two powerful techniques for this purpose.
Method A: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA operates on a simple biophysical principle: when a ligand binds to a protein, it typically increases the protein's thermal stability.[10][11] By heating intact cells or cell lysates to various temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding compound like Alectinib, this curve will shift to higher temperatures, providing direct evidence of target engagement.[10][12] It is a label-free method that assesses binding to the native protein in its physiological context.
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Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture: Culture ALK-positive cells (e.g., NCI-H2228) to ~80% confluency.
-
Treatment: Treat cells with Alectinib (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours in culture medium.
-
Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Divide each treatment group into 8-10 aliquots in PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C gradient) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody against total ALK.
-
Analysis: Quantify the band intensities. For each treatment group, normalize the intensity of each heated sample to the unheated control. Plot the normalized soluble ALK fraction against temperature to generate melting curves and determine the thermal shift.
Method B: NanoBRET™ Target Engagement Assay
Expertise & Rationale: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a fluorescent tracer that binds the target (the acceptor).[13][14] When an unlabeled compound like Alectinib competes with the tracer for binding to the ALK-NanoLuc® fusion, the BRET signal decreases in a dose-dependent manner, allowing for the quantitative determination of intracellular affinity (IC50) and occupancy.[15][16]
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer (BRET) |
| Cell State | Live cells during treatment, lysate for readout | Live cells throughout the entire assay |
| Detection | Label-free (requires specific antibody) | Requires genetic modification (NanoLuc® fusion) & tracer |
| Throughput | Lower; often reliant on Western blotting | High; plate-based luminometer readout |
| Output | Thermal shift (ΔTm), qualitative to semi-quantitative | Intracellular IC50, quantitative affinity, residence time |
| Key Advantage | Assesses the native, unmodified target protein | Highly quantitative, real-time measurements in living cells |
| Reference | [17][18] | [15][19] |
Part 2: Target Inhibition - Does Alectinib Block ALK's Enzymatic Function?
Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into the inhibition of the target's biological function—in this case, ALK's kinase activity.
Method A: In Vitro Kinase Assay (Biochemical)
Expertise & Rationale: This biochemical assay directly measures the enzymatic activity of purified, recombinant ALK protein. Its purpose is to quantify the potency of Alectinib in a clean, cell-free system, providing a precise half-maximal inhibitory concentration (IC50) value.[20] Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction; a lower signal indicates greater inhibition.[21] This method isolates the drug-enzyme interaction from cellular complexities like membrane transport or off-target effects.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Serially dilute Alectinib in DMSO, then further in reaction buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of each Alectinib dilution or DMSO vehicle control.
-
Kinase Reaction: Add 2 µL of a solution containing recombinant ALK enzyme and its specific peptide substrate. To initiate the reaction, add 2 µL of an ATP solution. Incubate at room temperature for 1-2 hours.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot luminescence against the log of Alectinib concentration and fit the data to a dose-response curve to calculate the biochemical IC50.
Method B: Phospho-ALK Western Blot (Cellular)
Expertise & Rationale: While the in vitro assay measures potency against the isolated enzyme, this cellular assay confirms that Alectinib can access and inhibit ALK within a cell. ALK is a tyrosine kinase that autophosphorylates when active.[6] Therefore, a reduction in ALK phosphorylation serves as a direct biomarker of its inhibition in a cellular context.[22] This self-validating system uses total ALK protein as a loading control to ensure that observed changes in phosphorylation are due to kinase inhibition, not protein degradation.
Table 1: Reported Potency of Alectinib
| Assay Type | Target | IC50 Value | Cell Line / Condition | Reference |
| Cellular Proliferation | ALK-mutant | 3.18 - 9.6 µM | Various Neuroblastoma | [8] |
| Cellular Proliferation | ALK-rearranged | ~30 nM | NCI-H2228 | [23] |
| In Vitro Kinase | ALK | 1.9 nM | Cell-free | [24] |
| In Vitro Kinase | RET | 4.8 nM | Cell-free | [25] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration and specific cell line used.
Part 3: Downstream Pathway Modulation - Does ALK Inhibition Silence Oncogenic Signaling?
Inhibiting the ALK kinase should block the downstream signaling pathways that drive cancer cell growth and survival.[26] Verifying the suppression of these pathways provides crucial mechanistic evidence linking target inhibition to the desired biological outcome.
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} caption { label="Figure 2: Alectinib's Inhibition of ALK Signaling."; fontsize=10; fontname="Arial"; } }
Method A: Targeted Western Blot for Key Signaling Nodes
Expertise & Rationale: Based on established ALK signaling literature, the PI3K/AKT and STAT3 pathways are critical downstream effectors.[5] This experiment provides a focused, hypothesis-driven validation of pathway modulation. By probing for the phosphorylated (active) forms of key proteins like AKT (p-AKT) and STAT3 (p-STAT3), we can directly observe the effect of Alectinib. Importantly, some studies show that STAT3 phosphorylation can be restored over time, suggesting adaptive resistance mechanisms, making kinetic analysis valuable.[27]
Detailed Protocol: Downstream Western Blot
-
Cell Culture & Treatment: Seed ALK-positive cells (e.g., H3122) and treat with Alectinib (e.g., 100 nM, 1 µM) or vehicle for various time points (e.g., 2, 6, 24 hours).
-
Lysis & Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against p-ALK, total ALK, p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and a loading control (e.g., β-Actin).
-
Analysis: Quantify band intensities. For each time point and dose, calculate the ratio of the phosphorylated protein to its total protein counterpart to assess the specific inhibition of signaling.
Method B: Global Transcriptomic Analysis (RNA-Sequencing)
Expertise & Rationale: While Western blotting is excellent for testing a specific hypothesis, RNA-sequencing (RNA-Seq) offers an unbiased, global view of the cellular response to Alectinib.[28] By comparing the transcriptomes of treated versus untreated cells, we can identify entire gene expression signatures that are modulated by ALK inhibition. This can confirm the downregulation of known ALK target genes and may also reveal novel off-target effects or resistance pathways, providing a much broader understanding of the drug's MoA.[29][30]
Comparison of Pathway Analysis Methods
| Feature | Targeted Western Blot | RNA-Sequencing (RNA-Seq) |
| Scope | Focused, hypothesis-driven | Global, unbiased discovery |
| Analyte | Protein phosphorylation (activity) | mRNA abundance (gene expression) |
| Throughput | Moderate | Low to moderate |
| Cost & Complexity | Relatively low cost and complexity | Higher cost, complex data analysis |
| Key Question Answered | "Does Alectinib inhibit the specific pathways I expect?" | "What is the full spectrum of transcriptional changes caused by Alectinib?" |
| Reference | [8][27] | [29][31] |
Part 4: Phenotypic Outcome - Does Alectinib Inhibit Cancer Cell Growth and Induce Death?
The final and most biologically relevant validation step is to demonstrate that the molecular effects of Alectinib translate into the desired anti-cancer phenotype: inhibition of proliferation and induction of cell death.
Method A: Cell Viability / Proliferation Assay
Expertise & Rationale: This assay quantifies the effect of Alectinib on the overall growth and viability of cancer cells.[23] By comparing its effect on ALK-positive cell lines versus ALK-negative control lines, we can establish on-target dependency. A potent and selective compound should show a significantly lower IC50 (the concentration required to inhibit growth by 50%) in cells whose survival depends on the target. Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity and viability.
Detailed Protocol: Cell Viability Assay
-
Cell Seeding: Seed ALK-positive (e.g., NCI-H2228) and ALK-negative (e.g., A549) cells into 96-well white, clear-bottom plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Alectinib (e.g., 10-fold dilutions from 10 µM to 1 pM) or vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the log of Alectinib concentration to determine the IC50 for each cell line.
Method B: Apoptosis Assay
Expertise & Rationale: A decrease in viability can be due to cytostatic (halting proliferation) or cytotoxic (inducing death) effects. To confirm that Alectinib actively kills cancer cells, a specific apoptosis assay is required.[9][32] Assays like Caspase-Glo® 3/7 measure the activity of executioner caspases, which are key mediators of apoptosis.[33] An increase in caspase activity following Alectinib treatment is strong evidence for the induction of programmed cell death.[34][35]
Conclusion
The validation of this compound (Alectinib)'s mechanism of action is a clear demonstration of modern pharmacological principles. A convincing MoA dossier is built not from a single experiment, but from a cohesive narrative woven from orthogonal lines of evidence. By systematically demonstrating target engagement (CETSA, NanoBRET™), target inhibition (in vitro kinase assays, phospho-Westerns), downstream pathway modulation (targeted Westerns, RNA-Seq), and phenotypic consequences (viability, apoptosis assays), researchers can construct an unassailable case for the drug's precise molecular action. This tiered, self-validating approach is the bedrock of confidence for both preclinical research and successful clinical development.
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The effect of alectinib, SHP099, and the combination on apoptosis... . ResearchGate. Available at: [Link]
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Mingers, S., et al. (2024). Alectinib treatment improves photodynamic therapy in cancer cell lines of different origin . Photodiagnosis and Photodynamic Therapy. Available at: [Link]
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Alectinib shows benefit across genetic profiles in resected ALK-positive NSCLC . ESMO. Available at: [Link]
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Cabillic, F., et al. (2019). ALK fusion variants detection by targeted RNA-next generation sequencing and clinical responses to crizotinib in ALK-positive non-small cell lung cancer . Lung Cancer. Available at: [Link]
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Kodama, T., et al. (2017). In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET . Oncotarget. Available at: [Link]
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Petrelli, F., et al. (2018). Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy . Expert Opinion on Drug Safety. Available at: [Link]
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Gainor, J. F., et al. (2016). Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer . Journal of Thoracic Oncology. Available at: [Link]
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Kinoshita, K., et al. (2016). Dramatic response to alectinib in a patient of ALK-rearranged lung cancer with poor performance status . Respiratory Medicine Case Reports. Available at: [Link]
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A Comparative Guide to the Receptor Pharmacology of Clozapine (C22H23ClN4) and Other Atypical Antipsychotics
This guide provides an in-depth, objective comparison of the in vitro pharmacological profiles of Clozapine (C22H23ClN4) and other widely used heterocyclic atypical antipsychotic agents: Olanzapine, Risperidone, and Quetiapine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data from activity assays that underpin our understanding of their therapeutic efficacy and side-effect profiles.
Introduction: The Nuances of Atypical Antipsychotic Action
The therapeutic efficacy of atypical antipsychotics in managing complex psychiatric disorders, particularly schizophrenia, is not merely a matter of dopamine D2 receptor antagonism. Instead, it arises from a complex interplay of interactions with a broad spectrum of neurotransmitter receptors.[1] Clozapine, the prototype of atypical antipsychotics, exemplifies this multi-receptor profile. Its unique clinical effectiveness, especially in treatment-resistant schizophrenia, is attributed to its specific pattern of receptor affinities, which differs significantly from other agents.[2] This guide will dissect these differences through a comparative analysis of their performance in in vitro activity assays.
The choice of comparators—Olanzapine, Risperidone, and Quetiapine—is deliberate. These heterocyclic compounds are structurally and pharmacologically related to Clozapine and represent key alternatives in clinical practice.[3][4][5] Understanding their distinct receptor binding affinities is crucial for rational drug design and for predicting clinical outcomes.
The Core of Atypicality: A Multi-Receptor Binding Profile
The defining characteristic of atypical antipsychotics is their broad receptor binding profile, extending beyond the dopamine D2 receptor to include various serotonin, muscarinic, adrenergic, and histaminergic receptors.[6] This multi-faceted interaction is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS), compared to first-generation antipsychotics.[7]
Below is a diagram illustrating the key receptor systems implicated in the action of these drugs.
Caption: Overview of the relative affinities of Clozapine and comparator compounds for key neurotransmitter receptors.
Comparative Analysis of In Vitro Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of Clozapine, Olanzapine, Risperidone, and Quetiapine for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data, compiled from various authoritative sources, provides a quantitative basis for comparing their pharmacological profiles.
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D2 | 129.2[8] | 23.36[8] | 3.090[8] | 334.89[8] |
| Serotonin 5-HT2A | 5.4[7] | 4[1] | 0.2[1] | 30[1] |
| Muscarinic M1 | 4.280[8] | 22.0[8] | 4703[8] | 304.0[8] |
| Histamine H1 | 13.58[8] | 4.452[8] | 44.35[8] | 10.60[8] |
| Adrenergic α1 | 6.890[8] | 84.41[8] | 7.600[8] | 17.95[8] |
Data Interpretation and Causality:
-
Dopamine D2 Receptor: Risperidone exhibits the highest affinity for the D2 receptor, followed by Olanzapine, then Clozapine, and lastly Quetiapine with a significantly lower affinity.[8] The relatively low D2 affinity of Clozapine and Quetiapine is thought to contribute to their lower risk of extrapyramidal side effects.[4][9] The "fast-off" dissociation kinetics from the D2 receptor is another crucial aspect of atypicality, particularly for Clozapine and Quetiapine.[7][9]
-
Serotonin 5-HT2A Receptor: All four compounds display a higher affinity for the 5-HT2A receptor than for the D2 receptor, a hallmark of atypical antipsychotics.[1] This high 5-HT2A to D2 affinity ratio is believed to be a key factor in their efficacy against the negative symptoms of schizophrenia and their reduced propensity to cause EPS.[7]
-
Muscarinic M1 Receptor: Clozapine and Olanzapine show high affinity for the M1 receptor, which can lead to anticholinergic side effects such as dry mouth, constipation, and blurred vision.[6][8] In contrast, Risperidone and Quetiapine have a much lower affinity for this receptor.[8]
-
Histamine H1 Receptor: High affinity for the H1 receptor, as seen with Olanzapine, Quetiapine, and Clozapine, is associated with sedative effects and weight gain.[8][10] Risperidone has a moderate affinity for the H1 receptor.[8]
-
Adrenergic α1 Receptor: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing). Clozapine, Risperidone, and Quetiapine all have a high affinity for this receptor.[6][8]
Experimental Methodologies: A Closer Look at Activity Assays
The quantitative data presented in this guide is primarily derived from in vitro radioligand receptor binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise measurement of a compound's affinity for a specific receptor.
General Workflow for Radioligand Receptor Binding Assays
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: A generalized workflow for a competitive radioligand receptor binding assay.
Detailed Protocol: Dopamine D2 Receptor Binding Assay
This protocol provides a step-by-step methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Test Compounds: Clozapine, Olanzapine, Risperidone, Quetiapine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 1 mM EDTA.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Culture and harvest cells expressing the D2 receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only assay buffer and radioligand.
-
For non-specific binding wells, add assay buffer, radioligand, and the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: From In Vitro Activity to Clinical Implications
The in vitro activity assays detailed in this guide provide a fundamental understanding of the pharmacological properties of Clozapine and other heterocyclic antipsychotics. The distinct receptor binding profiles, quantified by Ki values, offer a rational basis for their observed clinical efficacy and side-effect profiles.
Clozapine's unique profile, characterized by moderate D2 affinity, high 5-HT2A affinity, and significant interactions with muscarinic, histaminergic, and adrenergic receptors, sets it apart.[8] While Olanzapine shares some similarities, particularly in its high affinity for muscarinic and histaminic receptors, it possesses a higher affinity for the D2 receptor.[8] Risperidone, with its potent D2 and 5-HT2A antagonism, represents a different pharmacological class, while Quetiapine's low D2 affinity and rapid dissociation kinetics underscore its atypical nature.[4][5]
It is imperative for researchers and clinicians to appreciate that these in vitro data are a critical starting point. The ultimate clinical effect of these compounds is a complex interplay of their receptor binding profiles, pharmacokinetics, and individual patient factors. This guide serves as a foundational resource for navigating the intricate pharmacology of these essential medicines.
References
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- Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., Bröcheler, A., ... & Vernaleken, I. (2008). Quetiapine has a D 2/3 receptor binding profile similar to clozapine: A [18 F] fallypride PET study in patients with schizophrenia. Journal of Nuclear Medicine, 49(supplement 1), 145P.
- Czamara, D., Rohde, J., Hiemke, C., & Zill, P. (2025). Contrasting Effects of Clozapine and Risperidone on Cholesterol Metabolism, Synaptic Proteins, and Transcriptional Regulation in Human LUHMES Neurons. International Journal of Molecular Sciences, 26(23), 1-20.
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- Hirota, S., Ito, K., & Yoshimi, N. (2003). Neuropharmacological profile of an atypical antipsychotic, NRA0562. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 23(6), 261-269.
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- Kapur, S., Zipursky, R. B., Remington, G., Jones, C., DaSilva, J., Wilson, A. A., & Houle, S. (1999). Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia.
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A Researcher's Guide to the Cross-Validation of Biological Targets for Novel Compounds: A Case Study with C22H23ClN4
In the landscape of drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the identification and validation of the compound's biological target(s). A molecule's formula, such as C22H23ClN4, represents a world of potential therapeutic interactions, but without a clear understanding of its mechanism of action, its development is stalled. This guide provides a comprehensive overview of modern, cross-disciplinary approaches to elucidate and validate the biological targets of a novel chemical entity, using the hypothetical compound this compound as our case study.
The core principle of robust target validation is the convergence of evidence from orthogonal methodologies. No single technique is foolproof; therefore, a multi-pronged approach is essential to build a compelling case for a specific target or set of targets. We will explore a logical workflow that begins with broad, predictive in-silico methods and progressively narrows down to highly specific, function-validating in-vitro and in-vivo experiments.
The Modern Target Identification & Validation Workflow
The contemporary strategy for target deconvolution is an iterative process that cycles between computational prediction and experimental verification. This workflow is designed to maximize efficiency and minimize the pursuit of false positives.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: In-Silico Target Prediction - Charting the Possibilities
Before embarking on resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid first pass to generate a list of putative targets.[1] These approaches primarily fall into two categories: ligand-based and structure-based.
-
Ligand-Based Approaches : These methods operate on the principle that structurally similar molecules often have similar biological activities.[2] By comparing the structure of this compound to large databases of compounds with known targets (e.g., ChEMBL, PubChem), we can identify potential targets.
-
Causality : If a novel compound is structurally analogous to a known inhibitor of a specific kinase, it is hypothesized that the novel compound may also bind to that kinase or a related one.
-
Self-Validation : The strength of this prediction is contingent on the diversity and quality of the underlying database. Predictions should be cross-referenced across multiple algorithms and databases.
-
-
Structure-Based Approaches (Reverse Docking) : If the 3D structure of this compound can be accurately modeled, it can be computationally "docked" against a library of protein structures (e.g., from the Protein Data Bank).[3] This method simulates the binding of the small molecule to the active sites of numerous proteins, and a scoring function is used to rank the most likely targets.
-
Causality : This approach predicts direct physical interaction based on steric and electrostatic complementarity between the ligand and the protein target.
-
Self-Validation : The accuracy of the docking simulation and its scoring function is critical. It is advisable to use multiple docking programs and consensus scoring to reduce false positives.
-
| In-Silico Method | Principle | Pros | Cons | Typical Output |
| Ligand-Based | Chemical similarity to known active compounds.[2] | Fast, does not require protein structure, good for identifying polypharmacology.[2][4] | Limited to well-characterized target families, may miss truly novel interactions. | Ranked list of putative protein targets with similarity scores. |
| Structure-Based | Computational docking of the ligand into protein binding sites.[3] | Can identify novel interactions, provides a structural hypothesis for binding. | Computationally intensive, requires high-quality protein structures, scoring functions can be inaccurate. | Ranked list of protein targets with docking scores/binding energy estimates. |
Phase 2: Experimental Target Identification and Engagement Confirmation
With a list of putative targets from in-silico analyses, the next phase is to experimentally determine which of these proteins, if any, this compound directly interacts with in a biological context.
Affinity-Based Chemoproteomics (e.g., Kinobeads)
For certain classes of targets, such as protein kinases, powerful chemoproteomic tools exist. "Kinobeads" are a mixture of non-selective kinase inhibitors immobilized on a solid support.[5][6] These beads are used to enrich a large fraction of the cellular kinome from a cell lysate.[7][8]
By incubating the lysate with our compound of interest (this compound) before adding the kinobeads, we can identify its targets through competition. Kinases that bind to this compound will not be pulled down by the beads. The depleted proteins can then be identified and quantified using mass spectrometry.[9]
Experimental Protocol: Kinobead Competition Binding Assay
-
Cell Lysate Preparation : Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve native protein conformations.
-
Compound Incubation : Aliquot the lysate. To the experimental samples, add varying concentrations of this compound. To the control sample, add vehicle (e.g., DMSO). Incubate to allow for binding.
-
Kinobead Enrichment : Add kinobeads to all samples and incubate to allow for the binding of non-competed kinases.
-
Wash and Elution : Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for MS : Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis : Identify proteins that are significantly less abundant in the this compound-treated samples compared to the control. These are the primary binding targets.
Caption: Competitive binding workflow using Kinobeads.
Cellular Thermal Shift Assay (CETSA)
Identifying a protein that binds to a compound is a major step, but it is crucial to confirm this engagement occurs within the complex milieu of a living cell. CETSA is a powerful technique for this purpose.[10][11] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[12][13]
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Treatment : Treat intact cells with a range of this compound concentrations.
-
Heating : Heat the cells at a single, specific temperature (determined from a preliminary melt-curve experiment) that causes partial denaturation of the target protein.
-
Cell Lysis : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Detection : Quantify the amount of soluble target protein remaining in each sample using a specific detection method like Western Blot or ELISA.
-
Data Analysis : Plot the amount of soluble protein against the concentration of this compound. A dose-dependent increase in soluble protein indicates target engagement.
| Experimental Method | Principle | Pros | Cons | Typical Output |
| Kinobeads/Chemoproteomics | Competitive binding to immobilized broad-spectrum inhibitors.[5] | Unbiased within a target class (e.g., kinases), identifies direct binders.[6] | Limited to target classes for which beads are available, requires specialized MS equipment. | List of direct binding proteins and their relative affinities. |
| CETSA | Ligand-induced thermal stabilization of the target protein.[10][11] | Confirms target engagement in intact cells or lysates, applicable to any soluble protein.[12] | Lower throughput for initial discovery, requires a specific antibody or detection method for the target. | Dose-response curve demonstrating target stabilization.[10] |
Phase 3: Functional Validation - Linking Target to Phenotype
Confirming that this compound binds to a target inside a cell is not the same as proving that this interaction is responsible for the compound's ultimate biological effect. Functional validation aims to bridge this gap. Genetic methods are the gold standard for this phase.[14]
RNA Interference (shRNA/siRNA)
-
Causality : If knocking down the target protein produces the same cellular outcome (e.g., decreased proliferation, induction of apoptosis) as the compound, it provides strong evidence that the compound acts through this target.
-
Self-Validation : A crucial control is to use multiple, distinct shRNA sequences for the same target to ensure the observed phenotype is not due to off-target effects of a single shRNA.[18] Furthermore, a "rescue" experiment, where a version of the target protein that is resistant to the shRNA is re-expressed, should reverse the phenotype.
Experimental Protocol: shRNA-Mediated Target Validation
-
shRNA Design & Cloning : Design and clone at least two independent shRNA sequences targeting the putative target gene into a suitable vector (e.g., lentiviral).[19]
-
Viral Production & Transduction : Produce viral particles and transduce the target cells. Select for successfully transduced cells.
-
Knockdown Confirmation : After selection, confirm the reduction of the target protein's expression via Western Blot or qRT-PCR.
-
Phenotypic Assay : Perform the same cellular assay used to characterize the effect of this compound on the knockdown cells and control cells (transduced with a non-targeting shRNA).
-
Comparison : Compare the phenotype of the knockdown cells to the phenotype of cells treated with this compound. A strong correlation validates the target's functional role.
Caption: Logic for validating a target's function using shRNA.
Conclusion
The identification and validation of biological targets for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By integrating in-silico predictions with orthogonal experimental approaches such as chemoproteomics, cellular target engagement assays, and genetic knockdowns, researchers can build a robust, multi-faceted case for a compound's mechanism of action. This cross-validation strategy is fundamental to mitigating risk in drug development and is the bedrock upon which successful therapeutic programs are built.
References
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Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. Available at: [Link]
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Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central. PubMed Central. Available at: [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. PubMed Central. Available at: [Link]
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(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
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In Silico Target Prediction - Creative Biolabs. Creative Biolabs. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. Available at: [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. MDPI. Available at: [Link]
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Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed. PubMed. Available at: [Link]
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A Comparative Guide to the Potency of 4-Anilinoquinazoline Derivatives as EGFR Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] The overexpression, amplification, or mutation of EGFR is a well-documented driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers.[4][5][6][7] Consequently, the targeted inhibition of the EGFR signaling pathway has become a validated and successful therapeutic strategy.[6][8]
This guide provides a comparative analysis of the potency of key 4-anilinoquinazoline derivatives, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their inhibitory potential and provide insights into the experimental design for their evaluation.
The EGFR Signaling Cascade: A Prime Target in Oncology
The EGFR is a transmembrane glycoprotein that, upon binding to its ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8][9] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, and metastasis.[4][5][9] In many cancers, aberrant EGFR activation leads to uncontrolled cell growth and division.[6] 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[10][11]
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.
Comparative Potency of 4-Anilinoquinazoline Derivatives
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in enzymatic assays against isolated EGFR and in cell-based assays that measure the antiproliferative effects on cancer cell lines. The following tables summarize the reported IC50 values for several prominent 4-anilinoquinazoline derivatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (del19) | EGFR (T790M) | HER2 | Reference |
| Gefitinib | 25.42 | - | - | >1000 | - | [7] |
| Erlotinib | 33.25 | - | - | - | - | [7] |
| Lapatinib | - | - | - | - | 95.5 | [12] |
| Afatinib | - | - | - | 10 | 14 | [13] |
| Dacomitinib | 6 | 5.3 | 4.4 | - | 45.7 | [13] |
| Compound 15 | 0.025 | - | - | - | - | [14] |
| Compound 19h | 0.47 | - | - | - | - | [15] |
Table 2: Antiproliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | A549 (NSCLC, EGFR wt) | HT-29 (Colon, EGFR wt) | MCF-7 (Breast, EGFR low) | H1975 (NSCLC, L858R/T790M) | HCC827 (NSCLC, del19) | Reference |
| Gefitinib | >10 | >10 | >10 | 8.05 | - | [16] |
| Erlotinib | - | - | - | - | - | - |
| Vandetanib | 10.62 (A431) | - | - | - | - | [17] |
| Compound 7i | 2.25 | 1.72 | 2.81 | - | - | [7] |
| Compound 8d | 1.99 (A431) | - | - | - | - | [17] |
| Compound 15b | 11.95 (H460) | 5.27 | 4.41 | - | - | [18] |
| Compound 13 | 7.35 | - | - | 9.08 | - | [19] |
Experimental Protocols for Potency Determination
The following protocols provide a framework for the in vitro evaluation of 4-anilinoquinazoline derivatives.
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Caption: Workflow for a Luminescent EGFR Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Dilute purified recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.[11]
-
Prepare a stock solution of ATP in the assay buffer. The final concentration should be at the apparent Km for ATP.[20]
-
Prepare serial dilutions of the 4-anilinoquinazoline test compounds in the assay buffer. A DMSO stock is typically used for initial dilution.
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Data Acquisition and Analysis:
Whole-Cell Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the test compounds.[21][22]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 4-anilinoquinazoline test compounds in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.[11]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a spectrophotometer at a wavelength of 570 nm.[24]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 4-anilinoquinazoline scaffold has proven to be exceptionally fruitful in the development of EGFR tyrosine kinase inhibitors. As demonstrated by the comparative data, subtle structural modifications can lead to significant differences in potency and selectivity against various EGFR mutants and other kinases. The continuous exploration of this chemical space, guided by robust in vitro and cell-based assays as detailed in this guide, is crucial for the discovery of next-generation inhibitors that can overcome acquired resistance and improve therapeutic outcomes for cancer patients.
References
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- Wang, B., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1259-1263.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]
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Independent Verification of C22H23ClN4 (Clozapine) Synthesis and Purity: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of the synthesis and purity verification of C22H23ClN4, commonly known as Clozapine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, experimentally-backed comparison of synthetic routes and analytical methodologies. By explaining the causality behind experimental choices, this guide aims to empower researchers to independently synthesize and verify the purity of this critical atypical antipsychotic agent.
Introduction: The Significance of Clozapine and the Imperative of Purity
Clozapine (8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) was a groundbreaking development in the treatment of schizophrenia, particularly for patients resistant to other antipsychotics.[3] Its unique pharmacological profile, characterized by a lower affinity for dopamine D2 receptors and a broader interaction with various other neurotransmitter systems, sets it apart from typical antipsychotics.[3] However, the therapeutic efficacy of Clozapine is intrinsically linked to its purity. The presence of impurities, arising from starting materials, intermediates, or degradation products, can significantly impact its safety and efficacy profile. Therefore, robust and reliable methods for both its synthesis and the independent verification of its purity are of paramount importance in a research and development setting.
This guide will first detail a well-established synthetic protocol for Clozapine, followed by a comprehensive section on its purification and the analytical techniques required to confirm its identity and purity with a high degree of confidence. Finally, a comparative analysis with other prominent atypical antipsychotics, Olanzapine and Risperidone, will be presented to provide a broader context for its synthesis and characterization.
Synthesis of Clozapine: A Step-by-Step Protocol and Mechanistic Rationale
The synthesis of Clozapine can be achieved through various routes. Here, we detail a widely recognized method starting from 2-amino-4-chlorodiphenylamine-2'-carboxylic acid. This multi-step synthesis involves the formation of a piperazinyl amide followed by a cyclization reaction to yield the final dibenzodiazepine core structure.
Figure 1: A simplified workflow for the synthesis of Clozapine.
Experimental Protocol: Synthesis of Clozapine
Step 1: Amide Formation
The initial step involves the conversion of the carboxylic acid group of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid into an amide by reacting it with N-methylpiperazine. This reaction is typically carried out in the presence of a coupling agent or by activating the carboxylic acid.
Step 2: Cyclization to form Clozapine
The resulting piperazide intermediate is then cyclized to form the tricyclic dibenzodiazepine structure of Clozapine. This is a critical step, often achieved by heating the intermediate with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline.
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7.4 grams of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide in 35 ml of phosphorus oxychloride.
-
To this suspension, add 1.4 ml of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, concentrate the mixture under vacuum to remove excess phosphorus oxychloride.
-
Carefully partition the residue between benzene and a mixture of ammonia and ice water.
-
Extract the benzene layer with dilute acetic acid.
-
Treat the acidic extract with activated charcoal to decolorize it and then filter.
-
Precipitate the crude Clozapine by adding concentrated ammonia water to the filtrate.
-
Dissolve the precipitate in diethyl ether, wash the ethereal solution with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude Clozapine by recrystallization from a suitable solvent system, such as acetone/petroleum ether, to yield yellow crystals of pure Clozapine. The reported yield for this final step is approximately 41%.[4]
Rationale for Experimental Choices:
-
Phosphorus oxychloride (POCl3): This reagent serves a dual purpose. It acts as a dehydrating agent to facilitate the intramolecular cyclization and as a chlorinating agent to form the chloro-imine intermediate which is then displaced by the secondary amine of the piperazine ring.
-
N,N-dimethylaniline: This tertiary amine base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Recrystallization: This is a crucial purification step to remove any unreacted starting materials, by-products, or other impurities, leading to a product with high purity suitable for analytical characterization and further use.
Independent Verification of Purity: A Multi-faceted Analytical Approach
Ensuring the purity of the synthesized Clozapine is a critical step that requires the application of multiple analytical techniques. This self-validating system of cross-verification provides a high degree of confidence in the identity and purity of the final compound.
Figure 2: A logical workflow for the comprehensive purity verification of synthesized Clozapine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of Clozapine. A validated, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Experimental Protocol: HPLC for Clozapine Purity
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 62.4mM, pH 4.5) in a ratio of 40:60 (v/v) is an effective isocratic mobile phase.[1] The addition of a small amount of triethylamine (e.g., 0.3%) can improve peak shape by masking residual silanol groups on the stationary phase.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 220 nm is suitable for the analysis of Clozapine.[1]
-
Sample Preparation: A stock solution of the synthesized Clozapine can be prepared in the mobile phase or a suitable diluent at a concentration of approximately 0.1 mg/mL.
Expected Results:
A pure sample of Clozapine will exhibit a single major peak at a specific retention time under the defined chromatographic conditions. The absence of significant secondary peaks indicates a high level of purity. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal method for purity assessment and confirmation of the molecular weight of the synthesized compound.
Experimental Protocol: GC-MS for Clozapine Analysis
-
Column: A capillary column such as an HP-5MS (30m x 0.25mm, 0.25µm film thickness) is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 305°C at a rate of 10°C/min.[2]
-
Injector and Transfer Line Temperature: These are typically set to 310°C.[2]
-
Ionization: Electron Impact (EI) at 70 eV is standard.[2]
-
Mass Analyzer: The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification. For Clozapine, characteristic ions at m/z 326 (molecular ion), 256, 243, and 192 can be monitored.[2]
Expected Results:
A pure sample will show a single peak in the chromatogram. The mass spectrum of this peak should correspond to the molecular weight of Clozapine (326.8 g/mol ) and exhibit a characteristic fragmentation pattern that can be compared to a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the synthesized molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR of Clozapine
A published ¹H NMR spectrum of Clozapine in CDCl₃ shows the following characteristic signals:
-
δ 7.26 (ddd, J = 7.8, 7.3, 1.6 Hz, 1H) : Aromatic proton.
-
δ 7.24 (dd, J = 7.6, 1.5 Hz, 1H) : Aromatic proton.
-
δ 7.06 (d, J = 2.4 Hz, 1H) : Aromatic proton.
-
δ 6.99 (ddd, J = 7.8, 7.3, 1.1 Hz, 1H) : Aromatic proton.
-
δ 6.83-6.76 (m, 2H) : Aromatic protons.
-
δ 6.60 (d, J = 8.3 Hz, 1H) : Aromatic proton.
-
δ 5.06 (s, 1H) : NH proton of the diazepine ring.
-
δ 3.42 (m, 4H) : Protons on the piperazine ring adjacent to the diazepine ring.
-
δ 2.93 (m, 4H) : Protons on the piperazine ring adjacent to the methyl group.
-
δ 2.40 (s, 3H) : Methyl group protons on the piperazine ring.[1]
¹³C NMR of Clozapine
While a readily available experimental ¹³C NMR spectrum was not found in the conducted literature search, this analysis is crucial for complete structural confirmation. A ¹³C NMR spectrum would provide a signal for each unique carbon atom in the Clozapine molecule, and the chemical shifts of these signals would be highly indicative of their chemical environment (e.g., aromatic, aliphatic, attached to nitrogen). The absence of extraneous peaks would further confirm the purity of the sample.
3.4. Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The experimentally determined melting point of the synthesized Clozapine should be compared to the literature value. A sharp melting point close to the reported value (183-184 °C) is a good indicator of high purity.[5]
Comparative Analysis: Clozapine vs. Olanzapine and Risperidone
To provide a comprehensive perspective, it is valuable to compare the synthesis and purity aspects of Clozapine with other widely used atypical antipsychotics, namely Olanzapine and Risperidone.
Synthesis Comparison
| Feature | Clozapine | Olanzapine | Risperidone |
| Starting Materials | 2-amino-4-chlorodiphenylamine-2'-carboxylic acid | 4-amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Key Reaction Step | Intramolecular cyclization | Nucleophilic aromatic substitution | N-alkylation |
| Reported Overall Yield | ~41% (for the final step)[4] | ~72-86.5% | ~60-63%[1] |
| Synthetic Complexity | Moderately complex, multi-step | Relatively straightforward condensation | Moderately complex, involves synthesis of two key intermediates |
Causality behind Differences: The synthetic route to Olanzapine is often more direct, leading to higher overall yields. The synthesis of Risperidone, while also efficient, involves the coupling of two relatively complex heterocyclic intermediates. The reported yield for the final cyclization step of the described Clozapine synthesis is moderate, and the overall yield from the initial starting materials would be lower, suggesting a more challenging synthesis in terms of overall efficiency.
Purity and Analytical Comparison
| Analytical Technique | Clozapine | Olanzapine | Risperidone |
| Primary Purity (HPLC) | Well-established C18 methods | C18 methods are standard | C18 methods are standard |
| Structural Confirmation | ¹H NMR data available, ¹³C NMR data less accessible | Well-characterized by NMR | Well-characterized by NMR |
| Molecular Weight (GC-MS) | Amenable to GC-MS analysis | Can be analyzed by MS, though GC may require derivatization | Can be analyzed by MS, though GC may require derivatization |
Insights from Comparison: All three compounds are well-suited for purity analysis by HPLC. However, the availability of comprehensive NMR data is a key factor for robust in-house verification. While ¹H NMR data for Clozapine is available, the lack of readily accessible ¹³C NMR data in the literature presents a minor challenge for complete characterization compared to Olanzapine and Risperidone, for which spectral data are more widely published.
Conclusion
This guide has provided a comprehensive framework for the independent synthesis and purity verification of Clozapine. By detailing a specific synthetic protocol and a multi-faceted analytical workflow, researchers are equipped with the necessary knowledge to produce and characterize this important antipsychotic agent with a high degree of confidence. The comparative analysis with Olanzapine and Risperidone further contextualizes the synthetic and analytical challenges and considerations. The principles of scientific integrity, including the explanation of experimental rationale and the emphasis on a self-validating system of analysis, are central to this guide. It is our hope that this resource will be a valuable tool for the scientific community engaged in the research and development of neuropsychiatric therapeutics.
References
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Capuano, B., Crosby, I. T., & Lloyd, E. J. (2002). Homobivalent ligands of the atypical antipsychotic clozapine: Design, synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 12(18), 2553–2556. [Link]
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Meltzer, H. Y. (2013). Classics in Chemical Neuroscience: Clozapine. ACS Chemical Neuroscience, 4(5), 653–657. [Link]
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Sivsivadze, K., Jokhadze, M., Tushurashvili, P., & Murtazashvili, T. (2017). DEVELOPMENT OF THE G C -M S /M S METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF CLOZAPINE IN HUMAN BLOOD. Georgian medical news, (264), 109–115. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Phenylamino-Pyrimidine Analogs as Kinase Inhibitors
In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the exploration of the Structure-Activity Relationship (SAR), a fundamental principle that dictates how subtle changes in a molecule's architecture can profoundly influence its biological activity.[1][2] This guide provides an in-depth, comparative analysis of the SAR of a series of phenylamino-pyrimidine analogs, a scaffold of significant interest in the development of kinase inhibitors for oncology.[3] We will dissect the causal relationships between structural modifications and their impact on potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
The Phenylamino-Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] This has made them one of the most important classes of drug targets in the 21st century.[3][6] The phenylamino-pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, such as Imatinib, a groundbreaking therapy for chronic myeloid leukemia.[5] Its success lies in its ability to mimic the adenine region of ATP, the natural substrate for kinases, allowing it to competitively bind to the enzyme's active site.
This guide will focus on a hypothetical series of C22H23ClN4 analogs built around a phenylamino-pyrimidine core, designed to inhibit a hypothetical tyrosine kinase, "TK-X". We will explore how systematic modifications at different positions of the scaffold influence its inhibitory activity.
Decoding the Structure-Activity Relationship: A Multi-Parameter Optimization
The goal of SAR studies is not merely to enhance potency but to achieve a harmonious balance of multiple properties, including selectivity, metabolic stability, and bioavailability.[1][7] Below, we compare the impact of substitutions at key positions of our hypothetical phenylamino-pyrimidine scaffold.
Table 1: Comparative SAR of Phenylamino-Pyrimidine Analogs against TK-X
| Compound ID | R1 (Pyridine Moiety) | R2 (Amide Side Chain) | R3 (Phenyl Ring) | TK-X IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| Lead-1 | Unsubstituted | N-methylpiperazine | 3'-chloro | 150 | 500 | 10.5 |
| ANA-1a | 3-methyl | N-methylpiperazine | 3'-chloro | 50 | 450 | 5.2 |
| ANA-1b | 4-methoxy | N-methylpiperazine | 3'-chloro | 200 | 600 | 15.0 |
| ANA-2a | Unsubstituted | Morpholine | 3'-chloro | 300 | 800 | 25.0 |
| ANA-2b | Unsubstituted | N,N-dimethylaminoethyl | 75 | 300 | 8.1 | |
| ANA-3a | Unsubstituted | N-methylpiperazine | 4'-fluoro | 120 | 480 | 9.8 |
| ANA-3b | Unsubstituted | N-methylpiperazine | 2'-methyl | 500 | >1000 | >50 |
Analysis of SAR Trends:
-
R1 Position (Pyridine Moiety): The introduction of a small, electron-donating group like a methyl group at the 3-position of the pyridine ring (ANA-1a) led to a 3-fold increase in potency against TK-X compared to the unsubstituted lead compound (Lead-1). This suggests a favorable hydrophobic interaction in the binding pocket. Conversely, a bulky, electron-donating methoxy group at the 4-position (ANA-1b) was detrimental to activity, likely due to steric hindrance.
-
R2 Position (Amide Side Chain): This position is crucial for solubility and interaction with the solvent-exposed region of the kinase. Replacing the N-methylpiperazine of Lead-1 with a morpholine ring (ANA-2a) significantly reduced potency. However, a more flexible N,N-dimethylaminoethyl side chain (ANA-2b) was well-tolerated and even slightly improved activity, highlighting the importance of this group's conformation and basicity for optimal interactions.
-
R3 Position (Phenyl Ring): The substitution pattern on the phenyl ring is critical for selectivity and potency. Shifting the chlorine atom from the 3' to the 4' position (ANA-3a) had a minimal impact on activity. However, introducing a methyl group at the 2' position (ANA-3b) resulted in a significant loss of potency, indicating that this region of the binding pocket is sensitive to steric bulk. The use of bioisosteric replacements, such as fluorine for hydrogen, can be a valuable strategy to modulate metabolic stability and pKa without drastically altering steric properties.[8][9]
Experimental Protocols for SAR Elucidation
The data presented above is typically generated through a cascade of in vitro and cell-based assays. Here are the detailed methodologies for two key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of TK-X.
Principle: The assay relies on the FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor). Phosphorylation of the substrate by TK-X brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors of TK-X will prevent this phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).
-
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
Use a low-volume, 384-well white plate.
-
Add 2 µL of the diluted compound solutions to the appropriate wells.
-
Include control wells: "no inhibitor" (DMSO only) for maximum signal and "no enzyme" for background signal.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant TK-X enzyme in kinase buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the same buffer.
-
Add 4 µL of the enzyme solution to all wells except the "no enzyme" controls.
-
Add 4 µL of the substrate/ATP solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mixture containing the europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin in detection buffer.
-
Add 10 µL of the detection mixture to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on the activity of TK-X.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on TK-X signaling in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a "vehicle control" (medium with DMSO) and a "no cell" control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from "no cell" controls).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Workflow and Rationale
To better understand the process of SAR-driven drug discovery, the following diagrams illustrate the key concepts and workflows.
Diagram 1: Simplified TK-X Signaling Pathway
Caption: Simplified signaling pathway of the hypothetical tyrosine kinase TK-X, illustrating the point of intervention for the phenylamino-pyrimidine inhibitors.
Diagram 2: Experimental Workflow for Kinase Inhibitor SAR
Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.
Diagram 3: Logical Relationship in SAR Analysis
Caption: The causal chain illustrating how structural modifications translate into changes in biological activity in SAR studies.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationship is an indispensable component of modern drug discovery.[1] As demonstrated with our hypothetical series of phenylamino-pyrimidine analogs, even minor chemical modifications can lead to significant changes in biological activity. The iterative cycle of design, synthesis, and testing, guided by a deep understanding of SAR, is what propels a chemical series toward a viable drug candidate.[10] Future advancements in computational chemistry, such as in silico modeling and machine learning, will further accelerate the prediction of SAR, enabling a more rational and efficient exploration of chemical space.[2][11] However, the empirical data generated from robust and well-designed experiments, as detailed in this guide, will always remain the ultimate arbiter of a compound's potential.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Alectinib (C22H23ClN4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alectinib, a Second-Generation ALK Inhibitor
Alectinib, with the chemical formula C22H23ClN4, is a potent and highly selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It is primarily designed to target anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase.[3][4] In certain cancers, particularly non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion gene, such as EML4-ALK, which produces a constitutively active ALK fusion protein.[5] This aberrant kinase activity drives uncontrolled cell proliferation and survival.[5] Alectinib effectively inhibits ALK, leading to the disruption of downstream signaling pathways and subsequent tumor cell growth inhibition.[3][6] This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to characterize the preclinical efficacy of Alectinib, offering insights into experimental design and data interpretation for researchers in the field of oncology drug development.
In Vitro Evaluation: Cellular and Biochemical Profiling
The initial assessment of a targeted therapy like Alectinib begins with a series of in vitro experiments designed to determine its potency, selectivity, and mechanism of action at the cellular and molecular level.
Key In Vitro Assays for Alectinib
A robust in vitro evaluation of Alectinib typically involves the following assays:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of Alectinib on cancer cells.
-
Kinase Inhibition Assays: To quantify the direct inhibitory activity of Alectinib against the ALK enzyme.
-
Target Engagement and Downstream Signaling Analysis: To confirm that Alectinib is hitting its intended target in a cellular context and modulating the downstream signaling pathways.
Data Presentation: In Vitro Efficacy of Alectinib
| Cell Line | Cancer Type | ALK Status | Assay Type | IC50 / Ki | Reference |
| NCI-H2228 | NSCLC | EML4-ALK Fusion | Cell Viability | ~3 nM | [7] |
| KARPAS-299 | Lymphoma | NPM-ALK Fusion | Cell Viability | 3 nM | [7] |
| NB-1 | Neuroblastoma | ALK Mutant | Cell Viability | Not Specified | [7] |
| Recombinant ALK | N/A | Wild-Type | Kinase Assay | Ki = 0.83 nM | [7] |
| Recombinant ALK | N/A | L1196M Mutant | Kinase Assay | Ki = 1.56 nM | [7] |
| KDR | N/A | Off-Target Kinase | Kinase Assay | IC50 = 1.4 µM | [7] |
Experimental Protocols: In Vitro Methodologies
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H2228, KARPAS-299) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Alectinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Alectinib that inhibits cell growth by 50%).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.[11][12]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of Alectinib to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.
-
Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Measurement: Measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.
-
Data Analysis: Determine the Ki or IC50 value for Alectinib's inhibition of ALK.
Western blotting is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of Alectinib.[13][14]
Protocol:
-
Cell Lysis: Treat ALK-positive cancer cells with Alectinib for a specified time (e.g., 2-24 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, and AKT. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of Alectinib on the phosphorylation of its downstream targets.
Visualizing the ALK Signaling Pathway and Alectinib's Mechanism of Action
Caption: Alectinib inhibits ALK autophosphorylation, blocking downstream PI3K/AKT/mTOR and STAT3 signaling pathways.
In Vivo Evaluation: Preclinical Animal Models
Following promising in vitro results, the efficacy of Alectinib is evaluated in vivo using animal models that recapitulate human cancer. These studies are crucial for assessing the drug's anti-tumor activity, pharmacokinetics (PK), and potential toxicity in a whole-organism context.
Key In Vivo Models for Alectinib
-
Xenograft Models: Human cancer cell lines (e.g., neuroblastoma, NSCLC) are implanted into immunodeficient mice.[15][16]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, which may better reflect the heterogeneity of the original tumor.
-
Transgenic Mouse Models: Mice are genetically engineered to develop tumors driven by specific oncogenes, such as ALK fusions.
Data Presentation: In Vivo Efficacy of Alectinib
| Animal Model | Tumor Type | Alectinib Dose & Route | Outcome | Reference |
| Nude Mice | KARPAS-299 Xenograft | 20 mg/kg, oral | 119% Tumor Growth Inhibition | [7] |
| Nude Mice | NB-1 Xenograft | 20 mg/kg, oral | 104% Tumor Growth Inhibition | [7] |
| Orthotopic Xenograft | Neuroblastoma (NGP cells) | 25 mg/kg, intraperitoneal | Induction of apoptosis | [17] |
| TH-MYCN Transgenic | Neuroblastoma | 25 mg/kg, intraperitoneal | Induction of apoptosis | [17] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Protocol:
-
Cell Preparation: Culture ALK-positive cancer cells (e.g., NCI-H2228) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel, at a concentration of 5-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[16]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.[16]
-
Randomization and Treatment: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer Alectinib orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling by Western blot or immunohistochemistry.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of Alectinib.
Bridging the Gap: Correlating In Vitro and In Vivo Results
A critical aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. For Alectinib, the low nanomolar IC50 values observed in cell viability and kinase assays translate to significant tumor growth inhibition in animal models at well-tolerated doses.
Pharmacokinetics: From the Bench to the Bedside
Pharmacokinetic (PK) studies in preclinical models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Alectinib has demonstrated favorable oral bioavailability and the ability to cross the blood-brain barrier, a significant advantage for treating brain metastases, which are common in ALK-positive NSCLC.[5] Preclinical PK data helps in selecting the appropriate dose and schedule for first-in-human clinical trials.[18][19]
Conclusion and Future Directions
The comprehensive in vitro and in vivo evaluation of Alectinib has been instrumental in establishing its clinical utility as a highly effective targeted therapy for ALK-positive cancers. The methodologies outlined in this guide provide a framework for the preclinical assessment of novel kinase inhibitors. Future research will likely focus on understanding and overcoming mechanisms of resistance to Alectinib and exploring its efficacy in combination with other therapeutic agents. The continued refinement of preclinical models, including the use of more sophisticated humanized mouse models, will be crucial in advancing the next generation of targeted cancer therapies.
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Alectinib vs. Crizotinib: A Head-to-Head Comparison in ALK-Positive Non-Small Cell Lung Cancer
A definitive guide for researchers and clinicians on the comparative efficacy, safety, and molecular mechanisms of second-generation versus first-generation ALK inhibitors.
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the evolution from first to second-generation inhibitors marks a significant advancement in patient outcomes. This guide provides a comprehensive head-to-head comparison of Alectinib, a second-generation ALK inhibitor, with its predecessor, Crizotinib. Through an in-depth analysis of clinical trial data, mechanistic insights, and safety profiles, we aim to equip researchers, scientists, and drug development professionals with a clear understanding of the key differentiators that position Alectinib as a superior therapeutic option.
Introduction: The Evolution of ALK Inhibition
Anaplastic lymphoma kinase (ALK) gene rearrangements are oncogenic drivers in a subset of NSCLC patients.[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this patient population. Crizotinib, the first-in-class ALK inhibitor, demonstrated significant improvements in objective response rates (ORRs) and progression-free survival (PFS) compared to chemotherapy, establishing it as the initial standard of care.[1] However, the majority of patients eventually develop resistance to Crizotinib, often within a year, and the drug has limited efficacy against brain metastases.[1][2]
This clinical challenge spurred the development of second-generation ALK inhibitors, such as Alectinib (marketed as Alecensa). Alectinib was specifically designed to be more potent and selective for ALK and to overcome the limitations of Crizotinib, including activity against common resistance mutations and improved central nervous system (CNS) penetration.[2][3]
| Feature | Alectinib (C30H34N4O2) | Crizotinib |
| Drug Class | Second-Generation ALK Inhibitor | First-Generation ALK Inhibitor |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of ALK tyrosine kinase | ATP-competitive inhibitor of ALK, MET, and ROS1 tyrosine kinases |
| Initial FDA Approval | 2015 | 2011 |
| Indications | First-line and subsequent treatment of ALK-positive metastatic NSCLC | Treatment of ALK-positive or ROS1-positive metastatic NSCLC |
Comparative Efficacy: A Clear Superiority for Alectinib
Multiple head-to-head clinical trials have unequivocally demonstrated the superior efficacy of Alectinib over Crizotinib in the first-line treatment of ALK-positive NSCLC. The pivotal phase 3 ALEX trial provides the most robust evidence for this comparison.
Progression-Free Survival (PFS)
Updated results from the ALEX trial revealed a striking difference in median PFS. Patients treated with Alectinib experienced a median PFS of 34.8 months, a significant extension compared to the 10.9 months observed in the Crizotinib arm.[4] This indicates that Alectinib is substantially more effective at controlling disease progression. The hazard ratio for disease progression or death with Alectinib was significantly lower than with Crizotinib, underscoring its superior efficacy.[4]
Objective Response Rate (ORR)
Alectinib also demonstrated a higher overall response rate. In the ALEX trial, the ORR for Alectinib was 82.9%, compared to 75.5% for Crizotinib.[4] The ALESIA study further supports this, showing an ORR of 91% for Alectinib versus 48% for Crizotinib.[3]
Central Nervous System (CNS) Activity
A critical advantage of Alectinib is its superior efficacy against brain metastases, a common site of disease progression in ALK-positive NSCLC. Preclinical studies have shown that Alectinib has high CNS penetration.[1][5] This translates to significant clinical benefits. In the ALEX trial, only 12% of patients receiving Alectinib developed brain metastases during the study, compared to 45% of those treated with Crizotinib.[4] For patients with measurable CNS lesions at baseline, Alectinib achieved an intracranial ORR of 73%, starkly contrasting with the 22% seen with Crizotinib.[3]
Mechanism of Action: Enhanced Potency and Selectivity
The superior clinical performance of Alectinib is rooted in its distinct molecular mechanism of action.
Figure 1. Simplified signaling pathway diagram comparing the mechanisms of Alectinib and Crizotinib.
Alectinib is a highly selective and potent inhibitor of ALK, with an IC50 of 1.9 nM.[6] Unlike Crizotinib, which also inhibits other kinases like MET and ROS1, Alectinib's activity is more focused on ALK. This enhanced selectivity contributes to its favorable safety profile. Furthermore, Alectinib was specifically developed to be active against several ALK mutations that confer resistance to Crizotinib.[3]
Safety and Tolerability Profile
A key differentiator between the two drugs is their safety and tolerability. Despite a longer treatment duration, Alectinib is associated with a lower incidence of severe adverse events compared to Crizotinib.
| Adverse Event (Grade 3-5) | Alectinib | Crizotinib |
| Incidence | 29% | 48% |
| Common AEs | Constipation, fatigue, peripheral edema, myalgia[3][7] | Gastrointestinal disorders, elevated liver enzymes, visual disturbances |
| Dose Interruptions | Lower incidence[3] | Higher incidence[3] |
| Serious Adverse Events | 15% | 26%[3] |
The more favorable safety profile of Alectinib allows for better treatment adherence and a higher quality of life for patients.
Experimental Protocols
To aid researchers in their own comparative studies, we provide a generalized workflow for evaluating the efficacy of ALK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ALK.
-
Reagents: Recombinant ALK enzyme, ATP, substrate peptide, test compounds (Alectinib, Crizotinib), kinase buffer, detection reagent.
-
Procedure: a. Serially dilute the test compounds. b. In a 96-well plate, combine the ALK enzyme, substrate peptide, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the specified time. e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., luminescence) to determine the extent of kinase activity. g. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the compounds on ALK-positive cancer cell lines.
-
Cell Line: NCI-H2228 (ALK-positive NSCLC cell line).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CCK-8).
-
Procedure: a. Seed the NCI-H2228 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add the cell viability reagent to each well and incubate. d. Measure the absorbance to determine the number of viable cells. e. Calculate the cell viability percentage relative to untreated controls.
Sources
- 1. Alectinib—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 4. hcplive.com [hcplive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Alectinib | Tyrosine Kinases | ALK | VEGFR | TargetMol [targetmol.com]
- 7. Phase 2 prospective analysis of alectinib in ALK-positive, crizotinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Clozapine (C22H23ClN4)
This document provides essential safety and logistical information for the handling of Clozapine (C22H23ClN4), a unique atypical antipsychotic. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe laboratory practices. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building trust within the scientific community.
Clozapine, while crucial in treating treatment-resistant schizophrenia, presents specific health hazards that necessitate stringent handling protocols.[1] Acute toxicity if swallowed, the potential for allergic skin reactions, and respiratory irritation are primary concerns during manipulation of the pure substance or concentrated solutions. Adherence to the personal protective equipment (PPE) guidelines outlined below is critical to mitigate these risks.
Hazard Assessment: Understanding the Risks of Clozapine
A thorough understanding of the hazards associated with Clozapine is fundamental to selecting appropriate PPE. The primary routes of occupational exposure are inhalation, ingestion, and skin contact.
-
Oral Toxicity: Clozapine is toxic if swallowed. Accidental ingestion can occur through hand-to-mouth contact after handling the substance.
-
Skin Sensitization: May cause an allergic skin reaction. Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger a significant allergic response.
-
Respiratory Irritation: Inhalation of Clozapine dust or aerosols may cause respiratory irritation.[2]
-
Aquatic Hazard: Clozapine is harmful to aquatic life, necessitating proper disposal to prevent environmental contamination.
It is also critical to be aware of the systemic effects of Clozapine, most notably the risk of severe neutropenia (a significant drop in a type of white blood cell), which is the basis for the Clozapine Risk Evaluation and Mitigation Strategy (REMS) in clinical settings.[1][3][4] While this is primarily a patient safety concern, it underscores the compound's potent biological activity.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling Clozapine in a laboratory setting. The selection of specific PPE components should be guided by a risk assessment of the particular procedure being performed.
Directive: Wear appropriate chemical-resistant gloves.
Rationale: Gloves are the most critical barrier to prevent skin contact and subsequent absorption or allergic reaction.
-
Glove Selection: Nitrile gloves are a suitable choice for handling solid Clozapine and its solutions. Always inspect gloves for tears or punctures before use.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling Clozapine, even if gloves were worn.
| Glove Material | Breakthrough Time (Minutes) | Rating |
| Nitrile | > 480 | Excellent |
| Latex | Variable | Good |
| Neoprene | > 480 | Excellent |
Note: Breakthrough times are general guidelines and can be affected by factors such as temperature, glove thickness, and the specific solvent used. Always consult the glove manufacturer's compatibility data for specific chemicals.
Directive: Wear a laboratory coat.
Rationale: A lab coat protects street clothes from contamination and prevents the transfer of Clozapine outside of the laboratory.
-
Material: A standard cotton or polyester/cotton blend lab coat is sufficient for handling solid Clozapine. For work with solutions, a fluid-resistant lab coat may be more appropriate.
-
Best Practices: Keep the lab coat fully buttoned. Do not wear lab coats outside of the designated laboratory area.
Directive: Wear safety glasses with side shields or goggles.
Rationale: Eye protection is essential to prevent contact with Clozapine dust or splashes from solutions, which could cause irritation.
-
Procedure-Specific Protection: When there is a significant risk of splashing, such as during the preparation of concentrated solutions, chemical splash goggles are recommended. A face shield may be necessary for larger-scale operations.
Directive: Use in a well-ventilated area. Respiratory protection may be required for certain procedures.
Rationale: Avoiding the inhalation of Clozapine dust is crucial to prevent respiratory irritation.[2]
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls such as fume hoods or ventilated enclosures. All weighing and manipulation of solid Clozapine should be performed in such an enclosure.
-
Respiratory Selection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator may be necessary. For powdered products, a NIOSH N95 approved dust mask is a minimum requirement.
Procedural Workflow for PPE Usage
The following workflow ensures the correct and safe use of PPE when handling Clozapine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
